Bis(dimethylamino)methylvinylsilane
Description
BenchChem offers high-quality Bis(dimethylamino)methylvinylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(dimethylamino)methylvinylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |
|---|---|---|
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InChI |
InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXZHKWFHIBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C=C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065428 | |
| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
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Molecular Weight |
158.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Pfaltz and Bauer MSDS] | |
| Record name | Bis(dimethylamino)methylvinylsilane | |
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CAS No. |
13368-45-1 | |
| Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |
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| Record name | Bis(dimethylamino)methylvinylsilane | |
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| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
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| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
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| Record name | Bis(dimethylamino)methylvinylsilane | |
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| Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |
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Foundational & Exploratory
Bis(dimethylamino)methylvinylsilane chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(dimethylamino)methylvinylsilane
This guide provides a comprehensive technical overview of bis(dimethylamino)methylvinylsilane, a versatile organoaminosilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, reactivity, and practical applications. The focus is on providing not just procedural steps but the underlying scientific principles that govern its behavior and utility in experimental settings.
Core Physicochemical and Structural Characteristics
Bis(dimethylamino)methylvinylsilane, also known as ethenylmethylbis(dimethylamino)silane, is a bifunctional molecule featuring a reactive vinyl group and two labile dimethylamino groups attached to a central silicon atom. This unique structure makes it a valuable intermediate and monomer in organic and polymer synthesis.
The causality behind its high reactivity stems from two primary features. First, the silicon-nitrogen (Si-N) bonds are highly polarized and susceptible to cleavage by protic reagents, a characteristic that defines much of its utility as a silylating or cross-linking agent. Second, the vinyl group (C=C) serves as a polymerizable unit, capable of undergoing addition reactions, most notably anionic polymerization.
A summary of its key physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 13368-45-1 | [1][2] |
| Molecular Formula | C₇H₁₈N₂Si | [1] |
| Molecular Weight | 158.32 g/mol | [1] |
| Appearance | Clear to straw-colored liquid with an acrid, amine-like odor | [3] |
| Boiling Point | 146-147 °C | [1][2] |
| Density | ~0.820 g/mL @ 20°C | [1] |
| Refractive Index | ~1.4332 @ 20°C | [1][2] |
| Flash Point | -4 °C | [1][2] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture and protic solvents | [1][2] |
Spectroscopic Profile: A Tool for In-Process Validation
Characterization of bis(dimethylamino)methylvinylsilane is crucial for verifying its purity and monitoring its reactions. The expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a self-validating system for any researcher working with this compound. While a public spectral database for this specific molecule is sparse, its structure allows for a confident prediction of its spectral features based on well-established principles and data from close analogs like bis(dimethylamino)dimethylsilane.[3]
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions.
-
Vinyl Protons (δ 5.5-6.5 ppm): A complex multiplet pattern characteristic of an AMX spin system, arising from the three non-equivalent protons of the vinyl group attached to the silicon atom.
-
N-Methyl Protons (δ ~2.4-2.6 ppm): A sharp singlet integrating to 12 protons, representing the four equivalent methyl groups of the two dimethylamino substituents.
-
Si-Methyl Protons (δ ~0.1-0.3 ppm): A sharp singlet integrating to 3 protons, corresponding to the methyl group directly bonded to the silicon center. This upfield shift is characteristic of protons on a silicon atom.
-
-
¹³C NMR: The carbon NMR spectrum should display four signals.
-
Vinyl Carbons (δ ~130-140 ppm): Two distinct signals for the two sp² hybridized carbons of the vinyl group.
-
N-Methyl Carbon (δ ~38-40 ppm): A single signal for the methyl carbons of the dimethylamino groups.
-
Si-Methyl Carbon (δ ~-5 to 0 ppm): A signal at a highly shielded (upfield) position for the methyl carbon attached to silicon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for identifying key functional groups. The choice to use IR spectroscopy is often for real-time reaction monitoring, for instance, observing the disappearance of the Si-N band during hydrolysis.
-
C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2970, 2850 cm⁻¹).
-
C=C Stretching (Vinyl): A characteristic medium-intensity peak around 1600-1580 cm⁻¹.
-
Si-N Stretching: A strong band typically found in the 950-900 cm⁻¹ region. This is a key diagnostic peak.
-
Si-CH₃ Bending: A distinct absorption near 1250 cm⁻¹.
-
=C-H Bending (Vinyl Out-of-Plane): Strong bands in the 1010-960 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would be dominated by the cleavage of the Si-N and Si-C bonds. Key expected fragments include:
-
[M - CH₃]⁺ (m/z 143): Loss of a silicon-bound methyl group.
-
[M - N(CH₃)₂]⁺ (m/z 114): Loss of a dimethylamino radical, a very common fragmentation pathway for aminosilanes.
-
[Si(CH₃)(N(CH₃)₂)₂]⁺ fragments: Various rearrangements and smaller fragments originating from the core structure.
Core Reactivity and Mechanistic Pathways
The utility of bis(dimethylamino)methylvinylsilane is defined by its predictable reactivity, which allows for its controlled use in synthesis.
Hydrolysis and Reaction with Protic Reagents
The Si-N bond is the most reactive site towards nucleophiles. The compound reacts vigorously with water and other protic solvents (e.g., alcohols, primary/secondary amines) in an irreversible hydrolysis reaction.
Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon center. This is often catalyzed by the amine functionality itself, which can facilitate proton transfer.[4][5] The process results in the formation of silanols (Si-OH) and the liberation of volatile dimethylamine.[3] These silanol intermediates are highly unstable and readily condense to form stable siloxane (Si-O-Si) linkages, leading to oligomers or cross-linked polymer networks. This high reactivity necessitates handling the compound under strictly anhydrous, inert conditions (e.g., nitrogen or argon atmosphere).
Caption: Hydrolysis pathway of bis(dimethylamino)methylvinylsilane.
Anionic Polymerization
The vinyl group allows the molecule to act as a monomer in addition polymerization. It is particularly susceptible to anionic polymerization, often initiated by organolithium reagents like butyllithium (BuLi).[1]
Mechanism: The reaction begins with the nucleophilic attack of the butyl anion from BuLi on one of the carbons of the vinyl double bond.[6] This creates a new carbanion at the adjacent carbon, which then acts as the propagating species. This carbanion subsequently attacks another monomer molecule, extending the polymer chain.[7] This process continues until the monomer is consumed or the reaction is deliberately terminated. A key feature of many anionic polymerizations is their "living" nature, meaning that in the absence of impurities or terminating agents, the anionic chain ends remain active.[7]
Caption: Workflow of anionic polymerization of vinylsilanes.
Applications and Experimental Protocols
The dual reactivity of bis(dimethylamino)methylvinylsilane makes it a versatile tool in materials science and organic synthesis.
Plausible Synthesis Protocol
While not commonly synthesized in a standard laboratory setting, a plausible and established route for preparing aminosilanes involves the reaction of a corresponding chlorosilane with an excess of a secondary amine.[8] This protocol is provided as a self-validating system, where successful synthesis can be confirmed using the spectroscopic methods outlined in Section 2.
Objective: To synthesize bis(dimethylamino)methylvinylsilane from methylvinyldichlorosilane and dimethylamine.
Materials:
-
Methylvinyldichlorosilane
-
Dimethylamine (anhydrous, condensed or as a solution in THF)
-
Anhydrous diethyl ether or hexane
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas.
-
Reagent Charging: Dissolve methylvinyldichlorosilane (1.0 eq) in anhydrous diethyl ether (or hexane) and add it to the reaction flask. Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Charge the dropping funnel with a solution of anhydrous dimethylamine (>4.0 eq) in the same solvent. The use of excess amine is critical; two equivalents are consumed in the reaction, and two additional equivalents are required to neutralize the dimethylammonium chloride byproduct formed.
-
Reaction: Add the dimethylamine solution dropwise to the stirred solution of the chlorosilane over 1-2 hours, maintaining the temperature at 0 °C. A white precipitate (dimethylammonium chloride) will form immediately.
-
Warm-up and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
Work-up: Filter the reaction mixture under inert atmosphere to remove the dimethylammonium chloride salt. Wash the salt with fresh anhydrous solvent to recover any trapped product.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure bis(dimethylamino)methylvinylsilane.
Protocol for BuLi-Catalyzed Anionic Polymerization
This protocol describes a typical lab-scale living anionic polymerization.[1] The causality for the stringent anhydrous and anaerobic conditions is the high reactivity of the butyllithium initiator and the propagating carbanion, which are readily quenched by moisture or oxygen.
Objective: To polymerize bis(dimethylamino)methylvinylsilane using butyllithium as an initiator.
Materials:
-
Bis(dimethylamino)methylvinylsilane (purified by distillation over CaH₂)
-
Anhydrous, inhibitor-free solvent (e.g., THF, hexane)
-
n-Butyllithium (solution in hexanes)
-
Anhydrous methanol (for termination)
-
Inert gas supply and Schlenk line glassware
Procedure:
-
Solvent and Monomer Preparation: Under an inert atmosphere, add freshly distilled anhydrous THF to a flame-dried Schlenk flask. Add the purified bis(dimethylamino)methylvinylsilane monomer via syringe. Cool the solution to the desired temperature (e.g., -78 °C).
-
Initiation: Slowly add a calculated amount of n-butyllithium solution dropwise via syringe. The amount of initiator will determine the final molecular weight of the polymer. The reaction mixture may develop a characteristic color indicating the formation of the propagating carbanions.
-
Propagation: Allow the reaction to stir at the controlled temperature. The progress can be monitored by techniques like GC (to observe monomer consumption) if desired.
-
Termination: Once the desired polymerization time has elapsed (or monomer is consumed), quench the living polymer by adding a small amount of anhydrous methanol. The color of the solution should dissipate, indicating the termination of the active anionic chain ends.
-
Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., a large volume of stirring methanol or water).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Safety, Handling, and Storage
The high reactivity of bis(dimethylamino)methylvinylsilane necessitates strict safety protocols.
-
Hazards: The compound is classified as a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It reacts with moisture to release dimethylamine, which is an irritant.
-
Handling: Always handle in a well-ventilated fume hood under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.
-
Storage: Store in a tightly sealed container under a blanket of inert gas (e.g., nitrogen). The container should be kept in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water, acids, alcohols, and oxidizing agents.[10]
Conclusion
Bis(dimethylamino)methylvinylsilane is a reactive and versatile chemical intermediate whose properties are directly derived from its molecular structure. The labile Si-N bonds provide a pathway for hydrolysis and cross-linking, while the vinyl group serves as a handle for addition polymerization. A thorough understanding of its reactivity, guided by spectroscopic analysis and adherence to strict handling protocols, enables researchers to harness its potential for the synthesis of advanced polymers and functionalized materials.
References
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Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. [Link]
-
PubChem. Bis(dimethylamino)dimethylsilane. [Link]
- Oka, J., et al. (1991). Anionic Polymerization of Vinylsilanes II. Mechanism of Isomerization in the Polymerization of Trimethylvinylsilane with Butyllithium-N,N,N',N'-tetramethylethylenediamine. Polymer Journal, 23(3), 195-199.
- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.
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RSC Publishing. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. [Link]
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Defense Technical Information Center (DTIC). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. [Link]
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National Institutes of Health (NIH). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. [Link]
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Wikipedia. Anionic addition polymerization. [Link]
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Chemical Communications (RSC Publishing). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. [Link]
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Langmuir. How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. [Link]
- Baskaran, D., & Müller, A. H. E. Anionic Vinyl Polymerization. In Polymer Science: A Comprehensive Reference (Vol. 3, pp. 1-27). Elsevier.
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MDPI. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. [Link]
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ResearchGate. (a) Reaction of amino-silane with free hydroxyl functional group. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]
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Polymer Science Learning Center. Anionic vinyl polymerization. [Link]
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Doc Brown's Chemistry. Infrared spectrum of dimethylamine. [Link]
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ResearchGate. Normalized FT-IR absorption spectra of BDMADMS. [Link]
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Gelest, Inc. Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLSILANE, 96%. [Link]
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ResearchGate. FT-IR Spectrum of Comp. M1. [Link]
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- 3. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Bis(dimethylamino)methylvinylsilane: Synthesis, Properties, and Applications in Advanced Materials
This guide provides a comprehensive technical overview of bis(dimethylamino)methylvinylsilane, a versatile organosilicon compound pivotal in the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and diverse applications of this reactive silane, grounding theoretical knowledge in practical, field-proven insights.
Molecular Structure and Physicochemical Properties
Bis(dimethylamino)methylvinylsilane (CAS No. 13368-45-1) is a unique organosilane featuring a central silicon atom bonded to a methyl group, a vinyl group, and two dimethylamino groups. Its molecular formula is C7H18N2Si, with a molecular weight of 158.32 g/mol .
The structural formula of bis(dimethylamino)methylvinylsilane is: CH₂=CH-Si(CH₃)[N(CH₃)₂]₂
This structure imparts a combination of reactivity pathways. The vinyl group is susceptible to polymerization and hydrosilylation, while the silicon-nitrogen bonds are highly reactive towards protic species, making it a valuable precursor and crosslinking agent.
| Property | Value | Source |
| CAS Number | 13368-45-1 | N/A |
| Molecular Formula | C7H18N2Si | N/A |
| Molecular Weight | 158.32 g/mol | N/A |
| Boiling Point | 146-147 °C | N/A |
| Density | 0.820 g/mL at 25 °C | N/A |
| Refractive Index (n20/D) | 1.4332 | N/A |
| Flash Point | -4 °C | N/A |
Synthesis of Bis(dimethylamino)methylvinylsilane: A Validated Protocol
The synthesis of bis(dimethylamino)methylvinylsilane is typically achieved through the aminolysis of a corresponding chlorosilane. The following protocol is based on established principles for the synthesis of aminosilanes and is designed to be a self-validating system, ensuring high purity and yield. The primary reaction involves the substitution of the chloro groups on dichloromethylvinylsilane with dimethylamino groups from dimethylamine.
Reaction: CH₂=CH-Si(CH₃)Cl₂ + 4 HN(CH₃)₂ → CH₂=CH-Si(CH₃)[N(CH₃)₂]₂ + 2 [NH₂(CH₃)₂]Cl
Experimental Protocol
Materials:
-
Dichloromethylvinylsilane (97%)
-
Anhydrous dimethylamine (gas or condensed liquid)
-
Anhydrous diethyl ether or hexane (solvent)
-
Dry nitrogen or argon gas
-
Standard glassware for air-sensitive chemistry (Schlenk line, three-necked flask, dropping funnel, condenser)
Procedure:
-
Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a gas outlet bubbler. Purge the entire system with dry nitrogen or argon for at least 30 minutes to eliminate atmospheric moisture.
-
Solvent and Reactant: In the reaction flask, place a solution of dichloromethylvinylsilane (1 mole) in anhydrous diethyl ether or hexane (500 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Dimethylamine: Slowly add a solution of anhydrous dimethylamine (at least 4 moles) in the same anhydrous solvent to the dropping funnel. Add the dimethylamine solution dropwise to the stirred solution of dichloromethylvinylsilane over a period of 1-2 hours. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions. A white precipitate of dimethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
Filtration: Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate. A Schlenk filter or a cannula filtration setup is recommended.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure bis(dimethylamino)methylvinylsilane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Si-N bond in the product and the Si-Cl bond in the starting material are highly susceptible to hydrolysis. The exclusion of moisture is paramount for obtaining a high yield of the desired product.
-
Excess Dimethylamine: A stoichiometric excess of dimethylamine is used to ensure complete reaction of the dichlorosilane and to neutralize the HCl gas that is formed as a byproduct, trapping it as dimethylammonium chloride.
-
Low Temperature: The reaction is exothermic. Low-temperature addition helps to control the reaction rate, prevent excessive heat generation which could lead to side reactions, and minimize the loss of volatile dimethylamine.
Spectroscopic Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized bis(dimethylamino)methylvinylsilane.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Vinyl Protons (CH₂=CH-): A complex multiplet in the range of δ 5.8-6.2 ppm.
-
Dimethylamino Protons (-N(CH₃)₂): A singlet at approximately δ 2.4-2.6 ppm, integrating to 12 protons.
-
Methyl Proton (Si-CH₃): A singlet at approximately δ 0.1-0.2 ppm, integrating to 3 protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Vinyl Carbons (CH₂=CH-): Two distinct signals in the olefinic region, typically around δ 130-140 ppm.
-
Dimethylamino Carbons (-N(CH₃)₂): A single peak at approximately δ 38-40 ppm.
-
Methyl Carbon (Si-CH₃): A single peak at approximately δ -5 to -10 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | =C-H stretch (vinyl) |
| ~2950, 2850, 2800 | C-H stretch (methyl, dimethylamino) |
| ~1600 | C=C stretch (vinyl) |
| ~1410 | Si-CH=CH₂ deformation |
| ~1250 | Si-CH₃ symmetric deformation |
| ~960 | Si-N stretch |
Mass Spectrometry (MS)
The electron impact mass spectrum will show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would involve the loss of a methyl group (M-15), a vinyl group (M-27), or a dimethylamino group (M-44).
Reactivity and Mechanistic Pathways
The reactivity of bis(dimethylamino)methylvinylsilane is dominated by two key features: the lability of the Si-N bonds and the reactivity of the vinyl group.
Hydrolysis of the Si-N Bond
The silicon-nitrogen bond is highly susceptible to cleavage by protic reagents such as water, alcohols, and acids. This hydrolysis reaction proceeds rapidly to form silanols and dimethylamine.[1] The silanol intermediates are often unstable and can readily condense to form siloxane bridges (Si-O-Si). This high reactivity is a key feature in its application as a surface modification agent and crosslinker.
Caption: Hydrolysis and condensation of bis(dimethylamino)methylvinylsilane.
Anionic Polymerization of the Vinyl Group
The vinyl group of bis(dimethylamino)methylvinylsilane can undergo anionic polymerization, typically initiated by organolithium reagents like n-butyllithium (n-BuLi). This allows for the formation of silicon-containing polymers with unique properties. The polymerization proceeds via a living anionic mechanism, which in the absence of terminating agents, allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.
Caption: Anionic polymerization of a vinylsilane monomer.
Applications in Research and Industry
The dual reactivity of bis(dimethylamino)methylvinylsilane makes it a valuable tool in several areas of materials science and organic synthesis.
Crosslinking Agent in Polymers
Bis(dimethylamino)methylvinylsilane can be used as a crosslinking agent for various polymers.[2] Its ability to react with moisture allows for room temperature vulcanization (RTV) in silicone elastomers. The dimethylamino groups react with ambient moisture to form silanol groups, which then condense to form a stable siloxane crosslinked network, curing the polymer.
Stationary Phases for Gas Chromatography
This silane is utilized in the preparation of stationary phases for gas chromatography (GC) columns. It can be used to create polysiloxane-based stationary phases with specific selectivities. The vinyl groups can be further functionalized or crosslinked to enhance the thermal stability and inertness of the GC column.
Surface Modification and Adhesion Promotion
The high reactivity of the dimethylamino groups with surface hydroxyls makes bis(dimethylamino)methylvinylsilane an effective agent for modifying the surfaces of inorganic materials like glass and silica. This modification can impart hydrophobicity or provide a reactive vinyl handle for further functionalization, improving the adhesion between the inorganic substrate and a polymer matrix.
Precursor in Semiconductor Manufacturing
In the electronics industry, related aminosilanes are used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to deposit thin films of silicon nitride or silicon carbonitride.[1][3] These films serve as dielectric layers, passivation layers, or etch stops in the fabrication of integrated circuits. The high volatility and reactivity of bis(dimethylamino)methylvinylsilane make it a candidate for such applications.
Safety and Handling
Bis(dimethylamino)methylvinylsilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Corrosivity: It causes severe skin burns and eye damage.[1]
-
Moisture Sensitivity: It reacts rapidly with water and moisture in the air, liberating flammable and corrosive dimethylamine.[1]
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a face shield.
-
Work in a well-ventilated fume hood.
-
Use a NIOSH-certified respirator with an organic vapor/amine cartridge if ventilation is inadequate.
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.
References
-
Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]
- Stober, M. R., & Speier, J. L. (1967). The Reaction of Dichloromethylvinylsilane with Dimethylamine. The Journal of Organic Chemistry, 32(8), 2740–2742.
- Google Patents. (n.d.). Stationary phases for gas chromatography.
-
Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of Bis(dimethylamino)methylvinylsilane
This guide provides a comprehensive overview of the synthesis of Bis(dimethylamino)methylvinylsilane, a versatile organosilicon compound with significant applications in polymer chemistry and materials science. As a bifunctional molecule featuring two reactive dimethylamino groups and a vinyl moiety, it serves as a valuable crosslinking agent and a monomer for the synthesis of specialized silicon-containing polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of its preparation.
Introduction and Significance
Bis(dimethylamino)methylvinylsilane, with the chemical formula C₇H₁₈N₂Si, is a reactive aminosilane that plays a crucial role as a building block in synthetic chemistry. The dimethylamino groups are susceptible to hydrolysis and can react with various nucleophiles, making them excellent leaving groups in substitution reactions. The vinyl group, on the other hand, can participate in polymerization reactions, such as anionic polymerization, and hydrosilylation processes. This dual reactivity allows for the precise engineering of polymer architectures and the functionalization of surfaces. Its application as a crosslinker in the preparation of stationary phases for gas chromatography highlights its importance in creating robust and selective separation media.
Synthetic Approach: Amination of Dichlorosilanes
The most direct and industrially scalable method for the synthesis of bis(dimethylamino)alkylsilanes is the nucleophilic substitution reaction between a corresponding dichlorosilane and a secondary amine. In the case of Bis(dimethylamino)methylvinylsilane, the synthesis involves the reaction of methylvinyldichlorosilane with dimethylamine.
Underlying Reaction Mechanism
The reaction proceeds via a classical nucleophilic substitution at the silicon center. The nitrogen atom of dimethylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic silicon atom of methylvinyldichlorosilane. This results in the displacement of a chloride ion. The reaction occurs in two successive steps, with the second dimethylamine molecule replacing the remaining chlorine atom. The overall reaction is as follows:
CH₃(CH₂=CH)SiCl₂ + 2 (CH₃)₂NH → CH₃(CH₂=CH)Si[N(CH₃)₂]₂ + 2 HCl
The hydrogen chloride generated as a byproduct will readily react with excess dimethylamine to form dimethylammonium chloride, a salt that precipitates from non-polar organic solvents. Therefore, a stoichiometric excess of dimethylamine or the addition of a tertiary amine as a hydrogen chloride scavenger is typically employed to drive the reaction to completion and simplify purification.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of Bis(dimethylamino)methylvinylsilane. This protocol is based on established procedures for the synthesis of analogous bis(dialkylamino)silanes.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Methylvinyldichlorosilane is corrosive and reacts with moisture; handle with care using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dimethylamine is a flammable and corrosive gas or liquid with a strong odor; it should be handled in a closed system or a fume hood.
-
All glassware must be thoroughly dried before use to prevent hydrolysis of the reactants and products.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Methylvinyldichlorosilane | C₃H₆Cl₂Si | 141.07 | 14.1 g (0.1 mol) | Purity ≥ 98% |
| Dimethylamine | (CH₃)₂NH | 45.08 | 13.5 g (0.3 mol) | Anhydrous |
| Anhydrous Hexane | C₆H₁₄ | 86.18 | 200 mL | As solvent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | For extraction |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charging the Reactor: Charge the flask with methylvinyldichlorosilane (14.1 g, 0.1 mol) and anhydrous hexane (100 mL).
-
Preparation of Amine Solution: In a separate flask, dissolve dimethylamine (13.5 g, 0.3 mol) in anhydrous hexane (100 mL).
-
Reaction: Cool the solution of methylvinyldichlorosilane to 0 °C using an ice bath. Slowly add the dimethylamine solution from the dropping funnel to the stirred solution of methylvinyldichlorosilane over a period of 1-2 hours. A white precipitate of dimethylammonium chloride will form.
-
Completion of Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 60-70 °C) for 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under an inert atmosphere to remove the precipitated dimethylammonium chloride.
-
Wash the precipitate with anhydrous diethyl ether (2 x 50 mL) to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the solvent from the filtrate by distillation under atmospheric pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure Bis(dimethylamino)methylvinylsilane.
-
Expected Yield and Characterization
The expected yield of the purified product is typically in the range of 70-85%. The physical and spectroscopic properties of Bis(dimethylamino)methylvinylsilane are as follows:
| Property | Value |
| Appearance | Colorless liquid |
| Molecular Weight | 158.32 g/mol |
| Boiling Point | 146-147 °C |
| Density | 0.820 g/mL at 25 °C |
| Refractive Index | 1.4332 at 20 °C |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃): Chemical shifts are expected for the vinyl protons (multiplet, ~5.7-6.2 ppm), the methyl protons attached to silicon (singlet, ~0.2 ppm), and the methyl protons of the dimethylamino groups (singlet, ~2.4 ppm).
-
¹³C NMR (CDCl₃): Resonances are expected for the vinyl carbons, the methyl carbon attached to silicon, and the methyl carbons of the dimethylamino groups.
-
FT-IR (neat): Characteristic absorption bands are expected for the C=C stretching of the vinyl group (~1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (~2900-3100 cm⁻¹), and Si-N stretching (~940 cm⁻¹).
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Bis(dimethylamino)methylvinylsilane.
Caption: Workflow for the synthesis of Bis(dimethylamino)methylvinylsilane.
Conclusion
The synthesis of Bis(dimethylamino)methylvinylsilane via the amination of methylvinyldichlorosilane is a robust and efficient method. The procedure, while requiring careful handling of moisture-sensitive and corrosive reagents, is straightforward and scalable. The resulting product is a valuable bifunctional monomer and crosslinking agent for the development of advanced silicon-containing materials. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
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Gelest, Inc. Bis(dimethylamino)methylvinylsilane, SIB1080.0. [Link]
- Google Patents. CN108084219B - Synthesis method of bis (diethylamino) silane.
- Google Patents. CN117567495A - Synthesis method of bis (diethylamino) silane.
-
PubChem. Bis(dimethylamino)methylvinylsilane. [Link]
-
Gelest, Inc. Bis(dimethylamino)dimethylsilane, SIB1072.0. [Link]
- Google Patents.
Bis(dimethylamino)methylvinylsilane reactivity and hazards
An In-Depth Technical Guide to the Reactivity and Hazards of Bis(dimethylamino)methylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Dual Functionality
Bis(dimethylamino)methylvinylsilane (CAS No. 13368-45-1) is a versatile organosilicon compound characterized by two primary reactive centers: highly labile silicon-nitrogen (Si-N) bonds and a polymerizable vinyl group.[1][2] This dual functionality makes it a valuable intermediate and monomer in synthetic organic chemistry and materials science. The dimethylamino groups serve as excellent leaving groups in the presence of protic reagents, rendering the silicon center highly electrophilic and ideal for silylation reactions. Simultaneously, the vinyl group provides a site for polymerization and crosslinking, enabling the formation of advanced silicon-containing polymers and materials.[3][4] This guide provides an in-depth analysis of its reactivity, explores the mechanistic underpinnings of its transformations, and outlines the critical hazards and handling protocols necessary for its safe and effective use in a research environment.
Physicochemical Properties
A clear understanding of the physical properties of bis(dimethylamino)methylvinylsilane is the foundation for its safe handling and application in experimental design. These properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₈N₂Si | [2] |
| Molecular Weight | 158.32 g/mol | [2] |
| Appearance | Clear to straw-colored liquid | [1] |
| Odor | Acrid, amine-like | [1] |
| Boiling Point | 146-147 °C | [2][5] |
| Density | 0.820 g/mL | [2] |
| Flash Point | -4 °C | [2][5] |
| Refractive Index (at 20°C) | 1.4332 | [2] |
| Hydrolytic Sensitivity | 8 (Reacts rapidly with moisture, water, protic solvents) | [2][5] |
Core Reactivity and Mechanistic Insights
The utility of bis(dimethylamino)methylvinylsilane stems from two distinct and controllable reaction pathways centered on its silicon atom and its vinyl substituent.
Nucleophilic Substitution at the Silicon Center
The defining characteristic of aminosilanes is the high reactivity of the silicon-nitrogen bond toward nucleophiles. The silicon atom is electrophilic, and the dimethylamino group is an excellent leaving group, particularly when protonated. This reactivity is the basis for its use as a potent silylating agent.
Causality of Reactivity: The reaction is driven by the formation of a stable leaving group, dimethylamine, upon reaction with a proton source. The process is highly favorable and often rapid, especially with acidic protons from water, alcohols, or other protic functional groups.[1][6]
Mechanism of Hydrolysis and Alcoholysis: The fundamental reaction is hydrolysis, where the Si-N bonds are cleaved by water to form silanols and liberate dimethylamine.[6] A similar reaction occurs with alcohols to yield alkoxysilanes.
-
Step 1: Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a protic solvent (e.g., water, alcohol) attacks the electrophilic silicon center.
-
Step 2: Proton Transfer & Elimination: The proton from the attacking nucleophile is transferred to the nitrogen atom of a dimethylamino group. This protonation creates the much more stable leaving group, dimethylamine (HN(CH₃)₂), which is then eliminated, resulting in the formation of a Si-O bond. This process repeats for the second amino group.
Sources
- 1. DE202010000923U1 - Stationary phases for gas chromatography - Google Patents [patents.google.com]
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- 6. apps.dtic.mil [apps.dtic.mil]
The Versatile World of Organoaminosilanes: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Unseen Bridge
In the intricate landscape of modern materials science and drug delivery, progress often hinges on the ability to interface disparate materials—to seamlessly connect the organic and the inorganic. Organoaminosilanes represent a cornerstone of this capability, acting as molecular bridges that unlock new functionalities and enhance the performance of a vast array of systems. This guide is born from years of hands-on experience and a deep appreciation for the subtle yet profound impact of these remarkable molecules. It is designed not as a rigid set of instructions, but as a comprehensive resource to empower researchers, scientists, and drug development professionals to harness the full potential of organoaminosilanes in their own work. We will delve into the "why" behind the "how," exploring the fundamental chemistry that governs their behavior and providing practical, field-tested protocols to translate theory into tangible results.
I. The Fundamental Chemistry of Organoaminosilanes: A Tale of Two Ends
Organoaminosilanes are a class of organosilicon compounds characterized by a dual-functionality that is central to their versatility.[1] At one end, a hydrolyzable alkoxy or silanol group provides a reactive handle for covalent bonding to inorganic substrates, while at the other, an amino group offers a nucleophilic site for interaction or further functionalization with organic molecules.[2] This unique molecular architecture allows them to act as powerful coupling agents, adhesion promoters, and surface modifiers.[2]
The general structure of an organoaminosilane can be represented as R-Si-(OR')3, where R is an amino-containing organic group and OR' is a hydrolyzable alkoxy group (e.g., methoxy, ethoxy). The magic of these molecules lies in a two-step process: hydrolysis and condensation.
A. The Critical First Step: Hydrolysis
Upon exposure to water, the alkoxy groups of the organoaminosilane undergo hydrolysis to form reactive silanol (Si-OH) groups.[3] This reaction is the essential activation step that prepares the silane for bonding to a surface. The rate of hydrolysis is influenced by several factors, including pH, water concentration, and the type of alkoxy group.[3][4]
Mechanism of Hydrolysis: The hydrolysis of alkoxysilanes can be catalyzed by either acid or base.[3]
-
Acid-catalyzed hydrolysis: In acidic conditions, the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.
The kinetics of this process are complex and can influence the final structure of the silane layer.[5][6] For instance, the activation energy for the hydrolysis of 3-cyanopropyl triethoxysilane has been reported to be 58 kJ/mol in acidic media and 20 kJ/mol in alkaline media, highlighting the significant impact of pH on the reaction rate.[5]
B. Building the Bridge: Condensation
Following hydrolysis, the newly formed silanol groups can undergo condensation reactions in two primary ways:
-
Intermolecular Condensation: Silanol groups on adjacent silane molecules can react with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomers or a cross-linked network.[3]
-
Surface Condensation: The silanol groups can react with hydroxyl groups present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form a covalent bond, effectively grafting the organoaminosilane onto the surface.[7]
The interplay between these two condensation pathways determines the structure and stability of the resulting organoaminosilane layer.[7]
Caption: The two-stage process of organoaminosilane surface modification.
II. Synthesis and Characterization of Organoaminosilanes: From Molecule to Monolayer
The successful application of organoaminosilanes begins with their synthesis and the subsequent characterization of the modified surfaces. While many common organoaminosilanes are commercially available, understanding their synthesis provides valuable insights into their purity and potential side-products.
A. Synthesis of Common Organoaminosilanes
A widely used organoaminosilane is 3-aminopropyltriethoxysilane (APTES). While detailed industrial synthesis protocols are often proprietary, the general approach involves the reaction of a chloroalkylalkoxysilane with ammonia or an appropriate amine. For instance, the synthesis of bis[3-(trimethoxysilyl)propyl]amine can be achieved by reacting aminopropyltrimethoxysilane with chloropropyltrimethoxysilane.[8]
General Laboratory-Scale Synthesis of an Aminosilane (Illustrative Example):
A simplified, conceptual synthesis of an aminosilane can be described as the reaction between an amino-containing precursor and a silane precursor. For example, a primary amine could react with a chlorosilane to form the desired aminosilane. It is crucial to control the reaction conditions, such as temperature and stoichiometry, to minimize side reactions and maximize yield.
B. Characterization of Organoaminosilane-Modified Surfaces
Verifying the successful grafting and understanding the quality of the organoaminosilane layer are paramount. A combination of surface-sensitive analytical techniques is typically employed to provide a comprehensive picture.
| Characterization Technique | Information Provided | Key Features to Observe |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface.[9] | Presence of Si, N, and C signals corresponding to the aminosilane. High-resolution scans of N 1s can distinguish between free amine (-NH2) and protonated amine (-NH3+) groups, providing insights into the surface charge and orientation.[9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds, confirming the presence of specific functional groups. | Characteristic peaks for N-H bending (around 1500-1650 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and Si-O-Si stretching (around 1000-1100 cm⁻¹). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness at the nanoscale.[10] | Changes in surface morphology after silanization. A uniform, smooth surface is often indicative of a well-formed monolayer, while the presence of aggregates may suggest uncontrolled polymerization.[10] |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | A decrease in water contact angle after aminosilanization of a hydrophobic surface indicates successful grafting of the polar amine groups. |
| Ellipsometry | Thickness of the deposited silane layer with sub-nanometer resolution.[10] | A thickness of approximately 0.5-1.0 nm is consistent with a monolayer of APTES.[7] |
III. Applications in Surface Modification: Engineering the Interface
The ability of organoaminosilanes to form stable, functional layers on a variety of substrates makes them invaluable tools for surface engineering.[7]
A. Surface Functionalization of Silica and Glass
Silica and glass surfaces, rich in hydroxyl groups, are ideal substrates for aminosilanization. This process is fundamental in many fields, from microelectronics to biotechnology.
Experimental Protocol: Surface Modification of Silica Nanoparticles with APTES [11]
-
Preparation of Silica Suspension: Disperse 2.5 g of silica nanoparticles in 150 mL of anhydrous toluene in a round-bottom flask.
-
Addition of APTES: Add 2.5 g of 3-aminopropyltriethoxysilane (APTES) to the silica suspension.
-
Reaction: Stir the suspension at room temperature for 12 hours under a dry nitrogen atmosphere.
-
Purification:
-
Separate the modified silica nanoparticles by centrifugation (e.g., 3000 rpm for 10 minutes).
-
Wash the nanoparticles twice with 50 mL of ethanol to remove any unreacted APTES and by-products.
-
-
Drying: Dry the functionalized silica nanoparticles in an oven at 70°C for 1 hour.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. jeos.edpsciences.org [jeos.edpsciences.org]
- 11. lehigh.edu [lehigh.edu]
Bis(dimethylamino)methylvinylsilane molecular weight and formula
An In-depth Technical Guide to Bis(dimethylamino)methylvinylsilane
Overview and Core Principles
Bis(dimethylamino)methylvinylsilane is a versatile organosilicon compound characterized by a central silicon atom bonded to a methyl group, a vinyl group, and two dimethylamino groups. This unique combination of functional groups makes it a highly reactive and valuable precursor in advanced materials science, polymer chemistry, and as a surface modification agent. The vinyl group provides a site for polymerization and other addition reactions, while the dimethylamino groups are excellent leaving groups in the presence of protic reagents, facilitating the formation of new Si-O or Si-N bonds. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and key applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental identity and properties of Bis(dimethylamino)methylvinylsilane are crucial for its handling, application, and the prediction of its chemical behavior.
Caption: 2D Structure of Bis(dimethylamino)methylvinylsilane.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-Ethenyl-N,N,N',N',1-pentamethylsilanediamine | - |
| CAS Number | 13368-45-1 | [1][2][3] |
| Molecular Formula | C₇H₁₈N₂Si | [1][3] |
| Molecular Weight | 158.32 g/mol | [1][3] |
The physical properties of this compound dictate its storage and handling requirements, particularly its low flash point and high sensitivity to moisture.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 146-147 °C | [1][2] |
| Density | 0.820 g/mL at 20 °C | [1] |
| Refractive Index | 1.4332 at 20 °C | [1][2] |
| Flash Point | -4 °C | [1][2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1][2] |
Synthesis, Reactivity, and Mechanistic Insights
Representative Synthesis
The synthesis of aminosilanes like Bis(dimethylamino)methylvinylsilane is typically achieved through the nucleophilic substitution of chlorosilanes. The most common laboratory and industrial-scale synthesis involves the reaction of methylvinyldichlorosilane with an excess of dimethylamine.
The causality behind this choice is twofold:
-
Nucleophilicity: Dimethylamine acts as a potent nucleophile, readily attacking the electrophilic silicon center of the dichlorosilane.
-
Acid Scavenging: An excess of dimethylamine (or the addition of a non-nucleophilic base like triethylamine) is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the final product.
Caption: General workflow for the synthesis of Bis(dimethylamino)methylvinylsilane.
Core Reactivity
The compound's utility is derived from two primary modes of reactivity:
-
Hydrolysis of Si-N Bonds: The silicon-nitrogen bond is highly susceptible to cleavage by protic reagents, most notably water. This high reactivity is due to the polarity of the Si-N bond and the fact that dimethylamine is a good leaving group. This property is exploited in sol-gel processes and for surface functionalization, where the silane reacts with surface hydroxyl groups (e.g., on glass or metal oxides) to form stable Si-O bonds.
-
Reactions of the Vinyl Group: The vinyl moiety serves as a reactive handle for polymerization. Notably, it can undergo BuLi-catalyzed anionic polymerization, allowing for the creation of silicon-containing polymers with tailored properties[1]. It can also participate in hydrosilylation reactions, a powerful method for forming carbon-silicon bonds.
Key Applications in Scientific Research
The unique bifunctionality of Bis(dimethylamino)methylvinylsilane makes it a valuable tool in several advanced technology sectors.
-
Microelectronics and Thin Films: In the semiconductor industry, this compound can be used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4][6] Its volatility and reactivity allow for the controlled deposition of silicon-based thin films, such as silicon nitride or silicon carbonitride, which serve as dielectric layers or diffusion barriers.[4]
-
Polymer Synthesis: As a monomer, it is used in the synthesis of specialized silicon-containing polymers.[5] The resulting polymers can exhibit high thermal stability, low dielectric constants, and unique mechanical properties. The ability to undergo anionic polymerization provides precise control over the polymer's molecular weight and architecture.[1]
-
Surface Modification and Coupling Agents: The compound is an effective agent for modifying the surfaces of inorganic materials like glass, silica, and metal oxides.[7] This modification can be used to impart hydrophobicity, improve adhesion between an inorganic substrate and an organic polymer matrix, or to create a reactive surface for further functionalization.
Experimental Protocol: Inert Atmosphere Handling
The high sensitivity to moisture necessitates strict adherence to anhydrous and anaerobic (inert atmosphere) techniques. The following protocol is a self-validating system for handling and using the reagent in a typical laboratory setting.
Objective: To perform a reaction using Bis(dimethylamino)methylvinylsilane under conditions that prevent its premature decomposition.
Methodology:
-
System Preparation:
-
All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (e.g., Nitrogen or Argon) using a Schlenk line or a glovebox.
-
-
Solvent and Reagent Preparation:
-
Use an anhydrous, degassed reaction solvent. Solvents should be dried using an appropriate method (e.g., distillation from sodium/benzophenone for THF or passing through an activated alumina column).
-
Draw the required amount of Bis(dimethylamino)methylvinylsilane into a gas-tight syringe that has been purged with inert gas. The bottle of the silane should be sealed with a rubber septum and kept under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Add the anhydrous solvent to the reaction flask via cannula or syringe.
-
Slowly add the Bis(dimethylamino)methylvinylsilane to the reaction flask at the desired temperature (often cooled in an ice bath to manage any exotherm).
-
Add other reagents as required by the specific synthesis.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) by withdrawing aliquots using a purged syringe.
-
Once complete, the reaction can be carefully quenched. The choice of quenching agent is critical; for many applications, a slow addition of a protic solvent or saturated aqueous solution is used, but this must be done with caution due to the reactivity of any remaining silane.
-
-
Work-up and Validation:
-
After quenching, the product can be isolated via standard organic chemistry techniques (extraction, chromatography).
-
The identity and purity of the final product should be validated using analytical methods such as NMR spectroscopy (¹H, ¹³C, ²⁹Si) and mass spectrometry.
-
Safety, Handling, and Storage
Proper handling of Bis(dimethylamino)methylvinylsilane is paramount due to its hazardous nature.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source |
| GHS02 (Flame) | H225 | Highly flammable liquid and vapor | [2] |
| GHS05 (Corrosion) | H314 | Causes severe skin burns and eye damage | [2] |
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[5][8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The storage location should be a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition and moisture.[4][8]
-
Spill and Disposal: In case of a spill, absorb with a non-combustible material like dry sand or earth. Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
Conclusion
Bis(dimethylamino)methylvinylsilane is a high-purity, reactive chemical precursor with significant utility in specialized fields. Its value lies in the orthogonal reactivity of its functional groups: the labile dimethylamino groups allow for facile surface anchoring and film formation, while the vinyl group provides a platform for polymerization and further organic transformations. A thorough understanding of its properties, particularly its moisture sensitivity and flammability, is essential for its safe and effective use in advancing materials science and chemical synthesis.
References
-
PubChem. Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information. [Link]
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Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. [Link]
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Navigating the Safe Handling of Bis(dimethylamino)methylvinylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)methylvinylsilane is an organoaminosilane compound utilized as a chemical intermediate in various research and industrial applications.[1] Its unique chemical structure, featuring both vinyl and dimethylamino functional groups, makes it a versatile reagent. However, its utility is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth, scientifically grounded overview of the safety considerations, handling procedures, and emergency responses associated with bis(dimethylamino)methylvinylsilane, empowering researchers to work with this compound confidently and safely.
Hazard Identification and Classification: A Multifaceted Risk Profile
Bis(dimethylamino)methylvinylsilane is classified as a hazardous substance due to its flammability and corrosive nature.[1][2] A comprehensive understanding of its specific hazards is the foundation of safe laboratory practice.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), bis(dimethylamino)methylvinylsilane is categorized as:
-
Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[1][2][3]
-
Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[1][2][3]
-
Serious Eye Damage/Eye Irritation, Category 1 (H318): Causes serious eye damage.[1][3]
The combination of high flammability and severe corrosivity demands a multi-faceted approach to risk mitigation, encompassing engineering controls, administrative protocols, and personal protective equipment.
Physicochemical Hazards
The primary physicochemical hazard is its high flammability. Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Furthermore, it is a reactive substance that can form flammable/explosive vapor-air mixtures.[3][4] A critical aspect of its reactivity is its interaction with water, moisture, acids, alcohols, and oxidizing agents, which can lead to the liberation of dimethylamine.[1][3][4] In the presence of alkalis and metal salts, it can also generate hydrogen gas, posing an additional fire and explosion risk.[1][3][4]
Health Hazards
Direct contact with bis(dimethylamino)methylvinylsilane can cause severe and irreversible damage to the skin and eyes.[1][2] Inhalation of its vapors or mists may lead to respiratory tract irritation, with symptoms including coughing, headache, and nausea.[1] Ingestion is also considered harmful.[1]
Exposure Controls and Personal Protection: A Hierarchy of Safety
To mitigate the risks associated with bis(dimethylamino)methylvinylsilane, a systematic approach to exposure control is essential. This follows the hierarchy of controls, prioritizing engineering and administrative measures over personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All work with bis(dimethylamino)methylvinylsilane must be conducted in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[1][2][4] This is crucial to prevent the accumulation of flammable and corrosive vapors.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all containers and transfer equipment must be properly grounded and bonded.[1][2][4]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][3][4]
Personal Protective Equipment (PPE)
Even with robust engineering controls, appropriate PPE is mandatory to protect against accidental splashes and vapor exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical goggles or a face shield.[1] Contact lenses should not be worn.[1] | Protects against splashes that can cause severe and irreversible eye damage. |
| Hand Protection | Neoprene or nitrile rubber gloves.[1][3][4] | Provides a chemical-resistant barrier to prevent skin burns upon contact. |
| Skin and Body Protection | Wear suitable protective clothing.[1][3][4] A lab coat or chemical-resistant apron is recommended. | Minimizes the risk of skin contact from splashes or spills. |
| Respiratory Protection | A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator may be required.[1][3][4] | Necessary when engineering controls are insufficient to maintain exposure below acceptable limits or during emergency situations. |
Visualizing the Hierarchy of Controls
Caption: Hierarchy of controls for managing risks associated with bis(dimethylamino)methylvinylvinylsilane.
Safe Handling and Storage Protocols
Strict adherence to established protocols for handling and storage is paramount to preventing accidents and ensuring a safe working environment.
Handling Procedures
-
Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly.
-
Inert Atmosphere: This compound is stable in sealed containers under a dry, inert atmosphere.[3][4]
-
Transfer: Use only non-sparking tools for all transfers.[1][4] Containers must be properly grounded before initiating a transfer.[1]
-
Avoidance of Incompatibles: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][4] It is incompatible with acids, alcohols, moisture, oxidizing agents, and water.[1][3][4]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[4]
Storage Conditions
Emergency Procedures: A Rapid and Coordinated Response
In the event of an emergency, a swift and well-rehearsed response is critical to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1][3] If the individual feels unwell, seek immediate medical advice.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1][2][3] Seek immediate medical attention.[1][3][4] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3][4] Continue rinsing and seek immediate medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][3][4] Rinse the mouth with water (if the person is conscious) and call a poison center or doctor immediately.[1][2] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1][3][4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[2]
-
Specific Hazards: The compound is a highly flammable liquid and vapor.[1][2][3][4] When exposed to water or open flame, it may produce irritating fumes of diethylamine and organic acid vapors.[1][4]
-
Protective Equipment for Firefighters: Firefighters should wear proper protective equipment, including a self-contained breathing apparatus (SCBA).[1][3][4]
Accidental Release Measures
-
Evacuation: Evacuate unnecessary personnel from the area.[1][3][4]
-
Ignition Sources: Eliminate all possible sources of ignition.[1][3][4]
-
Containment: Contain the spill using an absorbent, non-combustible material (e.g., sand, earth, vermiculite).[1][2] Prevent entry into sewers and public waters.[1][3][4]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[1][4]
-
Ventilation: Ensure the area is well-ventilated after cleanup.[2]
Emergency Response Workflow
Caption: Workflow for responding to emergencies involving bis(dimethylamino)methylvinylsilane.
Toxicological and Ecological Information
Toxicological Profile
-
Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4]
-
Respiratory or Skin Sensitization: Not classified as a sensitizer.[1][2]
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Not classified for these effects.[1][2]
Ecological Information
This substance may be hazardous to the environment, and release into waterways should be avoided.[1][4] It is not classified as hazardous to the aquatic environment.[2]
Conclusion
Bis(dimethylamino)methylvinylsilane is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. A culture of safety, grounded in scientific knowledge and proactive risk assessment, is the cornerstone of responsible chemical research and development.
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Gelest, Inc. (2015-01-20). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE Safety Data Sheet. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2023-03-09). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]
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Gelest, Inc. (2015-01-20). BIS(DIMETHYLAMINO)METHYLSILANE, 96% Safety Data Sheet. Retrieved from [Link]
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hydrolytic sensitivity of Bis(dimethylamino)methylvinylsilane
An In-Depth Technical Guide to the Hydrolytic Sensitivity of Bis(dimethylamino)methylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dimethylamino)methylvinylsilane is a highly reactive organoaminosilane utilized as a chemical intermediate, crosslinking agent, and silylating agent in diverse fields, including materials science and organic synthesis.[1][2] Its utility is intrinsically linked to its chemical reactivity, which is dominated by a pronounced sensitivity to hydrolysis. This guide provides a comprehensive technical overview of the hydrolytic instability of bis(dimethylamino)methylvinylsilane, detailing the underlying chemical mechanisms, influential factors, and robust experimental methodologies for its characterization. Understanding and controlling this hydrolytic behavior is paramount for ensuring reproducibility, stability, and success in its various applications, from polymer synthesis to its potential use in drug delivery systems.[3][4]
Introduction: The Double-Edged Sword of Reactivity
Bis(dimethylamino)methylvinylsilane, with the chemical formula C₇H₁₈N₂Si, is a unique molecule featuring two reactive dimethylamino groups and a polymerizable vinyl group attached to a central silicon atom.[5] This structure confers high reactivity, making it an effective precursor for forming siloxane bonds and functionalizing surfaces or polymer backbones.[3][4] However, the very Si-N bonds that make it a potent reagent are also its Achilles' heel, rendering it exceptionally susceptible to attack by water and other protic species.[2][5]
This hydrolytic sensitivity is not a mere inconvenience; it is a critical chemical property that dictates the compound's storage, handling, and application.[1][3] For researchers in drug development, where aqueous environments are the norm and stability is non-negotiable, a thorough understanding of this degradation pathway is essential.[6][7] This guide delves into the causality behind its hydrolytic instability and provides the technical framework to study and manage it effectively.
The Mechanism of Hydrolysis: An Amine-Catalyzed Cascade
The hydrolysis of bis(dimethylamino)methylvinylsilane is not a simple, single-step reaction. It is a rapid, often autocatalytic process that proceeds in two main stages: hydrolysis and condensation. The presence of the amine functionality within the molecule plays a crucial role in catalyzing the reaction.[8][9]
Stage 1: Hydrolysis - Cleavage of the Si-N Bond
The process begins with the nucleophilic attack of a water molecule on the electrophilic silicon atom. The nitrogen atoms of the dimethylamino groups are good leaving groups, especially after protonation. The reaction proceeds as follows:
-
Nucleophilic Attack: A water molecule attacks the silicon center.
-
Proton Transfer & Leaving Group Departure: The highly basic dimethylamine is displaced. In the presence of water, it is immediately protonated to form the dimethylammonium ion. This step is often catalyzed by the presence of other amine groups.[10]
-
Formation of Silanol: This initial hydrolysis step replaces one dimethylamino group with a hydroxyl group, forming a reactive methylvinylsilanol intermediate and releasing one equivalent of dimethylamine.[1] The reaction continues until the second dimethylamino group is also replaced, yielding methylvinyldisilanol.
Stage 2: Condensation - Formation of Siloxane Bridges
The silanol intermediates generated during hydrolysis are themselves highly reactive and readily undergo condensation reactions with each other.[10][11] This process involves the elimination of a water molecule between two silanol groups to form a stable silicon-oxygen-silicon (siloxane) bridge. This condensation can lead to the formation of linear or cyclic oligomers and, ultimately, a cross-linked polysiloxane network.
The overall degradation pathway is a cascade of these two processes, transforming the monomeric aminosilane into a complex polymeric structure.
Factors Influencing Hydrolytic Rate
The kinetics of hydrolysis are highly sensitive to environmental conditions. A self-validating experimental design must account for these variables to yield reproducible data.
-
Water Concentration: As a primary reactant, the concentration of water is a key determinant of the reaction rate. Even trace amounts of atmospheric moisture can be sufficient to initiate hydrolysis.[1]
-
pH: The hydrolysis of aminosilanes is subject to acid/base catalysis.[12] The liberation of dimethylamine, a weak base (pKa of conjugate acid ~10.7), during the reaction can raise the local pH, creating an autocatalytic feedback loop that accelerates further hydrolysis.[10]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at low temperatures (e.g., 2-8°C) is recommended to minimize degradation.[3]
-
Solvent: The choice of solvent is critical. Protic solvents (e.g., alcohols) can participate in solvolysis reactions, similar to hydrolysis.[1][2] Therefore, strictly anhydrous, aprotic solvents are required for handling and in reaction media where the silane's integrity must be maintained.
Experimental Assessment of Hydrolytic Sensitivity
Quantifying the hydrolytic instability of bis(dimethylamino)methylvinylsilane is essential for determining its shelf-life, establishing appropriate handling protocols, and predicting its behavior in formulations. A kinetic study using spectroscopic methods is a robust approach.
Experimental Rationale
The goal is to monitor the disappearance of the starting material and the appearance of hydrolysis byproducts over time under controlled conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for this purpose as it allows for the direct, non-invasive quantification of multiple species in the reaction mixture simultaneously.[13][14]
Protocol: Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a self-validating system for measuring the rate of hydrolysis.
Objective: To determine the rate of hydrolysis of bis(dimethylamino)methylvinylsilane upon exposure to a stoichiometric amount of water in a controlled solvent system.
Materials:
-
Bis(dimethylamino)methylvinylsilane (stored under nitrogen)[1]
-
Anhydrous deuterated chloroform (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN)
-
Deuterium oxide (D₂O)
-
An internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene), dried and stored in a desiccator
-
NMR tubes with PTFE caps
-
Gas-tight syringes
-
Nitrogen or Argon gas supply and Schlenk line
Procedure:
-
Inert Atmosphere: All manipulations of the neat silane must be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent premature exposure to atmospheric moisture.
-
Preparation of NMR Sample: a. Prepare a stock solution of the internal standard (e.g., 50 mM mesitylene) in the chosen anhydrous deuterated solvent. b. In a clean, dry NMR tube, add exactly 500 µL of the internal standard stock solution. c. Using a gas-tight syringe, add a precisely weighed amount of bis(dimethylamino)methylvinylsilane to the NMR tube to achieve a known starting concentration (e.g., 100 mM). d. Cap the tube, mix thoroughly, and acquire an initial ¹H NMR spectrum. This serves as the t=0 reference point.
-
Initiation of Hydrolysis: a. Calculate the volume of D₂O required to provide 2 equivalents relative to the silane (to hydrolyze both Si-N bonds). b. Using a microliter syringe, rapidly inject the calculated volume of D₂O into the NMR tube. c. Immediately cap the tube, shake vigorously for 5-10 seconds to ensure mixing, and place it in the NMR spectrometer.
-
Data Acquisition: a. Begin acquiring ¹H NMR spectra at regular, timed intervals (e.g., every 2 minutes for the first 30 minutes, then every 5 minutes). The time of the first scan after injection is recorded as the first time point.
-
Data Analysis: a. Process the spectra (phasing, baseline correction). b. For each time point, integrate the area of a characteristic peak for the starting silane (e.g., one of the vinyl protons), the liberated dimethylamine (a singlet), and the internal standard (e.g., the aromatic protons of mesitylene). c. Normalize the integrals of the silane and dimethylamine to the integral of the constant internal standard. d. Plot the normalized integral (proportional to concentration) of the starting silane versus time to determine the rate of disappearance and the reaction half-life.
Complementary Analytical Techniques
While NMR is ideal for kinetic studies, other techniques can provide valuable information.
| Technique | Information Provided | Causality & Justification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Confirms the identity of the starting material and volatile byproducts like dimethylamine. Useful for monitoring the reaction in non-deuterated solvents. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Monitoring changes in functional groups. | Tracks the disappearance of Si-N stretches and the appearance of broad O-H stretches from silanol groups and water, and eventually Si-O-Si stretches from condensation products.[11] |
| Karl Fischer Titration | Precise quantification of water content. | Essential for quality control of the "anhydrous" solvents and for preparing reaction solutions with a precise amount of water. |
Implications and Best Practices in a Research Context
The high hydrolytic sensitivity of bis(dimethylamino)methylvinylsilane has significant practical consequences.
-
Storage and Handling: The compound must be stored in a tightly sealed container under an inert, dry atmosphere (nitrogen or argon).[15] It should be kept in a cool, dry place away from acids, alcohols, and oxidizing agents.[1] Use of non-sparking tools and proper grounding is necessary due to its flammability.[16]
-
Experimental Design: When used as a reagent, it should be handled with syringes under an inert atmosphere. Reactions should be conducted in anhydrous solvents. If the goal is to form a siloxane polymer, the introduction of water must be carefully controlled to manage the rate of polymerization.[17]
-
Drug Development Applications: If considered for applications like drug carriers or surface modification of biomedical devices, its instability in aqueous or biological media is a critical liability.[3][18] The rapid release of dimethylamine could lead to local pH changes and potential cytotoxicity. Any application in this field would likely require its use as an intermediate to form a more stable final product (e.g., a fully condensed polysiloxane) prior to biological exposure.
Conclusion
Bis(dimethylamino)methylvinylsilane is a valuable and highly reactive chemical tool. Its utility is defined by the same chemical bonds that make it exquisitely sensitive to hydrolysis. A disciplined, mechanistically informed approach is required to manage this reactivity. By understanding the hydrolysis and condensation cascade, controlling environmental factors, and employing robust analytical methods to quantify its stability, researchers can harness its synthetic potential while avoiding the pitfalls of unintended degradation. For professionals in drug development, this knowledge is crucial for making informed decisions about the suitability of this and similar reagents in a field where stability and biocompatibility are paramount.
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- BIS(DIMETHYLAMINO)
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The Spectroscopic Signature of a Versatile Precursor: An In-depth Technical Guide to Bis(dimethylamino)methylvinylsilane
Abstract
Bis(dimethylamino)methylvinylsilane is a valuable organosilicon compound with significant potential in materials science and organic synthesis, primarily owing to its reactive vinyl and amino functionalities. A thorough understanding of its molecular structure is paramount for its effective application and quality control. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Bis(dimethylamino)methylvinylsilane, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are developing applications for aminosilane precursors.
Introduction: The Molecular Architecture and Its Importance
Bis(dimethylamino)methylvinylsilane, with the chemical formula C₇H₁₈N₂Si, is a bifunctional molecule featuring a central silicon atom bonded to a vinyl group, a methyl group, and two dimethylamino groups.[1] This unique combination of a polymerizable vinyl moiety and reactive silicon-nitrogen bonds makes it a versatile precursor for the synthesis of silicon-containing polymers, a coupling agent, and a surface modification reagent.[1]
The precise characterization of this molecule is crucial for ensuring its purity and predicting its reactivity in various chemical transformations. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming the molecular structure and identifying any potential impurities. This guide delves into the expected spectroscopic signatures of Bis(dimethylamino)methylvinylsilane, drawing upon established principles of spectroscopy and comparative data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: Probing the Proton Environments
The proton NMR spectrum of Bis(dimethylamino)methylvinylsilane is expected to exhibit distinct signals corresponding to the protons of the vinyl, methyl, and dimethylamino groups. The predicted chemical shifts and multiplicities are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for Bis(dimethylamino)methylvinylsilane
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH =CH₂ | 5.8 - 6.2 | Multiplet | 1H |
| Si-CH=CH ₂ | 5.6 - 6.0 | Multiplet | 2H |
| N(CH ₃)₂ | 2.4 - 2.6 | Singlet | 12H |
| Si-CH ₃ | 0.1 - 0.3 | Singlet | 3H |
-
The Vinyl Protons: The protons of the vinyl group directly attached to the silicon atom are expected to resonate in the downfield region of the spectrum, typically between 5.6 and 6.2 ppm.[2][3][4][5] This is due to the anisotropic effect of the double bond and the influence of the silicon atom. The complex spin-spin coupling between the three vinyl protons will result in a multiplet pattern.
-
The Dimethylamino Protons: The twelve protons of the two equivalent dimethylamino groups are expected to appear as a single, sharp singlet in the region of 2.4 to 2.6 ppm. The equivalence of these protons is due to the free rotation around the Si-N and N-C bonds.
-
The Methyl Protons: The three protons of the methyl group bonded to the silicon atom will resonate at a significantly upfield chemical shift, typically between 0.1 and 0.3 ppm. This is a characteristic region for protons of alkyl groups directly attached to a silicon atom.
Caption: Experimental workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation.
-
Molecular Ion: The electron ionization (EI) mass spectrum of Bis(dimethylamino)methylvinylsilane is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (158.32 g/mol ).
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of various groups. Key expected fragments are listed in Table 5.
Table 5: Predicted Key Fragments in the Mass Spectrum of Bis(dimethylamino)methylvinylsilane
| m/z | Possible Fragment |
| 143 | [M - CH₃]⁺ |
| 114 | [M - N(CH₃)₂]⁺ |
| 86 | [M - Si(CH₃)(N(CH₃)₂)₂]⁺ |
| 72 | [Si(N(CH₃)₂)₂]⁺ |
| 44 | [N(CH₃)₂]⁺ |
The fragmentation is likely to be initiated by the loss of a methyl radical to give a stable silicon-containing cation at m/z 143. [6][7][8][9]Another prominent fragmentation pathway would be the cleavage of the Si-N bond, leading to the loss of a dimethylamino radical and the formation of an ion at m/z 114. The dimethylamino cation itself at m/z 44 is also expected to be a significant peak.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid organosilicon compounds like Bis(dimethylamino)methylvinylsilane.
NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the analyte (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
²⁹Si NMR Acquisition: Acquire the ²⁹Si NMR spectrum using a pulse sequence optimized for silicon, such as INEPT or DEPT, to enhance sensitivity. A longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
IR Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two KBr or NaCl plates. For a solution, use a suitable IR-transparent solvent and a liquid cell.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any volatile impurities.
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic analysis of Bis(dimethylamino)methylvinylsilane provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy allows for a complete assignment of the proton, carbon, and silicon environments. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation pattern. This comprehensive spectroscopic data serves as a critical reference for quality control, reaction monitoring, and the development of new applications for this versatile organosilicon precursor.
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ResearchGate. (n.d.). FTIR-RA spectrum of the as-prepared bis-amino silane film. Retrieved from [Link]
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A Comprehensive Technical Guide to Bis(dimethylamino)methylvinylsilane: Properties, Handling, and Applications
This guide provides an in-depth analysis of the physical and chemical properties of Bis(dimethylamino)methylvinylsilane, a versatile organoaminosilane intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with practical insights to ensure safe and effective utilization in experimental and industrial settings.
Introduction: The Versatility of an Organoaminosilane
Bis(dimethylamino)methylvinylsilane (CAS No. 13368-45-1) is a reactive chemical intermediate valued for its unique combination of a vinyl group and two dimethylamino moieties attached to a central silicon atom.[1] This structure facilitates its use in a variety of chemical transformations, including as a precursor for silicon-containing polymers and as a surface modification agent.[2][3] Its high reactivity, however, necessitates a thorough understanding of its physical properties and chemical behavior to ensure safe handling and optimal experimental outcomes.
Core Physicochemical Properties
A precise understanding of the physical properties of Bis(dimethylamino)methylvinylsilane is fundamental to its application, from designing reaction conditions to implementing appropriate safety protocols.
Boiling Point and Vapor Pressure
The boiling point of Bis(dimethylamino)methylvinylsilane is consistently reported in the range of 142.9°C to 147°C at standard atmospheric pressure.[4][5][6] This relatively low boiling point for its molecular weight is indicative of its volatility, a key consideration for its use in vapor deposition techniques and for ensuring adequate ventilation during handling.[2] The vapor pressure is reported as 5.47 mmHg at 25°C, further highlighting its tendency to volatilize at ambient temperatures.[5]
Flash Point: A Critical Safety Consideration
The flash point of a substance is the lowest temperature at which its vapors will ignite in the presence of an ignition source. There is a notable discrepancy in the reported flash point for Bis(dimethylamino)methylvinylsilane. Several sources indicate a flash point of -4°C , classifying it as a highly flammable liquid.[1][4][6] Conversely, another source reports a flash point of 40.2°C .[5]
Expert Insight: This significant difference in reported values underscores the importance of treating Bis(dimethylamino)methylvinylsilane with extreme caution. From a safety and risk assessment perspective, it is imperative to adhere to the more conservative value of -4°C. This dictates that the compound must be handled in environments free from ignition sources, such as open flames, sparks, and hot surfaces, and that appropriate grounding and bonding procedures should be employed to prevent static discharge.
Tabulated Physical and Chemical Data
For ease of reference, the key physical and chemical properties of Bis(dimethylamino)methylvinylsilane are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 13368-45-1 | [4][5] |
| Molecular Formula | C7H18N2Si | [1][4] |
| Molecular Weight | 158.32 g/mol | [1][4] |
| Appearance | Clear to straw-colored liquid | [1] |
| Odor | Acrid, amine-like | [1] |
| Boiling Point | 142.9°C - 147°C | [4][5][6] |
| Flash Point | -4°C / 40.2°C | [1][4][5][6] |
| Density | 0.820 - 0.835 g/mL | [4][5] |
| Refractive Index (@ 20°C) | 1.4332 | [4][6] |
| Vapor Pressure | 5.47 mmHg at 25°C | [5] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4] |
Chemical Reactivity and Stability
The chemical behavior of Bis(dimethylamino)methylvinylsilane is dominated by the reactivity of the silicon-nitrogen bonds and the vinyl group.
Hydrolytic Sensitivity
Bis(dimethylamino)methylvinylsilane is highly sensitive to moisture and reacts rapidly with water and other protic solvents.[4] This hydrolysis reaction cleaves the silicon-nitrogen bonds, liberating dimethylamine, which is a flammable and corrosive gas.[7][8] This reactivity necessitates that the compound is stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon) to maintain its chemical integrity and prevent the release of hazardous byproducts.[8]
Polymerization Potential
The presence of the vinyl group allows Bis(dimethylamino)methylvinylsilane to undergo polymerization reactions. For instance, it can undergo anionic polymerization catalyzed by butyllithium (BuLi).[4] This property is leveraged in the synthesis of specialized silicon-containing polymers.
The diagram below illustrates the key reactive sites of the Bis(dimethylamino)methylvinylsilane molecule.
Caption: Recommended workflow for safe handling of Bis(dimethylamino)methylvinylsilane.
Fire Suppression
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [8]Do not use water , as it will react violently with the compound, potentially exacerbating the situation and producing flammable and corrosive byproducts. [1][8]
Conclusion
Bis(dimethylamino)methylvinylsilane is a valuable chemical reagent with significant potential in materials science and organic synthesis. Its utility is, however, intrinsically linked to a comprehensive understanding of its physical properties, particularly its low flash point and high reactivity towards moisture. By adhering to the stringent safety protocols and handling procedures outlined in this guide, researchers and developers can safely harness the synthetic potential of this versatile organoaminosilane.
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Methodological & Application
Bis(dimethylamino)methylvinylsilane in polymer synthesis and science
An Application Guide to Bis(dimethylamino)methylvinylsilane in Polymer Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and potential applications of polymers derived from bis(dimethylamino)methylvinylsilane. This versatile organosilicon monomer offers a unique combination of a polymerizable vinyl group and reactive dimethylamino functionalities, opening avenues for the creation of novel functional materials. This document outlines detailed protocols, mechanistic insights, and characterization methodologies based on established principles of polymer chemistry and data from analogous systems.
Introduction to a Versatile Monomer
Bis(dimethylamino)methylvinylsilane [CAS No: 13368-45-1] is an organosilane monomer that is attracting interest in the field of polymer science. Its structure incorporates a vinyl group, susceptible to both anionic and radical polymerization, and two dimethylamino groups, which can act as reactive sites for post-polymerization modification. This dual functionality allows for the synthesis of polymers with tunable properties and the potential for diverse applications, including advanced coatings, adhesives, and functional materials for biomedical and electronic applications. The presence of silicon in the polymer backbone can also impart desirable properties such as thermal stability and hydrophobicity.
Monomer Properties and Handling
Due to its reactivity, proper handling and purification of bis(dimethylamino)methylvinylsilane are critical for successful polymerization. The dimethylamino groups render the molecule highly sensitive to moisture, leading to hydrolysis.[1][2] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.
| Property | Value | Reference |
| Molecular Formula | C7H18N2Si | [1] |
| Molecular Weight | 158.32 g/mol | [1] |
| Boiling Point | 146-147 °C | [1] |
| Density | 0.820 g/mL | [1] |
| Refractive Index | 1.4332 @ 20°C | [1] |
| Flash Point | -4 °C | [1] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture and protic solvents. | [1] |
Purification Protocol for Anionic Polymerization:
For living anionic polymerization, monomer purity is paramount. The following is a general procedure for the purification of air-sensitive monomers:
-
The monomer should be distilled from a suitable drying agent, such as calcium hydride (CaH2), under an inert atmosphere.
-
For higher purity, a second distillation from a solution containing a small amount of a non-polymerizable organolithium compound (e.g., triphenylmethyllithium) can be performed to remove any remaining protic impurities.
-
The purified monomer should be stored in a sealed ampoule under an inert atmosphere at a low temperature (-20 °C) until use.
Anionic Polymerization
Anionic polymerization of vinyl monomers can produce polymers with well-defined molecular weights and narrow molecular weight distributions, a hallmark of a "living" polymerization process.[3] Bis(dimethylamino)methylvinylsilane is known to undergo anionic polymerization catalyzed by butyllithium (BuLi).[1]
Mechanistic Rationale
The anionic polymerization of vinylsilanes is initiated by the nucleophilic attack of a carbanion, such as the butyl anion from n-BuLi, on the vinyl group of the monomer.[4] This creates a new carbanionic propagating species that can then add further monomer units.
Causality Behind Experimental Choices:
-
Initiator: n-Butyllithium is a commonly used initiator for non-polar vinyl monomers due to its commercial availability and high reactivity. However, in non-polar solvents, organolithium initiators can exist as aggregates, which can lead to slow and incomplete initiation.[5] The use of a polar co-solvent like tetrahydrofuran (THF) or a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up these aggregates, leading to a faster and more controlled initiation.[5]
-
Solvent: Non-polar solvents like hexane or cyclohexane are often used for the anionic polymerization of vinylsilanes. Polar solvents like THF can increase the polymerization rate but may also promote side reactions.
-
Temperature: Low temperatures (e.g., -78 °C to room temperature) are typically employed to suppress termination and transfer reactions, thereby maintaining the "living" nature of the polymerization.[6]
-
Isomerization: In the anionic polymerization of the related monomer trimethylvinylsilane, an isomerization reaction has been observed, particularly in the presence of TMEDA.[7] This involves the abstraction of a proton from a silylmethyl group by the propagating carbanion, leading to the incorporation of silicon atoms into the polymer backbone.[7] A similar isomerization could potentially occur during the polymerization of bis(dimethylamino)methylvinylsilane, influencing the final polymer structure and properties.
Figure 1: Anionic Polymerization Workflow.
Experimental Protocol: Anionic Polymerization
This protocol is adapted from general procedures for the anionic polymerization of vinylsilanes and should be optimized for bis(dimethylamino)methylvinylsilane.
Materials:
-
Bis(dimethylamino)methylvinylsilane (purified as described above)
-
Anhydrous non-polar solvent (e.g., hexane or cyclohexane)
-
n-Butyllithium (n-BuLi) solution in hexane (concentration determined by titration)
-
Anhydrous methanol (for termination)
-
Schlenk line and inert atmosphere setup
-
Dry glassware
Procedure:
-
Assemble the reaction apparatus (e.g., a Schlenk flask with a magnetic stirrer) and dry it thoroughly under vacuum while heating.
-
Backfill the apparatus with a dry, inert gas (e.g., argon).
-
Transfer the desired amount of anhydrous solvent into the reaction flask via cannula.
-
Add the purified bis(dimethylamino)methylvinylsilane to the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the calculated amount of n-BuLi initiator via syringe while stirring vigorously. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time (e.g., several hours to overnight). The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to follow monomer consumption.
-
Terminate the polymerization by adding an excess of anhydrous methanol. This will protonate the living carbanionic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).
-
Isolate the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the polymer structure. Expected signals would include those from the polymer backbone, the methyl groups on the silicon atom, and the dimethylamino groups.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8] For a successful living anionic polymerization, a narrow PDI (typically < 1.2) is expected.
-
Thermal Analysis: Thermogravimetric analysis (TGA) would provide information on the thermal stability and decomposition temperature of the polymer.[9] Differential scanning calorimetry (DSC) would be used to determine the glass transition temperature (Tg).[9]
Radical Polymerization and Crosslinking
Bis(dimethylamino)methylvinylsilane can also participate in free-radical polymerization, where it can act as a crosslinking agent to form a three-dimensional network. This is particularly useful for creating thermosets and hydrogels.
Mechanistic Rationale
In free-radical polymerization, a radical initiator (e.g., azobisisobutyronitrile (AIBN) or a peroxide) is used to generate free radicals, which then react with the vinyl group of a monomer to initiate polymerization.[10] When a divinyl monomer like bis(dimethylamino)methylvinylsilane is included in the polymerization of a monovinyl monomer, it can react with two different growing polymer chains, creating a crosslink between them.[11]
Figure 2: Free-Radical Crosslinking Workflow.
Experimental Protocol: Free-Radical Crosslinking
This is an exemplary protocol for the use of bis(dimethylamino)methylvinylsilane as a crosslinker.
Materials:
-
Primary monovinyl monomer (e.g., styrene, methyl methacrylate)
-
Bis(dimethylamino)methylvinylsilane (crosslinker)
-
Free-radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (if solution polymerization is desired)
-
Reaction vessel with inert atmosphere capabilities
Procedure:
-
In a reaction vessel, combine the primary monomer, the desired amount of bis(dimethylamino)methylvinylsilane (typically 1-10 mol% relative to the primary monomer), and the initiator.
-
If performing a solution polymerization, add the solvent.
-
Deoxygenate the mixture by bubbling with an inert gas or by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time, or until a desired conversion is reached. The formation of a gel indicates successful crosslinking.
-
The resulting crosslinked polymer can be purified by swelling in a good solvent to remove any unreacted monomer and initiator, followed by drying.
Post-Polymerization Modification
The pendant dimethylamino groups on poly(bis(dimethylamino)methylvinylsilane) are reactive handles that can be modified after polymerization to introduce new functionalities.[12] This allows for the creation of a library of polymers with different properties from a single parent polymer.
Potential Modification Reactions
-
Quaternization: The dimethylamino groups can be reacted with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This would transform the neutral polymer into a polycation, which could have applications in gene delivery or as an antimicrobial agent.
-
Reaction with Electrophiles: The lone pair of electrons on the nitrogen atoms makes them nucleophilic. They can react with a variety of electrophiles, such as acid chlorides or isocyanates, to form amides or ureas, respectively. This can be used to attach different functional groups to the polymer.
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Application Notes and Protocols for Bis(dimethylamino)methylvinylsilane as a Crosslinking Agent
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Bis(dimethylamino)methylvinylsilane as a versatile crosslinking agent. This document offers in-depth insights into its mechanism of action, detailed experimental protocols, and methods for the characterization of the resulting crosslinked polymeric networks.
Introduction: A Dual-Functionality Crosslinker
Bis(dimethylamino)methylvinylsilane, with the chemical formula C₇H₁₈N₂Si, is a unique organosilane compound possessing two distinct reactive functionalities: two dimethylamino groups and one vinyl group attached to a central silicon atom. This dual-functionality allows for two independent modes of crosslinking, making it a highly versatile agent in polymer chemistry.
The dimethylamino groups are highly susceptible to hydrolysis, reacting readily with moisture or hydroxyl groups to form siloxane bonds (Si-O-Si). This condensation reaction is particularly effective for crosslinking polymers bearing hydroxyl functionalities, such as hydroxyl-terminated polydimethylsiloxane (PDMS). The vinyl group, on the other hand, can participate in various addition reactions, including hydrosilylation or free-radical polymerization, providing an orthogonal route for network formation.
This guide will primarily focus on the utilization of the dimethylamino groups for the crosslinking of hydroxyl-terminated polymers, a common application in the formulation of silicone elastomers, sealants, and adhesives.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of Bis(dimethylamino)methylvinylsilane is crucial for its safe and effective handling.
| Property | Value | Reference |
| CAS Number | 13368-45-1 | [1] |
| Molecular Formula | C₇H₁₈N₂Si | [1] |
| Molecular Weight | 158.32 g/mol | [1] |
| Boiling Point | 146-147 °C | [1] |
| Density | 0.820 g/mL at 20 °C | [2] |
| Refractive Index | 1.4332 at 20 °C | [2] |
| Flash Point | -4 °C | [2] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents. | [1][2] |
Safety and Handling:
Bis(dimethylamino)methylvinylsilane is a flammable liquid and is highly sensitive to moisture.[3] It should be handled in a well-ventilated fume hood, away from open flames and sources of ignition.[3] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] Due to its reactivity with water, it is crucial to use dry glassware and solvents and to store the compound under an inert atmosphere (e.g., nitrogen or argon).[4] In case of accidental contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]
Mechanism of Crosslinking: The Condensation Reaction
The primary crosslinking mechanism involving the dimethylamino groups is a condensation reaction with hydroxyl groups. This process can be broken down into two main steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of moisture (even atmospheric humidity), the dimethylamino groups on the silane readily hydrolyze to form silanol groups (Si-OH) and release dimethylamine as a byproduct.
-
Condensation: The newly formed, reactive silanol groups can then condense with hydroxyl groups on the polymer backbone (e.g., hydroxyl-terminated PDMS) to form stable siloxane linkages (Si-O-Polymer). Alternatively, two silanol groups from different crosslinker molecules can condense to form a siloxane bridge (Si-O-Si), further contributing to the network structure.
The overall reaction is catalyzed by the basicity of the released dimethylamine, although other catalysts can be employed to control the curing rate.[6][7]
Reaction Scheme: Crosslinking of Hydroxyl-Terminated PDMS
Caption: Step-by-step workflow for creating a crosslinked silicone elastomer.
Characterization of Crosslinked Networks
The properties of the final crosslinked material are highly dependent on the crosslink density. Several techniques can be employed to characterize the network structure.
Swelling Experiments
This is a classical and straightforward method to estimate the crosslink density.
-
Prepare a small, accurately weighed sample of the cured elastomer (W_dry).
-
Immerse the sample in a good solvent for the polymer (e.g., toluene for PDMS) in a sealed container.
-
Allow the sample to swell until equilibrium is reached (typically 24-72 hours).
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
The swelling ratio (Q) can be calculated as: Q = W_swollen / W_dry.
-
The crosslink density can then be estimated using the Flory-Rehner theory.
[8]#### 5.2. Mechanical Testing
The mechanical properties, such as Young's modulus, are directly related to the crosslink density.
[10]Protocol:
-
Prepare standardized test specimens (e.g., dumbbell-shaped) of the cured elastomer.
-
Perform tensile testing using a universal testing machine according to ASTM standards (e.g., ASTM D412).
-
The Young's modulus can be determined from the initial linear portion of the stress-strain curve. A higher modulus generally indicates a higher crosslink density.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to monitor the crosslinking reaction in real-time by observing the disappearance of the dimethylamino and hydroxyl protons and the appearance of new signals corresponding to the crosslinked structure. S[11][12][13]olid-state NMR can also provide information about the structure of the final cured network.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient moisture for hydrolysis.- Incorrect stoichiometry.- Inactive or insufficient catalyst. | - Increase ambient humidity or add a controlled amount of water to the formulation.- Re-evaluate the molar ratio of reactive groups.- Increase catalyst concentration or use a more active catalyst. |
| Curing is Too Fast | - High ambient humidity.- Excessive catalyst concentration. | - Reduce ambient humidity.- Decrease catalyst concentration. |
| Bubbles in the Cured Material | - Entrapped air during mixing.- Evolution of dimethylamine gas. | - Degas the mixture under vacuum before casting.- Cure at a lower temperature to control the rate of byproduct evolution. |
| Poor Mechanical Properties | - Low crosslink density.- Inhomogeneous mixing. | - Increase the amount of crosslinker.- Improve the mixing procedure to ensure uniform dispersion of the crosslinker. |
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-
The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - MDPI. Available at: [Link]
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BIS(DIMETHYLAMINO)VINYLMETHYLSILANE | - Gelest, Inc. Available at: [Link]
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Determination of the Crosslinking Density of a Silicone Elastomer - ACS Publications. Available at: [Link]
-
BIS(DIMETHYLAMINO)METHYLVINYLSILANE - Gelest, Inc. Available at: [Link]
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The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC - NIH. Available at: [Link]
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Determination of the Crosslinking Density of a Silicone Elastomer - ResearchGate. Available at: [Link]
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Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Publishing. Available at: [Link]
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The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating - PMC - NIH. Available at: [Link]
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Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking - RSC Publishing. Available at: [Link]
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Properties Enhancement of Room Temperature Vulcanized Silicone Rubber by Rosin Modified Aminopropyltriethoxysilane as a Crosslinking Agent | Request PDF - ResearchGate. Available at: [Link]
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Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES. Available at: [Link]
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Application Notes & Protocols for Surface Modification Using Bis(dimethylamino)methylvinylsilane
Introduction: The Strategic Advantage of Bis(dimethylamino)methylvinylsilane in Surface Engineering
In the landscape of advanced materials, particularly within biomedical research and drug development, the ability to precisely control the chemistry of a surface is paramount. Bis(dimethylamino)methylvinylsilane (CAS: 13368-45-1) emerges as a uniquely powerful tool for this purpose.[1][2] It is a bifunctional organosilane, featuring two highly reactive dimethylamino groups and a versatile vinyl functional group.[3] This architecture allows for a two-stage functionalization strategy: first, the rapid and covalent attachment of the molecule to a variety of hydroxyl-bearing substrates, and second, the utilization of the pendant vinyl group for a myriad of subsequent chemical transformations, such as polymerization or "click" chemistry.
The dimethylamino leaving groups offer a distinct advantage over more common chlorosilanes or alkoxysilanes. Their reaction with surface hydroxyls is fast and does not produce corrosive byproducts like HCl, which can be detrimental to sensitive substrates.[4][5] However, this high reactivity also dictates the primary challenge in its use: an extreme sensitivity to moisture, which necessitates handling and reaction under strictly anhydrous conditions.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and implementing surface modification protocols using bis(dimethylamino)methylvinylsilane. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for substrate modification and characterization, and explore downstream applications relevant to the biomedical field.
The Chemical Principle: A Two-Fold Reaction Mechanism
The utility of bis(dimethylamino)methylvinylsilane lies in its reaction with surfaces rich in hydroxyl (-OH) groups, such as glass, silicon wafers, quartz, and many metal oxides. The process can be understood as a nucleophilic substitution reaction at the silicon center.
-
Covalent Anchoring: A surface hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom. This displaces one of the dimethylamino groups, which is an excellent leaving group, forming a stable, covalent silicon-oxygen (Si-O) bond with the surface. The byproduct is volatile dimethylamine.
-
Cross-Linking and Functionalization: The second dimethylamino group can react with an adjacent surface hydroxyl, resulting in a robust, bidentate attachment that enhances the stability of the monolayer.[6] Alternatively, it can be hydrolyzed by trace moisture during subsequent steps, forming a silanol that can cross-link with neighboring molecules upon thermal curing. Crucially, the methyl and vinyl groups do not participate in this initial binding reaction, leaving the vinyl group projected away from the surface, available for further functionalization.
The overall reaction scheme is visualized below.
Caption: Reaction of bis(dimethylamino)methylvinylsilane with a hydroxylated surface.
Critical Experimental Parameters for Successful Silanization
The quality of the resulting functionalized surface is highly dependent on several key parameters. Controlling these variables is essential for achieving a dense, uniform, and stable molecular layer.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Atmosphere | Inert (Nitrogen or Argon) | Critical. The silane reacts rapidly with atmospheric moisture, leading to premature hydrolysis and polymerization in solution, which prevents proper monolayer formation on the substrate.[1][2] |
| Solvent | Anhydrous Aprotic Solvents | Critical. Solvents must be rigorously dried. Toluene, hexanes, or tetrahydrofuran (THF) are common choices. Protic solvents (e.g., alcohols, water) will react with the silane.[1][7] |
| Substrate Purity | Atomically Clean | The surface must be free of organic contaminants. The density of surface hydroxyl groups directly impacts the density of the final silane layer.[8][9] |
| Silane Concentration | 0.1 - 2% (v/v) | A lower concentration often leads to more ordered monolayers by slowing the deposition rate. Higher concentrations risk the formation of undesirable polymer multilayers. |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and concentration. Longer times may not significantly improve coverage and can increase the risk of contamination or multilayer formation. |
| Reaction Temperature | 20°C - 80°C | Room temperature is often sufficient. Gentle heating can accelerate the reaction but may also promote bulk polymerization if any moisture is present. |
| Curing Step | 100°C - 120°C for 1 hr | Post-deposition baking drives off residual solvent and byproducts and promotes covalent cross-linking between adjacent silane molecules, significantly enhancing layer stability.[6] |
Core Experimental Protocols
Extreme caution is required when handling this reagent. It is highly flammable, reacts violently with water, and causes severe skin and eye burns. [3][10][11] All work must be conducted in a certified fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, lab coat, safety glasses/face shield).[12]
Protocol 1: Solution-Phase Silanization of Glass or Silicon Substrates
This protocol details the most common method for creating a vinyl-functionalized surface.
A. Materials and Reagents
-
Bis(dimethylamino)methylvinylsilane (CAS: 13368-45-1)
-
Anhydrous Toluene (or other suitable anhydrous aprotic solvent)
-
Glass slides or Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME HAZARD) or Oxygen Plasma Cleaner
-
Milli-Q water, HPLC-grade acetone, isopropanol
-
Nitrogen or Argon gas source with Schlenk line or glovebox
-
Oven capable of reaching 120°C
B. Step-by-Step Methodology
Step 1: Substrate Cleaning and Hydroxylation (Critical for Covalent Bonding)
-
1a. Solvent Cleaning: Sonicate substrates sequentially in acetone, isopropanol, and Milli-Q water for 15 minutes each. Dry thoroughly with a stream of nitrogen.
-
1b. Hydroxylation (Choose one):
-
Piranha Etch: Perform with extreme caution behind a blast shield. Immerse dried substrates in freshly prepared piranha solution for 30-45 minutes. The solution will be very hot and highly reactive. Carefully remove substrates with Teflon tweezers, rinse copiously with Milli-Q water, and dry with nitrogen. This creates a dense layer of surface silanol (-OH) groups.
-
Oxygen Plasma: Place substrates in an oxygen plasma cleaner and treat for 5-10 minutes according to manufacturer instructions. This is a safer and highly effective alternative to piranha etching.
-
-
1c. Final Prep: Immediately before use, dry the hydroxylated substrates in an oven at 120°C for at least 1 hour and allow to cool in a desiccator to remove any adsorbed water.
Step 2: Silanization Reaction (Under Inert Atmosphere)
-
2a. Setup: Place the clean, dry substrates inside a Schlenk flask or a reaction vessel inside a glovebox. Ensure all glassware is rigorously oven-dried.
-
2b. Solution Preparation: Under a positive pressure of nitrogen or argon, transfer anhydrous toluene to the reaction vessel, enough to fully submerge the substrates.
-
2c. Reagent Addition: Using a gas-tight syringe, carefully add bis(dimethylamino)methylvinylsilane to the solvent to achieve a final concentration of 1% (v/v).
-
2d. Reaction: Gently agitate the solution and allow the reaction to proceed at room temperature for 2 hours.
Step 3: Post-Silanization Rinsing and Curing
-
3a. Rinsing: Remove the substrates from the reaction solution (still under inert conditions if possible for the first rinse). Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane. Follow with rinses in isopropanol and acetone to remove residual solvent.
-
3b. Drying: Dry the substrates with a stream of nitrogen.
-
3c. Curing: Place the functionalized substrates in an oven at 120°C for 1 hour. This step is vital for creating a robust and stable surface layer.[6]
-
3d. Storage: Store the modified substrates in a clean, dry environment (e.g., a desiccator) until further use.
Protocol 2: Surface Characterization for Protocol Validation
Verifying the success of the surface modification is a cornerstone of scientific integrity. The following techniques provide complementary information about the newly created surface.
| Technique | Purpose | Expected Result for Successful Modification |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/hydrophilicity). | The initially hydrophilic, hydroxylated surface (Water Contact Angle < 10°) will become more hydrophobic after silanization (WCA typically 70°-90°), indicating the presence of the organic vinyl/methyl layer.[13] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition of the top few nanometers of the surface. | Appearance of Silicon (Si 2p) and Nitrogen (N 1s) peaks, and an increase in the Carbon (C 1s) signal relative to the substrate signals (e.g., O 1s). The N 1s signal should diminish significantly after proper rinsing and curing. |
| Atomic Force Microscopy (AFM) | Maps surface topography. | Can reveal changes in surface roughness and confirm the formation of a uniform monolayer, as opposed to undesirable aggregates or polymer islands.[13] |
Downstream Applications: From a Functional Surface to a Functional Device
A vinyl-terminated surface is not an end in itself but a platform for further innovation. It is particularly valuable in drug development and diagnostics, where the covalent immobilization of biomolecules or polymers is required.[5]
Caption: Workflow from initial modification to advanced bio-functionalization.
-
Biosensors and Microarrays: Peptides, antibodies, or nucleic acids can be functionalized with thiol groups and attached to the surface via UV-initiated thiol-ene "click" chemistry.[5]
-
Controlled Drug Release: The vinyl groups can serve as anchor points to initiate surface-grafted polymerization, creating polymer brushes that can be loaded with therapeutic agents.[14]
-
Microfluidics and Cell Culture: Modifying the surface energy of microfluidic channels can control fluid flow and protein adsorption, while patterned functionalization can guide cell adhesion and growth for high-throughput screening.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution |
| Hazy or Oily Film on Surface | 1. Incomplete rinsing. 2. Moisture contamination causing bulk polymerization. 3. Silane concentration too high. | 1. Increase the volume and duration of solvent rinses. 2. Ensure all glassware, solvents, and atmosphere are scrupulously dry. 3. Reduce silane concentration to <1% (v/v). |
| Inconsistent Surface Coverage (High Contact Angle Hysteresis) | 1. Incomplete substrate cleaning/hydroxylation. 2. Reaction time too short. 3. Depleted or old silane reagent. | 1. Re-optimize the cleaning/hydroxylation step (e.g., longer plasma exposure). 2. Increase reaction time to 2-4 hours. 3. Use a fresh bottle of silane, ensuring it has been stored properly under inert gas. |
| Poor Adhesion of Subsequent Layers | 1. Incomplete curing step. 2. Low density of vinyl groups on the surface. | 1. Ensure curing is performed at 120°C for at least 1 hour. 2. Verify successful silanization with XPS; re-optimize Protocol 1 if necessary. |
References
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Gelest, Inc. "BIS(DIMETHYLAMINO)DIMETHYLSILANE". Gelest. Available from: [Link]
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DTIC. "Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A". Defense Technical Information Center. Available from: [Link]
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Gelest, Inc. "Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE". Gelest. Available from: [Link]
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PubChem. "Bis(dimethylamino)dimethylsilane". National Center for Biotechnology Information. Available from: [Link]
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MDPI. "Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers". MDPI. Available from: [Link]
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Chemos GmbH & Co.KG. "Safety Data Sheet: bis(Dimethylamino)methylsilane". Chemos. Available from: [Link]
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ResearchGate. "The bis-amino surface modification process and bonding reaction for PET...". ResearchGate. Available from: [Link]
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ACS Publications. "Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols". The Journal of Physical Chemistry C. Available from: [Link]
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MDPI. "Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants". MDPI. Available from: [Link]
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Gelest, Inc. "Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE". Amazon AWS. Available from: [Link]
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PubMed. "Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide". National Library of Medicine. Available from: [Link]
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ResearchGate. "Surface modification of PDMS via self-organization of vinyl-terminated small molecules | Request PDF". ResearchGate. Available from: [Link]
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Sygnature Discovery. "Integrating DMPK Early in Drug Development: A Strategic Imperative for Success". Sygnature Discovery. Available from: [Link]
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University of Illinois Urbana-Champaign. "Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly". University of Illinois. Available from: [Link]
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Gelest, Inc. "Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLSILANE, 96%". Gelest. Available from: [Link]
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MDPI. "Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review". MDPI. Available from: [Link]
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MDPI. "Special Issue : Surfaces Modification and Analysis for Innovative Biomaterials". MDPI. Available from: [Link]
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Technical Guide: BuLi-Catalyzed Anionic Polymerization of Bis(dimethylamino)methylvinylsilane for Advanced Polysiloxane Synthesis
An Application Note for Researchers and Drug Development Professionals
This guide provides a detailed protocol and scientific rationale for the synthesis of well-defined poly[bis(dimethylamino)methylvinylsilane] through n-butyllithium (n-BuLi) catalyzed living anionic polymerization. This technique offers precise control over polymer molecular weight and architecture, yielding materials with narrow molecular weight distributions crucial for high-performance applications.
Foundational Principles: The Power of Living Anionic Polymerization
Living anionic polymerization, a concept pioneered by Michael Szwarc, is a chain-growth polymerization method distinguished by the near-complete absence of termination or chain transfer steps.[1][2] This "living" nature of the propagating chain ends allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures like block copolymers.[1][3][4]
The polymerization of Bis(dimethylamino)methylvinylsilane (BDMVS) is initiated by the nucleophilic attack of the butyl anion (from n-BuLi) on the electron-deficient β-carbon of the monomer's vinyl group. This creates a new, propagating carbanion at the chain end. This process continues as long as the monomer is available.
Key Mechanistic Considerations:
-
Initiation: The highly polar C-Li bond in n-BuLi facilitates the addition of the butyl group across the vinyl double bond, forming a new organolithium species.
-
Propagation: The newly formed carbanionic chain end subsequently adds to another monomer molecule, extending the polymer chain. This step repeats, ideally without interruption.
-
Solvent Effects: The choice of solvent is critical. Non-polar hydrocarbon solvents like hexane or cyclohexane lead to slower polymerization rates due to the aggregation of organolithium species.[5] Polar solvents, such as tetrahydrofuran (THF), solvate the lithium cation, breaking up aggregates and dramatically increasing the polymerization rate.[5][6]
-
Living Nature: In a system free of impurities (especially protic substances like water or alcohols), the carbanionic chain ends remain active indefinitely.[2][7] This allows for sequential monomer addition to create block copolymers or for the chains to be deliberately "killed" or functionalized with a specific terminating agent.
Experimental Design & Workflow
The successful execution of this protocol hinges on maintaining a strictly inert and anhydrous environment, as anionic polymerizations are notoriously sensitive to moisture and atmospheric oxygen.[8]
The following diagram outlines the critical stages of the synthesis, from preparation to final characterization.
Caption: High-level workflow for anionic polymerization.
Materials and Methods
| Item | Specification | Supplier Example | Purpose/Notes |
| Monomer | Bis(dimethylamino)methylvinylsilane (BDMVS), ≥97% | Gelest, Inc. | Must be purified by distillation over CaH₂ before use.[9] |
| Initiator | n-Butyllithium (n-BuLi) | Sigma-Aldrich | Typically 1.6 M or 2.5 M solution in hexanes.[10] Pyrophoric. |
| Solvent | Anhydrous Hexane or Toluene | Any major supplier | Must be rigorously dried, e.g., by distillation from Na/benzophenone. |
| Terminating Agent | Anhydrous Methanol | Any major supplier | Must be degassed with an inert gas prior to use. |
| Inert Gas | Argon or Nitrogen, High Purity | Airgas, etc. | For maintaining an inert atmosphere via a Schlenk line. |
| Apparatus | Schlenk flasks, dropping funnels, syringes, cannulas | Standard lab supplier | All glassware must be oven-dried overnight at >120 °C and cooled under vacuum. |
-
n-Butyllithium is pyrophoric and reacts violently with water. It must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.[10]
-
Bis(dimethylamino)methylvinylsilane is a flammable liquid and causes severe skin burns and eye damage. It is also moisture-sensitive.[11][12]
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
Detailed Polymerization Protocol
This protocol targets a polymer with a specific molecular weight by controlling the monomer-to-initiator ratio.
1. System Preparation: a. Assemble a dried, two-necked round-bottom flask, equipped with a magnetic stir bar and a septum, on a Schlenk line. b. Purge the entire system with high-purity argon or nitrogen for at least 30 minutes.
2. Reagent Charging: a. Transfer 50 mL of freshly distilled anhydrous hexane into the reaction flask via a stainless steel cannula. b. Using a gas-tight syringe, add 5.0 g (31.6 mmol) of freshly distilled Bis(dimethylamino)methylvinylsilane monomer to the solvent. c. Stir the solution at room temperature for 10 minutes to ensure homogeneity.
3. Initiation: a. The amount of n-BuLi determines the target molecular weight (Mn). For a target Mn of ~10,000 g/mol , the required moles of initiator are: Moles = (Mass of Monomer) / (Target Mn) = 5.0 g / 10,000 g/mol = 0.5 mmol. b. If using a 1.6 M n-BuLi solution, the volume needed is: Volume = (0.5 mmol) / (1.6 mmol/mL) = 0.31 mL. c. Slowly add 0.31 mL of the 1.6 M n-BuLi solution dropwise to the stirring monomer solution via a syringe. A distinct color change (typically to a pale yellow or orange) should be observed, indicating the formation of the propagating anionic species.[13]
4. Propagation: a. Allow the reaction to proceed at room temperature with vigorous stirring. The polymerization is typically rapid in the presence of even trace polar impurities but proceeds steadily in pure hydrocarbon solvents. b. Let the reaction stir for 2 hours to ensure high conversion.
5. Termination: a. After the desired polymerization time, terminate the living chains by adding 1 mL of degassed, anhydrous methanol via a syringe. b. The color of the solution should immediately disappear, signaling the quenching of the carbanions. c. Stir for an additional 10 minutes.
6. Polymer Isolation: a. Pour the reaction mixture into a beaker containing a large excess (e.g., 400 mL) of methanol to precipitate the polymer.[9] b. If the polymer is a viscous liquid, it may separate out. Decant the supernatant. c. Collect the precipitated polymer by filtration or decantation. d. Wash the polymer with fresh methanol and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Polymerization Mechanism and Characterization
Caption: Initiation and propagation steps of the polymerization.
Successful living anionic polymerization is defined by the predictable control over molecular weight and a narrow molecular weight distribution.
| Technique | Expected Outcome | Interpretation |
| Appearance | White powder or a viscous, clear liquid.[9] | Physical state depends on the final molecular weight. |
| GPC/SEC | Symmetrical, narrow chromatogram peak. | A Polydispersity Index (PDI or Đ) of < 1.1 indicates a well-controlled, living polymerization. |
| ¹H NMR | Disappearance of vinyl proton signals (~5.7-6.2 ppm). Appearance of broad polymer backbone signals (~0.5-1.8 ppm). Signals for methyl (Si-CH₃) and dimethylamino (-N(CH₃)₂) groups will be present and broadened. | Confirms the polymerization of the vinyl group and the integrity of the side chains. |
| FTIR | Disappearance of the C=C stretch (~1590 cm⁻¹) from the monomer. | Confirms consumption of the monomer's vinyl group. |
The number-average molecular weight (Mn) should be close to the theoretical value calculated from the monomer-to-initiator ratio: Mn (theoretical) = (grams of monomer / moles of initiator) + MW of initiator
References
- Baskaran, D., & Müller, A. H. E. (n.d.).
- Synthesis and Characterization of Vinyl Terminated Poly(vinylmethyl-dimethylsiloxane) Copolymer. (2025, August 5).
- Anionic polymerization of vinylsilanes. II. Mechanism of isomerization in the polymerization of trimethylvinylsilane with butyll. (n.d.). SciSpace.
- BIS(DIMETHYLAMINO)DIMETHYLSILANE. (n.d.). Gelest, Inc.
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BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. (n.d.). Gelest, Inc. Available at: [Link]
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60 Years of Living Anionic Polymerization. (2017, July 7). Advanced Science News. Available at: [Link]
- Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. (n.d.).
- Procedures for Homogeneous Anionic Polymeriz
- Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. (1982, September 29). DTIC.
- Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. (n.d.). SciSpace.
- DE202010000923U1 - Stationary phases for gas chromatography. (n.d.).
- Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. (2013, December 10). Gelest, Inc.
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Living Anionic Polymerization. (2022, October 31). Encyclopedia MDPI. Available at: [Link]
- Precise Synthesis of Block Polymers Composed of Three or More Blocks by Specially Designed Linking Methodologies in Conjunction with Living Anionic Polymeriz
- Anionic vinyl polymerization - 50 years after Michael Szwarc | Request PDF. (2025, August 6).
- (PDF) Synthesis and characterization of polyvinylmethylsiloxanes by cationic polymerization using a solid green catalyst. (2025, December 3).
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-
n-Butyllithium. (n.d.). Wikipedia. Available at: [Link]
- Models for the Anionic Polymerization of P C Bonds: Cyclization of n-BuLi-Initiated MesP CPh2 and Related Phosphaalkenes with H2C CPh2. (n.d.). NIH.
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BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. (2015, January 20). Gelest, Inc. Available at: [Link]
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2.7: Living Anionic Polymerization. (2021, September 12). Chemistry LibreTexts. Available at: [Link]
- Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electroneg
- Anionic Polymerization of Methyl Methacrylate with Lithium N-Benzyltrimethylsilylamide | Request PDF. (2025, August 10).
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Living Anionic Polymerization – A Powerful Method. (2018, January 17). Advanced Science News. Available at: [Link]
- Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). (n.d.). MDPI.
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The Versatility of Bis(dimethylamino)methylvinylsilane: A Key Intermediate in Advanced Synthesis
In the landscape of modern chemical synthesis, the strategic selection of intermediates is paramount to achieving desired molecular architectures and material properties. Bis(dimethylamino)methylvinylsilane has emerged as a highly versatile and reactive building block, finding critical applications across polymer chemistry, materials science, and organic synthesis. Its unique combination of a vinyl group for polymerization and two dimethylamino groups as facile leaving groups for condensation reactions makes it a powerful tool for researchers and drug development professionals. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower scientists in harnessing its full potential.
Core Principles of Reactivity: The Dichotomy of Functionality
Bis(dimethylamino)methylvinylsilane's utility stems from its dual reactivity. The silicon-nitrogen bonds are highly susceptible to hydrolysis and alcoholysis, making the dimethylamino groups excellent leaving groups in condensation reactions with hydroxyl-containing compounds. This reactivity is central to its use in forming siloxane bonds. Concurrently, the vinyl group serves as a reactive site for polymerization, particularly through anionic mechanisms, and for crosslinking applications.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 13368-45-1 | [1] |
| Molecular Formula | C₇H₁₈N₂Si | [1] |
| Molecular Weight | 158.32 g/mol | [1] |
| Boiling Point | 146-147 °C | [1] |
| Density | 0.820 g/mL | [1] |
| Flash Point | -4 °C | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1] |
Applications in Polymer Synthesis: Crafting Advanced Materials
Anionic Polymerization: A Pathway to Novel Polysilanes
Bis(dimethylamino)methylvinylsilane can undergo anionic polymerization, a process that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions[2]. The polymerization is typically initiated by organolithium reagents, such as n-butyllithium (n-BuLi).
Protocol 1: Anionic Polymerization of Bis(dimethylamino)methylvinylsilane
Objective: To synthesize poly(bis(dimethylamino)methylvinylsilane) via anionic polymerization.
Materials:
-
Bis(dimethylamino)methylvinylsilane, freshly distilled
-
n-Butyllithium (n-BuLi) in hexane, titrated solution
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Schlenk line and glassware, oven-dried and cooled under vacuum
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the desired amount of n-BuLi initiator to the stirred THF.
-
In a separate flask, dissolve the freshly distilled Bis(dimethylamino)methylvinylsilane in a small amount of anhydrous THF.
-
Slowly add the monomer solution to the initiator solution at -78 °C. The reaction mixture may develop a characteristic color.
-
Allow the polymerization to proceed for the desired time (e.g., 2-4 hours) at -78 °C.
-
Quench the polymerization by adding a small amount of anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Causality and Insights: The use of anhydrous conditions and an inert atmosphere is critical to prevent premature termination of the living anionic polymerization by reaction with water or oxygen. The low temperature helps to control the polymerization rate and minimize side reactions. The choice of quenching agent and precipitation solvent is crucial for efficient termination and purification of the polymer.
Polycondensation with Diols: Building Siloxane Backbones
A key application of Bis(dimethylamino)methylvinylsilane is in polycondensation reactions with diols, particularly bis-silanols, to form arylenesiloxane polymers[3]. In this reaction, the dimethylamino groups react with the hydroxyl groups of the diol, releasing dimethylamine as a byproduct and forming stable siloxane (Si-O-Si) linkages. The vinyl groups on the silane monomer are incorporated into the polymer backbone, providing sites for subsequent crosslinking.
Protocol 2: Synthesis of an Arylenesiloxane Polymer via Polycondensation
Objective: To synthesize a vinyl-functionalized arylenesiloxane polymer by reacting Bis(dimethylamino)methylvinylsilane with a bis-silanol.
Materials:
-
Bis(dimethylamino)methylvinylsilane
-
A suitable bis-silanol (e.g., 1,4-bis(hydroxydimethylsilyl)benzene)
-
Anhydrous toluene
-
Dean-Stark trap and condenser
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Set up a reaction flask with a magnetic stir bar, a Dean-Stark trap, and a condenser under an inert atmosphere.
-
Charge the flask with the bis-silanol and anhydrous toluene.
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
Cool the reaction mixture to room temperature.
-
Stoichiometrically add the Bis(dimethylamino)methylvinylsilane to the stirred solution of the bis-silanol.
-
Heat the reaction mixture to a specific temperature (e.g., 100-120 °C) and monitor the reaction progress by observing the evolution of dimethylamine (which can be trapped and titrated) or by spectroscopic methods (e.g., NMR).
-
Once the desired degree of polymerization is achieved, cool the reaction mixture.
-
The polymer can be isolated by removing the solvent under reduced pressure. Further purification may involve precipitation in a non-solvent like methanol.
Causality and Insights: The removal of water before the reaction is crucial as Bis(dimethylamino)methylvinylsilane is highly sensitive to moisture. The reaction is driven to completion by the removal of the volatile dimethylamine byproduct. The stoichiometry of the reactants will significantly influence the molecular weight of the resulting polymer.
Application as a Crosslinking Agent
The vinyl group in Bis(dimethylamino)methylvinylsilane makes it an effective crosslinking agent for various polymers, especially silicone elastomers. Crosslinking introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network. This network structure enhances the material's mechanical properties, thermal stability, and solvent resistance.
Caption: Crosslinking of polymer chains using Bis(dimethylamino)methylvinylsilane.
Protocol 3: Crosslinking of a Silicone Elastomer
Objective: To crosslink a vinyl-terminated polydimethylsiloxane (PDMS) using Bis(dimethylamino)methylvinylsilane.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Bis(dimethylamino)methylvinylsilane
-
A suitable catalyst (e.g., a platinum-based catalyst or a peroxide initiator)
-
Two-roll mill or a mechanical mixer
-
Curing oven
Procedure:
-
On a two-roll mill or in a mechanical mixer, thoroughly mix the vinyl-terminated PDMS with the desired amount of Bis(dimethylamino)methylvinylsilane. The amount will depend on the desired crosslink density.
-
Add the catalyst to the mixture and continue mixing until a homogeneous blend is obtained.
-
Shape the compounded silicone rubber into the desired form (e.g., a sheet or a molded part).
-
Cure the material in an oven at a temperature and for a duration recommended for the specific catalyst system (e.g., 150-200 °C for a peroxide cure).
-
Post-cure the crosslinked elastomer at a higher temperature (e.g., 200-250 °C) to remove any volatile byproducts and to complete the crosslinking reaction.
Causality and Insights: The catalyst is essential to initiate the crosslinking reaction, which typically proceeds via hydrosilylation (with a platinum catalyst) or radical-mediated reactions (with a peroxide). The degree of crosslinking, which dictates the final properties of the elastomer, can be controlled by the ratio of the crosslinker to the polymer.
Surface Modification: Tailoring Interfacial Properties
The high reactivity of the amino groups in Bis(dimethylamino)methylvinylsilane allows for its use in the surface modification of materials containing hydroxyl groups, such as silica and other metal oxides. This process introduces vinyl functionalities onto the surface, which can then be used for further reactions, such as grafting polymers or attaching biomolecules.
Caption: Workflow for surface modification using Bis(dimethylamino)methylvinylsilane.
Protocol 4: Surface Modification of Silica Nanoparticles
Objective: To functionalize the surface of silica nanoparticles with vinyl groups using Bis(dimethylamino)methylvinylsilane.
Materials:
-
Silica nanoparticles
-
Bis(dimethylamino)methylvinylsilane
-
Anhydrous toluene
-
Ethanol
-
Centrifuge
Procedure:
-
Dry the silica nanoparticles in an oven at 120 °C overnight to remove adsorbed water.
-
Disperse the dried silica nanoparticles in anhydrous toluene by sonication.
-
Under an inert atmosphere, add Bis(dimethylamino)methylvinylsilane to the silica nanoparticle dispersion. The amount of silane will depend on the surface area of the nanoparticles and the desired grafting density.
-
Heat the reaction mixture to reflux and stir for several hours (e.g., 4-6 hours).
-
Cool the mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles several times with toluene and then with ethanol to remove any unreacted silane and byproducts.
-
Dry the vinyl-functionalized silica nanoparticles under vacuum.
Causality and Insights: The reaction relies on the condensation of the aminosilane with the surface silanol groups (Si-OH) of the silica. Anhydrous conditions are essential to prevent self-polymerization of the silane in solution. Thorough washing is necessary to ensure that the final product is free of any physisorbed reactants.
Safety and Handling
Bis(dimethylamino)methylvinylsilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor[4]. Keep away from heat, sparks, open flames, and other ignition sources.
-
Corrosivity: It causes severe skin burns and eye damage[4]. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity: It reacts violently with water and other protic solvents. All reactions should be carried out under anhydrous and inert conditions.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.
Conclusion
Bis(dimethylamino)methylvinylsilane stands out as a valuable and versatile intermediate in chemical synthesis. Its dual functionality allows for its effective use in anionic polymerization, polycondensation reactions, as a crosslinking agent, and for surface modification. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently and effectively utilize this powerful reagent in their synthetic endeavors. As with any reactive chemical, a thorough understanding of its properties and strict adherence to safety protocols are essential for successful and safe experimentation.
References
-
Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Available at: [Link]
-
DTIC. Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. Available at: [Link]
-
SciSpace. Anionic polymerization of vinylsilanes. I. Novel isomerization in the anionic polymerization of trimethylvinylsilane. Available at: [Link]
- Google Patents. Stationary phases for gas chromatography.
-
Gelest, Inc. SAFETY DATA SHEET BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Available at: [Link]
Sources
applications of Bis(dimethylamino)methylvinylsilane in materials science
An In-Depth Technical Guide to the Applications of Bis(dimethylamino)methylvinylsilane in Materials Science
This document provides a detailed exploration of Bis(dimethylamino)methylvinylsilane (BDMVS), a versatile organosilicon compound, and its significant applications in modern materials science. This guide is intended for researchers, scientists, and professionals in materials development, offering both foundational knowledge and practical, field-proven protocols. We will delve into the causality behind its utility as a polymer building block, a surface modification agent, and a precursor for advanced thin films, moving beyond simple procedural lists to provide a comprehensive understanding of the underlying chemical principles.
Introduction: The Molecular Architecture and Reactivity of BDMVS
Bis(dimethylamino)methylvinylsilane, with the chemical formula C7H18N2Si, is a unique molecule whose utility is derived from its distinct functional groups: two dimethylamino groups, a central silicon atom, a methyl group, and a vinyl group.
-
Dimethylamino Groups (-N(CH₃)₂): These are the primary reactive sites. The Si-N bond is susceptible to hydrolysis and alcoholysis. In the presence of protic species like water or hydroxyl groups (-OH) on a substrate or another monomer, the dimethylamino groups act as excellent leaving groups, forming volatile dimethylamine. This reaction facilitates the formation of stable siloxane (Si-O-Si) or Si-O-C bonds, which is the cornerstone of its application in polymerization and surface modification.[1]
-
Vinyl Group (-CH=CH₂): This unsaturated group provides a secondary reaction pathway. It can participate in various addition reactions, most notably free-radical or hydrosilylation-based crosslinking and polymerization.[2] This dual functionality allows for initial polymer chain formation via the amino groups, followed by a subsequent curing or crosslinking step via the vinyl groups to build robust, three-dimensional networks.
-
Methyl Group (-CH₃): The methyl group attached to the silicon atom contributes to the organophilic nature and steric bulk of the resulting material.
This combination of a highly reactive leaving group and a polymerizable functional group makes BDMVS a valuable and versatile tool in the materials scientist's arsenal.
Material Properties and Safety Considerations
A summary of key physical and chemical properties is essential for proper handling and application design.
| Property | Value | Source |
| CAS Number | 13368-45-1 | [3] |
| Molecular Formula | C7H18N2Si | [3] |
| Molecular Weight | 158.32 g/mol | [3] |
| Boiling Point | 146-147 °C | [3] |
| Density | 0.820 g/mL | [3] |
| Refractive Index (@ 20°C) | 1.4332 | [3] |
| Flash Point | -4 °C | [3] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture and protic solvents. | [3] |
Safety Note: BDMVS is highly flammable and reacts rapidly with moisture, producing flammable and corrosive dimethylamine.[1] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.
Application I: Synthesis of Advanced Polysiloxane Architectures
BDMVS serves as a critical monomer for creating silicon-containing polymers with tailored properties.[4] Its bifunctional nature (two amino groups) allows it to act as a linear chain extender when reacted with difunctional hydroxyl-terminated molecules. The pendant vinyl group is then available for subsequent crosslinking.
Scientific Principle: Polycondensation Reactivity
The core reaction is a polycondensation between the dimethylamino groups of BDMVS and molecules containing two hydroxyl groups (diols), such as bis-silanols or organic diols. The driving force for this reaction is the formation of a stable Si-O bond and the release of volatile dimethylamine, which can be removed from the reaction mixture to push the equilibrium towards polymer formation.
Caption: Surface modification using BDMVS.
Protocol: Vapor-Phase Silanization of a Silica Surface
Vapor-phase deposition provides a conformal and clean method for surface modification, avoiding solvent contamination.
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
Bis(dimethylamino)methylvinylsilane (BDMVS)
-
Vacuum oven or vacuum desiccator with heating capability
-
Schlenk flask or sealed ampoule for the precursor
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A typical procedure involves sonication in acetone, followed by an isopropanol rinse, and drying with a stream of nitrogen. A final treatment with piranha solution or UV-Ozone is recommended for optimal hydroxylation (use extreme caution).
-
Setup: Place the cleaned, dry substrates in the vacuum oven. Place a small, open container with BDMVS (e.g., 0.5 mL) inside the oven, ensuring it will not tip over.
-
Deposition: Seal the oven and evacuate to a base pressure of <1 Torr. Heat the oven to 80-120 °C. The BDMVS will vaporize and fill the chamber.
-
Reaction: Allow the reaction to proceed for 2-4 hours. The BDMVS molecules will react with the hydroxyl groups on the substrate surface.
-
Purging: After the reaction period, vent the chamber with dry nitrogen and purge for 15-20 minutes to remove unreacted BDMVS and dimethylamine byproduct.
-
Annealing (Optional): To complete the reaction and remove any physisorbed molecules, the coated substrates can be annealed at 120 °C for an additional hour under vacuum or nitrogen flow.
-
Characterization: The modified surface can be characterized by contact angle goniometry (to confirm hydrophobicity) and XPS or FTIR spectroscopy (to confirm the presence of Si-C and C=C bonds).
Application III: Precursor for Chemical Vapor Deposition (CVD) of SiCN Films
BDMVS is a promising candidate as a single-source precursor for the deposition of silicon carbonitride (SiCN) thin films via techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD). [5][6]Single-source precursors are advantageous because they contain all the necessary elements (Si, C, and N) in one molecule, simplifying process control. The vinyl group can contribute to higher carbon content and potentially influence the film's crosslink density.
Scientific Principle: Plasma-Assisted Decomposition and Film Growth
In a PECVD process, energy from an electrical field (plasma) is used to fragment the BDMVS precursor molecules into reactive radicals and ions. [7]These reactive species are then transported to the substrate surface, where they adsorb, react, and incorporate into a growing amorphous SiCN film. The composition and properties of the film (e.g., refractive index, hardness, dielectric constant) can be precisely tuned by controlling process parameters like precursor flow rate, plasma power, pressure, and substrate temperature. [7]
Caption: Workflow for PECVD of SiCN from BDMVS.
Protocol: Conceptual PECVD of Amorphous Silicon Carbonitride (a-SiCN:H)
This protocol outlines the key steps and parameters for depositing a-SiCN:H films using BDMVS. Specific values will need to be optimized for the particular reactor system being used.
Equipment & Materials:
-
PECVD reactor system with a showerhead gas delivery design
-
RF power supply (13.56 MHz)
-
Substrate heater
-
Vacuum pumping system
-
Mass flow controllers (MFCs)
-
Bis(dimethylamino)methylvinylsilane (in a heated bubbler)
-
Carrier gas (Argon or Helium)
-
Substrates (e.g., silicon wafers)
Procedure:
-
Precursor Delivery: Heat the BDMVS bubbler to 40-60 °C to ensure adequate vapor pressure. Use a carrier gas (e.g., Argon at 20-50 sccm) to transport the BDMVS vapor to the reaction chamber.
-
Chamber Preparation: Load the substrate onto the heater platen. Evacuate the chamber to a base pressure of <10 mTorr.
-
Process Conditions:
-
Substrate Temperature: 200–400 °C.
-
Chamber Pressure: 0.5–2.0 Torr.
-
Precursor Flow: Control via carrier gas flow and bubbler temperature.
-
RF Power: 20–100 W (lower power tends to preserve more of the precursor's molecular structure in the film). [7]4. Deposition:
-
Heat the substrate to the desired temperature and allow it to stabilize.
-
Introduce the BDMVS/Ar gas mixture into the chamber and allow the pressure to stabilize.
-
Ignite the plasma by applying RF power to the showerhead electrode.
-
Deposition begins immediately. Run for a predetermined time to achieve the desired film thickness.
-
-
Shutdown:
-
Turn off the RF power to extinguish the plasma.
-
Shut off the precursor flow and purge the chamber with the carrier gas.
-
Cool the substrate under vacuum or in an inert atmosphere before removal.
-
-
Film Analysis: Analyze the resulting film for thickness and refractive index (ellipsometry), elemental composition (XPS or EDX), chemical bonding (FTIR), and mechanical properties (nanoindentation).
References
- Stationary phases for gas chromatography. DE202010000923U1 - Google Patents.
- Bis(dimethylamino)dimethylsilane. PubChem.
- BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Gelest, Inc.
- PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor. ResearchGate.
- Bis(Dimethylamino)Methylsilane (CAS NO.:22705-33-5). Daken Chemical.
- Bis(dimethylamino)dimethylsilane. Chem-Impex.
- BIS(DIMETHYLAMINO)DIMETHYLSILANE. Gelest, Inc.
- BIS(DIMETHYLAMINO)DIMETHYLSILANE. CymitQuimica.
- Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. DTIC.
- Atomic layer deposition of carbon doped silicon oxide by precursor design and process tuning. Journal of Vacuum Science & Technology A.
- Silicon-containing aromatic poly(esters) derived from bis(4-carboxyphenyl) methyl-r-silane and bis(4-(hydroxymethyl) phenyl)methyl-r-silane. synthesis, characterization and thermal studies. ResearchGate.
- 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI.
- Properties of the SiCN films deposited from various organosilicon... ResearchGate.
- Silicon-Containing Polymeric Materials. MDPI.
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- 7. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor | MDPI [mdpi.com]
Application Notes and Protocols: Bis(dimethylamino)methylvinylsilane as a Silane Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Multifunctional Tool for Material Science and Drug Delivery
Bis(dimethylamino)methylvinylsilane is a versatile organosilane that serves as a powerful coupling agent and surface modifier. Its unique molecular structure, featuring two reactive dimethylamino groups and a vinyl functional group, allows for the covalent linkage of inorganic substrates to organic polymers. This bifunctionality makes it an invaluable tool in a wide range of applications, from enhancing the mechanical properties of composites to the functionalization of nanoparticles for advanced drug delivery systems.
This guide provides an in-depth exploration of the chemistry, mechanisms, and practical applications of bis(dimethylamino)methylvinylsilane. We will delve into detailed protocols for its use in surface modification and polymer synthesis, supported by scientific principles to empower researchers to effectively utilize this reagent in their work.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of bis(dimethylamino)methylvinylsilane is crucial for its safe and effective handling.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₈N₂Si | |
| Molecular Weight | 158.32 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 146-147 °C | |
| Density | 0.820 g/mL at 25 °C | |
| Refractive Index | 1.4332 at 20 °C | |
| Flash Point | -4 °C | |
| CAS Number | 13368-45-1 |
Mechanism of Action: The Chemistry of Coupling
The efficacy of bis(dimethylamino)methylvinylsilane as a coupling agent stems from its dual reactivity. The dimethylamino groups readily react with surface hydroxyls present on many inorganic materials, while the vinyl group can participate in polymerization reactions with organic resins.
Reaction with Hydroxylated Surfaces
The primary reaction involves the nucleophilic attack of a surface hydroxyl group (e.g., silanol groups on silica) on the silicon atom of the silane. The dimethylamino groups are excellent leaving groups, facilitating a rapid and efficient surface functionalization. This reaction proceeds via a condensation mechanism, releasing dimethylamine as a byproduct. The high reactivity of the Si-N bond makes this process particularly effective, often proceeding under milder conditions than the corresponding reactions of alkoxysilanes.[1]
Figure 1: Reaction of bis(dimethylamino)methylvinylsilane with a hydroxylated surface.
Interaction with Organic Polymers
The vinyl group on the now surface-bound silane can copolymerize with a variety of organic monomers via free-radical or other polymerization mechanisms. This creates a durable, covalent link between the inorganic substrate and the organic polymer matrix, significantly enhancing adhesion and mechanical properties of the resulting composite material.
Figure 2: Copolymerization of the vinyl-functionalized surface with an organic monomer.
Application Protocols
Safety Precautions: Bis(dimethylamino)methylvinylsilane is a flammable liquid and is corrosive to the skin and eyes. It is also moisture-sensitive. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Store in a cool, dry place under an inert atmosphere.
Protocol 1: Surface Functionalization of Silica Nanoparticles for Drug Delivery Applications
This protocol details the vinyl-functionalization of silica nanoparticles, a critical step in preparing them as carriers for targeted drug delivery. The vinyl groups can be further modified to attach targeting ligands or drug molecules.[4][5][6][7]
Materials:
-
Silica nanoparticles
-
Bis(dimethylamino)methylvinylsilane
-
Anhydrous toluene
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox (recommended)
-
Centrifuge
-
Ethanol
Procedure:
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles under vacuum at 120 °C for at least 4 hours to remove adsorbed water. This is crucial as water will react with the silane.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL).
-
Silane Addition: Slowly add bis(dimethylamino)methylvinylsilane to the nanoparticle suspension (e.g., a 5-10 fold molar excess relative to estimated surface silanol groups).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. For less reactive substrates, the temperature can be increased to 60-80 °C.
-
Washing: Centrifuge the reaction mixture to pellet the functionalized nanoparticles. Discard the supernatant.
-
Resuspension and Sonication: Resuspend the nanoparticle pellet in anhydrous toluene and sonicate for 5-10 minutes to break up any aggregates.
-
Repeat Washing: Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted silane and dimethylamine byproduct.
-
Final Wash and Storage: Perform a final wash with ethanol and resuspend the vinyl-functionalized silica nanoparticles in the desired solvent for storage or further use.
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of vinyl groups (peaks around 1600 cm⁻¹) and the reduction of silanol groups (broad peak around 3400 cm⁻¹).[5][7]
-
X-ray Photoelectron Spectroscopy (XPS): Quantify the surface elemental composition, confirming the presence of silicon, carbon, and nitrogen from the silane.[8][9]
-
Contact Angle Measurement: A significant increase in the water contact angle on a pressed pellet of the nanoparticles indicates successful hydrophobic functionalization.[10][11][12][13]
Protocol 2: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)
This protocol describes the synthesis of a vinyl-terminated PDMS polymer, which can be used in the formulation of adhesives, sealants, and elastomers.[14][15][16]
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (silanol-terminated PDMS)
-
Bis(dimethylamino)methylvinylsilane
-
Anhydrous toluene
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox (recommended)
Procedure:
-
Drying of PDMS: Dry the silanol-terminated PDMS under vacuum at 80 °C for at least 2 hours to remove any residual water.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dried silanol-terminated PDMS in anhydrous toluene.
-
Silane Addition: Add a stoichiometric amount of bis(dimethylamino)methylvinylsilane to the PDMS solution. The stoichiometry should be calculated based on the molar equivalents of the hydroxyl end-groups of the PDMS.
-
Reaction: Stir the reaction mixture at 60-80 °C for 4-6 hours under an inert atmosphere. The reaction can be monitored by observing the cessation of dimethylamine evolution.
-
Removal of Byproduct and Solvent: Remove the dimethylamine byproduct and toluene under reduced pressure.
-
Purification: The resulting vinyl-terminated PDMS can be further purified by precipitation in a non-solvent like methanol, if necessary.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): Confirm the presence of vinyl protons and the disappearance of silanol protons. ²⁹Si NMR can be used to verify the end-capping reaction.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the resulting polymer.
Quantitative Performance Data
The following table provides expected performance improvements when using bis(dimethylamino)methylvinylsilane as a coupling agent. Actual results will vary depending on the specific substrate, polymer, and processing conditions.
| Performance Metric | Typical Improvement | Characterization Technique |
| Water Contact Angle | Increase of 20-40° on hydrophilic surfaces | Contact Angle Goniometry |
| Adhesion Strength | 1.5 to 3-fold increase in lap shear strength | Tensile Testing |
| Composite Flexural Strength | 20-50% increase | Three-point bend test |
Conclusion
Bis(dimethylamino)methylvinylsilane is a highly effective and versatile silane coupling agent with broad applicability in materials science and drug development. Its unique reactivity allows for robust covalent linkages between inorganic and organic materials, leading to significant improvements in material properties. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals seeking to leverage the capabilities of this powerful chemical tool. Proper handling and a thorough understanding of its reaction chemistry are paramount to achieving optimal and reproducible results.
References
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Bari, S. P., & Suman, T. (2015). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Journal of Nanomedicine & Nanotechnology, 6(6), 1-10. [Link]
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Jafari, A., et al. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Journal of the Chinese Chemical Society, 59(6), 733-739. [Link]
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Kou, L., et al. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. Applied Sciences, 12(1), 159. [Link]
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de Oliveira, A. C. S., et al. (2022). From Synthesis to Application: Functionalized Magnetic Nanoparticles as a Simple and Reliable Tool for Nucleic Acid Purification. ACS Omega. [Link]
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Ahangaran, F., et al. (2019). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. ResearchGate. [Link]
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Askim, J. R., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers, 16(2), 249. [Link]
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Gelest, Inc. (2015). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE Safety Data Sheet. [Link]
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Li, X., et al. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Journal of Controlled Release, 268, 10-21. [Link]
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Stewart, M. P., et al. (2011). Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes. Journal of the American Chemical Society, 133(49), 19672-19675. [Link]
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Combe, C., et al. (2019). Evaluation of multimode adhesion promoters with functional monomers without and with silica-coating for resin composite repair. ZORA. [Link]
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Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings. North Carolina State University. [Link]
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Chemos GmbH & Co. KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]
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Singh, B. R., et al. (1999). XPS and UPS study of the effect of annealing on the surface states of hydrofluoric acid treated silicon surfaces. Indian Journal of Pure & Applied Physics, 37, 333-337. [Link]
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Lee, J. N., et al. (2011). The bis-amino surface modification process and bonding reaction for PET... ResearchGate. [Link]
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Islam, M. R., & Hoque, S. M. (2011). Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. Iranian Polymer Journal, 20(10), 825-835. [Link]
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D'Agostino, R., et al. (2020). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 10(11), 1069. [Link]
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Jayasree, A., & N, S. (2015). Preparation of silane functionalized mesoporous hollow silica nanospheres as drug carriers in photo dynamic therapy. European Journal of Biotechnology and Bioscience, 3(9), 27-31. [Link]
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Jo, H., et al. (2021). Dynamic contact angle measurements on lubricant infused surfaces. Journal of Colloid and Interface Science, 586, 55-62. [Link]
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Chojnowski, J., et al. (2001). Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. American Chemical Society. [Link]
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van der Beek, M. (2023). Modification of the silica nanoparticle surface with organosilanes. Utrecht University Student Theses Repository. [Link]
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Rocky Mountain Laboratories. (2023). XPS Analysis for Semiconductor Industry. [Link]
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Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. [Link]
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Cricco, G. P., et al. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Polymers, 10(7), 759. [Link]
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Gun'ko, V. M., et al. (2018). A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane) and Diethyl Carbonate. Nanomaterials, 8(2), 65. [Link]
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Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. [Link]
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Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. [Link]
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Gelest. (n.d.). Vinyl-Functional Silicones. [Link]
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Lehocky, M., et al. (2013). XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. Surface and Interface Analysis, 45(10), 1547-1553. [Link]
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Ghamouss, F., et al. (2015). An XPS/AES comparative study of the surface behaviour of nano-silicon anodes for Li-ion batteries. Journal of Analytical Atomic Spectrometry, 30(3), 633-641. [Link]
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Application Notes and Protocols for Surface Modification using Bis(dimethylamino)methylvinylsilane
An Application Guide by a Senior Application Scientist
This guide provides an in-depth technical overview and detailed experimental protocols for the surface functionalization of hydroxylated substrates using Bis(dimethylamino)methylvinylsilane. It is intended for researchers, scientists, and drug development professionals engaged in materials science, biosensor development, and microfluidics who require robust and reproducible methods for creating covalently-bound, reactive vinyl-terminated surfaces.
The Scientific Foundation: Understanding Bis(dimethylamino)methylvinylsilane Chemistry
Bis(dimethylamino)methylvinylsilane is a bifunctional organosilane designed for efficient surface modification. Its unique structure offers distinct advantages over traditional alkoxysilanes (e.g., triethoxy- or trimethoxysilanes) for creating highly stable and uniform self-assembled monolayers (SAMs).
Key Molecular Features:
-
Reactive Headgroup: The Bis(dimethylamino) moiety serves as a highly reactive leaving group. Unlike alkoxysilanes, which require water for hydrolysis before condensation, aminosilanes can react directly with surface hydroxyl groups.[1] This water-free reaction mechanism provides superior control over the deposition process, minimizing uncontrolled polymerization and the formation of aggregates that can plague solution-phase depositions of alkoxysilanes.[2][3]
-
Functional Tailgroup: The vinyl group (-CH=CH2) is a versatile chemical handle. Once the silane is anchored to the surface, this terminal alkene is available for a wide array of subsequent chemical transformations, including free-radical polymerization, thiol-ene click reactions, and hydrosilylation.
-
Core Structure: The central methyl-silane provides a stable anchor and contributes to the overall character of the monolayer.
The primary reaction involves the nucleophilic attack of a surface hydroxyl group (e.g., a silanol, Si-OH, on a glass or silicon surface) on the silicon atom of the silane. This results in the formation of a stable covalent Si-O-Si bond and the release of volatile dimethylamine as the sole byproduct.
Caption: Reaction of the silane with a hydroxylated surface.
Critical Pillars of a Successful Silanization Workflow
Achieving a dense, uniform, and covalently attached monolayer is not merely a matter of following steps; it is about controlling variables that dictate the outcome at a molecular level.
Pillar 1: Substrate Preparation - The Foundation of the Monolayer The density of reactive hydroxyl groups on the substrate surface directly determines the maximum possible density of the silane monolayer. An improperly cleaned or activated surface will result in a patchy, low-quality film.
-
Causality: Aggressive oxidative treatments like Piranha solution (H₂SO₄/H₂O₂), UV/Ozone, or oxygen plasma are not just for cleaning; they actively break down organic contaminants and chemically generate a high-density layer of surface hydroxyls.[4] This pristine, hydrophilic surface is essential for the subsequent reaction.
Pillar 2: The Imperative of Anhydrous Conditions Bis(dimethylamino)methylvinylsilane is highly sensitive to moisture.[5] Exposure to water will cause the silane to hydrolyze and polymerize in solution or in the vapor phase before it can react with the surface, leading to the deposition of undesirable polysiloxane aggregates.
-
Causality: All solvents must be of anhydrous grade, glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon). This prevents the competing reaction of the silane with water, ensuring that the primary reaction pathway is with the surface hydroxyl groups.
Pillar 3: Deposition Method - Controlling Molecular Assembly The choice between vapor and solution phase deposition depends on the desired film quality, available equipment, and substrate geometry.
-
Vapor Phase Deposition: Generally considered the superior method for producing highly uniform, true monolayers.[2][3] By exposing the substrate to the silane vapor in a controlled environment (often under vacuum), the molecules arrive at the surface individually, minimizing aggregation.[6] This method is less sensitive to reagent purity and atmospheric conditions compared to solution-phase reactions.[2]
-
Solution Phase Deposition: A more accessible method involving the immersion of the substrate in a dilute solution of the silane in an anhydrous solvent. While simpler, it carries a higher risk of multilayer formation and particle deposition if conditions are not strictly controlled.[3]
Pillar 4: Post-Deposition Curing and Rinsing The initial reaction forms a bond, but subsequent steps solidify the monolayer.
-
Causality: A thermal curing step (baking) drives the reaction to completion, promotes lateral cross-linking between adjacent silane molecules (if a second dimethylamino group reacts with an adjacent hydrolyzed silane), and helps evaporate the dimethylamine byproduct. A final, vigorous rinsing and sonication step in a fresh solvent is critical to remove any non-covalently bound (physisorbed) silane molecules, ensuring that the final surface is composed only of the desired monolayer.[4]
Caption: A validated workflow for robust silanization.
Safety and Handling Precautions
Bis(dimethylamino)methylvinylsilane is a hazardous chemical that must be handled with appropriate precautions in a well-ventilated fume hood.
| Hazard Class | GHS Statement | Precautionary Measures |
| Flammable Liquid | H225: Highly flammable liquid and vapor[7][8] | Keep away from heat, sparks, and open flames. Use explosion-proof electrical equipment.[7] |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[7][8] | Wear protective gloves, clothing, and eye/face protection.[7] |
| Moisture Sensitive | Reacts with water to produce flammable and corrosive dimethylamine vapor.[5][9] | Handle under an inert atmosphere (nitrogen or argon). Keep container tightly closed.[10] |
Detailed Experimental Protocols
The following protocols are designed for silicon or glass substrates. They can be adapted for other hydroxyl-bearing materials like metal oxides.
Protocol 1: Vapor Phase Deposition for Monolayer Formation
This method is recommended for applications requiring the highest degree of uniformity and monolayer control, such as in biosensor fabrication.
Materials & Equipment:
-
Bis(dimethylamino)methylvinylsilane (stored under inert gas)
-
Substrates (e.g., silicon wafers, glass slides)
-
Glass vacuum desiccator with stopcock
-
Vacuum pump and tubing
-
Small aluminum foil cup or glass vial
-
Hot plate
-
Nitrogen or Argon gas line
-
Plastic pipettes
-
Fume hood
Step-by-Step Procedure:
-
Substrate Activation: a. Place substrates in a glass container. b. Submerge in Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care. c. Heat at 90-120°C for 30-60 minutes. d. Allow to cool, then carefully decant the Piranha solution and rinse copiously with deionized water. e. Dry the substrates thoroughly with a stream of nitrogen and place them in an oven at 120°C for at least 30 minutes just prior to use.
-
Silanization Setup: a. Place the clean, dry substrates inside the vacuum desiccator. b. Inside the fume hood, place 2-3 drops of Bis(dimethylamino)methylvinylsilane into a small aluminum foil cup.[11] c. Place the cup inside the desiccator, ensuring it is not in direct contact with the substrates.[11]
-
Vapor Deposition: a. Close the desiccator and attach it to the vacuum pump. b. Evacuate the desiccator for 5-10 minutes to lower the pressure, which will promote vaporization of the silane. c. Close the stopcock to isolate the desiccator from the pump and leave the substrates exposed to the silane vapor for 1-3 hours at room temperature. For more robust films, the process can be left overnight.
-
Post-Deposition Curing and Cleaning: a. Vent the desiccator with dry nitrogen or argon gas. Do not vent with ambient air. b. Remove the silanized substrates and place them on a hotplate set to 120-150°C for 15-30 minutes to cure the film.[11] c. Allow the substrates to cool. d. Place the substrates in a beaker with anhydrous toluene or hexane and sonicate for 5 minutes to remove any physisorbed silane. e. Rinse with fresh solvent and dry with a nitrogen stream. The functionalized substrates are now ready for use or characterization.
Protocol 2: Solution Phase Deposition
This is a practical alternative when a vacuum deposition setup is unavailable. Strict adherence to anhydrous conditions is paramount.
Materials & Equipment:
-
Bis(dimethylamino)methylvinylsilane
-
Anhydrous toluene or hexane (in a Sure/Seal™ bottle)
-
Schlenk flask or sealed reaction vessel with septa
-
Nitrogen or Argon gas line with bubbler
-
Syringes and needles
-
Magnetic stir plate and stir bar
-
Ultrasonic bath
Step-by-Step Procedure:
-
Substrate Activation: Follow Step 1 from the Vapor Phase protocol. Ensure substrates are perfectly dry before proceeding.
-
Reaction Setup: a. Place the activated, dry substrates into a Schlenk flask. b. Seal the flask and purge with dry nitrogen or argon for at least 15 minutes to create an inert atmosphere.
-
Silane Solution Preparation: a. Under a positive pressure of inert gas, use a dry syringe to transfer a sufficient volume of anhydrous toluene into the Schlenk flask to fully submerge the substrates. b. Prepare a 1-2% (v/v) solution of the silane. For example, for 50 mL of solvent, use a dry syringe to withdraw 0.5-1.0 mL of Bis(dimethylamino)methylvinylsilane and inject it into the solvent while stirring.
-
Deposition: a. Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. Longer reaction times (up to overnight) can be used.[2]
-
Post-Deposition Curing and Cleaning: a. Decant the silane solution. b. Rinse the substrates three times with fresh anhydrous toluene inside the flask under inert gas. c. Remove the substrates and bake in an oven at 120°C for 1 hour. d. Sonicate the cured substrates in fresh anhydrous toluene for 5 minutes, followed by a final rinse. e. Dry with a nitrogen stream. The substrates are ready for use.
A Self-Validating System: Characterizing the Functionalized Surface
Confirmation of a successful modification is essential. The following techniques provide a comprehensive validation of the resulting surface.
| Characterization Technique | Principle | Expected Result for Successful Silanization |
| Contact Angle Goniometry | Measures surface wettability by determining the contact angle of a water droplet on the surface.[12][13] | The initially hydrophilic, activated surface (low contact angle, <15°) will become more hydrophobic after silanization due to the methyl and vinyl groups (higher contact angle, typically 60-80°). |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information.[14][15] | Survey scans will show the appearance of Silicon (Si 2p), Carbon (C 1s), and Nitrogen (N 1s) peaks on the substrate, confirming the presence of the silane. High-resolution scans can confirm the chemical bonding states.[16] |
| Atomic Force Microscopy (AFM) | A high-resolution imaging technique that maps surface topography.[17][18] | A successful monolayer deposition should result in a very smooth surface with low root-mean-square (RMS) roughness, similar to the bare substrate. The presence of large aggregates would indicate a failed reaction. |
Downstream Applications: Leveraging the Vinyl Terminus
The true utility of this silanization procedure lies in the reactivity of the anchored vinyl groups, which serve as a platform for further molecular construction.
Caption: Versatile downstream applications of the vinyl surface.
References
-
Bhatia, R., et al. (2014). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. ACS Applied Materials & Interfaces. Available at: [Link]
-
Zhang, F., et al. (2012). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Langmuir. Available at: [Link]
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Bhatia, R., et al. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. National Institutes of Health. Available at: [Link]
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Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical Reviews. Available at: [Link]
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Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Gelest Product Page. Available at: [Link]
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Saenz, C. (2015). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Harvard Medical School Microfabrication Core Facility. Available at: [Link]
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-
Herruzo, E.T., et al. (2016). Characterization of organic self-assembled monolayers using bimodal Atomic Force Microscopy. Nature. Available at: [Link]
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Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Gelest. Available at: [Link]
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D'Angelo, M., et al. (2022). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. Available at: [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: bis(Dimethylamino)methylsilane. Chemos. Available at: [Link]
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Boksanyi, L., et al. (1976). Monofunctional (Dimethylamino)silane as Silylating Agent. ResearchGate. Available at: [Link]
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Gadaleta, S.J., et al. (1996). Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir. Available at: [Link]
-
Gelest, Inc. (n.d.). Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Amazon AWS. Available at: [Link]
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D'Angelo, M., et al. (2022). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. ResearchGate. Available at: [Link]
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Boksanyi, L., et al. (1976). Monofunctional (Dimethylamino)silane as Silylating Agent. Advances in Colloid and Interface Science. Available at: [Link]
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Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science. Available at: [Link]
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Peterson, A.W., et al. (2013). Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. Langmuir. Available at: [Link]
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ProChimia Surfaces. (2011). Silanes Surfaces Protocols. ProChimia. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Silicone Polymers Using Bis(dimethylamino)methylvinylsilane
Introduction: The Strategic Role of Bis(dimethylamino)methylvinylsilane in Advanced Silicone Polymer Architectures
In the landscape of silicone polymer chemistry, the introduction of specific functionalities is a key strategy for tailoring material properties to meet the demands of advanced applications. Bis(dimethylamino)methylvinylsilane emerges as a versatile reagent in this context, offering a dual functionality that is highly advantageous for the synthesis of precisely controlled silicone polymer architectures. Its vinyl group provides a reactive site for subsequent cross-linking reactions, such as platinum-catalyzed hydrosilylation or peroxide-induced free-radical curing, which are fundamental to the formation of silicone elastomers, gels, and resins.[1][2][3] Concurrently, the bis(dimethylamino) groups offer a pathway for initiating or participating in polymerization reactions, particularly anionic ring-opening polymerization (AROP) of cyclosiloxanes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of bis(dimethylamino)methylvinylsilane in the synthesis of vinyl-functionalized silicone polymers. We will delve into the mechanistic underpinnings of the polymerization process, present a detailed experimental protocol, and discuss the characterization of the resulting polymers, thereby providing a robust framework for the development of novel silicone-based materials.
Mechanistic Insights: Anionic Ring-Opening Polymerization (AROP) Initiated by Bis(dimethylamino)methylvinylsilane
The synthesis of vinyl-terminated polydimethylsiloxane (PDMS) using bis(dimethylamino)methylvinylsilane can be effectively achieved through the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D₄).[4][5] In this process, an organolithium reagent, typically n-butyllithium (n-BuLi), can be used to activate the bis(dimethylamino)methylvinylsilane, which then acts as an initiator.
The proposed mechanism involves the following key steps:
-
Initiation: n-Butyllithium reacts with one of the dimethylamino groups of bis(dimethylamino)methylvinylsilane, leading to the formation of a lithium amide species and the elimination of butane. This in-situ generated lithium silanide is a potent nucleophile capable of initiating the polymerization.
-
Propagation: The activated initiator attacks the silicon atom of a D₄ monomer, opening the cyclic structure and generating a linear siloxane chain with a reactive silanolate at one end. This process continues with the sequential addition of D₄ monomers, extending the polymer chain.[4] The vinyl group from the initiator remains as a terminal functional group on the polymer.
-
Termination: The living polymerization is terminated by the addition of a quenching agent, such as chlorotrimethylsilane. This step neutralizes the reactive chain end and controls the final molecular weight of the polymer.[4]
A common challenge in AROP of cyclosiloxanes is the occurrence of "backbiting" reactions, where the reactive chain end attacks a silicon atom along the same chain, leading to the formation of cyclic oligomers.[6] Reaction conditions, such as temperature and monomer concentration, must be carefully controlled to minimize these side reactions.
Visualizing the Synthesis: Reaction Mechanism and Experimental Workflow
To provide a clear visual representation of the synthetic process, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: Step-by-step experimental workflow for synthesis.
Experimental Protocol: Synthesis of Vinyl-Terminated Polydimethylsiloxane
This protocol details the synthesis of a vinyl-terminated polydimethylsiloxane with a target molecular weight. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent premature termination by moisture.[7]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Bis(dimethylamino)methylvinylsilane | C₇H₁₈N₂Si | 158.32 | ≥95% | e.g., Gelest |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | e.g., Sigma-Aldrich |
| Octamethylcyclotetrasiloxane (D₄) | C₈H₂₄O₄Si₄ | 296.62 | ≥98% | e.g., Sigma-Aldrich |
| Chlorotrimethylsilane | (CH₃)₃SiCl | 108.64 | ≥98% | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | e.g., Sigma-Aldrich |
| Anhydrous Methanol | CH₃OH | 32.04 | ≥99.8% | e.g., Sigma-Aldrich |
| Anhydrous Toluene | C₇H₈ | 92.14 | ≥99.8% | e.g., Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a Schlenk line.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Initiator Activation:
-
In the reaction flask, dissolve a calculated amount of bis(dimethylamino)methylvinylsilane in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one molar equivalent of n-BuLi solution dropwise via the dropping funnel with vigorous stirring.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the activated initiator.
-
-
Polymerization:
-
In a separate flame-dried flask, prepare a solution of the desired amount of D₄ monomer in anhydrous THF.
-
Slowly add the D₄ solution to the activated initiator solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
-
Termination:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 equivalents relative to the initiator) of chlorotrimethylsilane to quench the living polymer chains.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the resulting viscous liquid in a minimal amount of toluene.
-
Precipitate the polymer by slowly adding the toluene solution to a large excess of vigorously stirred methanol.
-
Collect the precipitated polymer by decantation or filtration.
-
Repeat the dissolution-precipitation step two more times to ensure the removal of unreacted monomers and low molecular weight oligomers.
-
Dry the final polymer under vacuum at 60-80 °C until a constant weight is achieved.
-
Characterization and Quality Control
The synthesized vinyl-terminated silicone polymer should be thoroughly characterized to confirm its structure, molecular weight, and purity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8][9] A narrow PDI is indicative of a well-controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of vinyl protons (typically in the range of 5.7-6.2 ppm) and the characteristic signals of the PDMS backbone (around 0.1 ppm). The ratio of the integrals of the vinyl protons to the methyl protons can be used to estimate the vinyl content.
-
²⁹Si NMR: To analyze the microstructure of the polymer, including the distribution of siloxane units and end-groups.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic absorption bands of the Si-O-Si backbone (around 1000-1100 cm⁻¹), Si-CH₃ groups (around 1260 cm⁻¹), and C=C stretching of the vinyl group (around 1600 cm⁻¹).[11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides insights into its thermal properties.[12]
Applications and Future Directions
The vinyl-terminated silicone polymers synthesized using this protocol are valuable precursors for a wide range of materials.[13] Their primary application lies in the formulation of addition-cure silicone systems, where they are cross-linked with hydride-functional siloxanes in the presence of a platinum catalyst.[1][2] This chemistry allows for the fabrication of:
-
High-performance elastomers: Used in sealing, gasketing, and O-rings for the automotive, aerospace, and industrial sectors.[13][14]
-
Biomedical devices and drug delivery systems: The biocompatibility and chemical inertness of silicones make them suitable for various healthcare applications.[15]
-
Electronic encapsulants and adhesives: Providing protection for sensitive electronic components from moisture, thermal stress, and vibration.[13][14]
-
Coatings and sealants: For construction, architectural, and industrial applications requiring durability and weather resistance.[14]
Future research can focus on tailoring the molecular architecture of these polymers by incorporating other functional groups or by creating block copolymers to achieve novel material properties. The precise control over polymerization afforded by the use of initiators like bis(dimethylamino)methylvinylsilane opens up possibilities for the design of next-generation polysiloxanes for advanced and sustainable technologies.[15][16]
References
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Gelest. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library. Retrieved from [Link]
-
Genesee Polymers Corporation. (n.d.). Vinyl Functional Silicone Fluids. Retrieved from [Link]
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]
-
Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
Silico. (n.d.). Vinyl Silicone Oils for Versatile Industrial Applications. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. Retrieved from [Link]
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-
ResearchGate. (n.d.). Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. Retrieved from [Link]
-
DTIC. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. Retrieved from [Link]
-
VTechWorks. (n.d.). The ring-opening polymerization of cyclosiloxanes in the presence of bis (α, ω-aminopropyl)-1,3-tetramethyldisiloxane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Retrieved from [Link]
-
eScholarship. (n.d.). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Siloxane‐containing polymers: from synthesis and characterization to advanced applications and sustainability. Retrieved from [Link]
-
What industries use Vinyl Terminated Silicone Fluid? (n.d.). Retrieved from [Link]
-
Michigan State University. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). Retrieved from [Link]
-
PubMed. (n.d.). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Retrieved from [Link]
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YouTube. (2021, May 12). Experiment #2, Silicone Polymers. Retrieved from [Link]
-
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-
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-
RosDok. (n.d.). Ring-opening polymerization of siloxanes with nitrogen containing bases. Retrieved from [Link]
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- 6. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. What industries use Vinyl Terminated Silicone Fluid? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
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- 16. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
Application Notes and Protocols for the Creation of Functional Siloxane Materials Using Bis(dimethylamino)methylvinylsilane
Introduction: The Strategic Advantage of Bis(dimethylamino)methylvinylsilane in Siloxane Chemistry
Bis(dimethylamino)methylvinylsilane (BDMVS) is a highly reactive organoaminosilane that serves as a versatile precursor for the synthesis of advanced functional siloxane materials.[1][2] Its unique structure, featuring two hydrolyzable dimethylamino groups and a readily functionalizable vinyl group, offers significant advantages over traditional silane precursors like chlorosilanes or alkoxysilanes. The primary advantage lies in its reaction mechanism: the hydrolysis of the Si-N bond with protic species (such as water or hydroxyl groups) yields dimethylamine as the sole byproduct.[3] This volatile, non-corrosive byproduct is easily removed from the reaction system, simplifying purification and preventing the acid-catalyzed side reactions often associated with chlorosilanes, which generate hydrochloric acid.
The vinyl group provides a crucial reactive site for subsequent cross-linking or functionalization reactions, most notably through platinum-catalyzed hydrosilylation or free-radical polymerization.[4][5] This dual reactivity makes BDMVS an invaluable tool for researchers and material scientists aiming to design bespoke silicones for high-performance applications, including electronics, coatings, sealants, and biomedical devices.[1][6]
This document provides detailed application notes and protocols for utilizing BDMVS in three key areas: the synthesis of vinyl-terminated siloxane polymers, the functional surface modification of hydroxylated substrates, and the formulation of addition-cure silicone elastomers.
Core Properties and Safety Data for BDMVS
Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with BDMVS.
| Property | Value | Source |
| CAS Number | 13368-45-1 | [7] |
| Molecular Formula | C₇H₁₈N₂Si | [8] |
| Molecular Weight | 158.32 g/mol | [7] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 146-147 °C | [7] |
| Density | 0.820 g/mL | [7] |
| Flash Point | -4 °C | [7] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[7] | [7] |
Safety & Handling: Bis(dimethylamino)methylvinylsilane is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[8][9] It is extremely sensitive to moisture and must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).[1][8] All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a flame-retardant lab coat, is mandatory.[9] In case of fire, use carbon dioxide, dry chemical, or foam extinguishers; do not use water, as it will react violently with the material.[8]
Fundamental Reaction Mechanisms
The utility of BDMVS is rooted in two distinct reaction pathways corresponding to its two functional moieties. Understanding these mechanisms is key to designing successful experiments.
-
Siloxane Bond Formation (Condensation): The Si-N bonds are highly susceptible to cleavage by protic reagents like water or surface silanols (Si-OH). This reaction forms a stable Si-O-Si (siloxane) bond and releases two equivalents of dimethylamine. This is the core reaction for polymerization and surface grafting.
-
Vinyl Group Reactions (Cross-linking/Functionalization): The vinyl group (CH₂=CH-) is a versatile handle for creating cross-linked networks or adding further functionality. The most common method is platinum-catalyzed hydrosilylation, where a Si-H bond adds across the vinyl double bond.[5]
Application Note 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS)
Objective: To synthesize a well-defined, vinyl-terminated PDMS oligomer by end-capping a silanol-terminated PDMS with BDMVS. This material is a key precursor for creating silicone elastomers and gels.
Causality: The highly reactive dimethylamino groups of BDMVS will preferentially react with the terminal silanol (Si-OH) groups of the starting PDMS. This condensation reaction is efficient and self-limiting, as the reaction stops once all terminal hydroxyls are consumed. The stoichiometry between BDMVS and the silanol end-groups dictates the final structure. Using a molar excess of BDMVS ensures complete end-capping.
Protocol:
1. Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| Silanol-Terminated PDMS | (e.g., 700 cSt, ~2.3 mmol OH/g) | Varies | Dry thoroughly before use. |
| Bis(dimethylamino)methylvinylsilane (BDMVS) | >97% | Varies | Handle under inert gas. |
| Anhydrous Toluene | DriSolv® or equivalent | Varies | Moisture < 50 ppm. |
| Nitrogen or Argon Gas | High Purity (99.998%) | Varies | For blanketing. |
2. Experimental Workflow:
3. Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of nitrogen or argon. Equip a three-neck round-bottom flask with a magnetic stirrer, condenser, and a rubber septum.
-
Charging Reactants: To the flask, add silanol-terminated PDMS (e.g., 50 g) and anhydrous toluene (150 mL). Stir until the PDMS is fully dissolved.
-
Inerting: Bubble nitrogen or argon through the solution for 15 minutes to remove any dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the solution to 80 °C in an oil bath.
-
BDMVS Addition: Calculate the required amount of BDMVS. A 20% molar excess relative to the silanol groups is recommended. Using a dry syringe, slowly add the BDMVS to the stirring solution over 10 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at 80 °C for 4 hours. The progress can be monitored by taking small aliquots and analyzing via FTIR. The characteristic broad peak for O-H stretching (around 3300 cm⁻¹) should disappear, while peaks corresponding to the vinyl group (e.g., ~1600 cm⁻¹) should remain.
-
Work-up: After cooling to room temperature, remove the solvent and volatile dimethylamine byproduct under reduced pressure using a rotary evaporator. For higher purity, the product can be further dried under high vacuum at 60 °C for several hours.
4. Self-Validation & Characterization:
-
FTIR Spectroscopy: Confirm the disappearance of the Si-OH peak and the presence of vinyl C=C and C-H peaks.
-
¹H NMR Spectroscopy: The success of the reaction is confirmed by the appearance of characteristic vinyl proton signals between 5.7 and 6.2 ppm. Integration of these signals relative to the Si-CH₃ signal can be used to confirm the degree of functionalization.
Application Note 2: Hydrophobic & Reactive Surface Modification of Glass
Objective: To render a glass surface both hydrophobic and chemically reactive by grafting a monolayer of BDMVS. The resulting vinyl-functionalized surface can be used for subsequent attachment of biomolecules or polymers.
Causality: The high reactivity of BDMVS allows for efficient silanization of hydroxyl-rich surfaces like glass or silicon wafers.[1] The dimethylamino groups react directly with the surface silanol (Si-OH) groups, forming robust, covalent Si-O-Si linkages to the substrate.[10] This process leaves the methyl and vinyl groups oriented away from the surface, creating a low-energy, hydrophobic interface that is also primed for further chemical reactions via the vinyl moiety.
Protocol:
1. Substrate Preparation (Piranha Etching - EXTREME CAUTION ):
-
WARNING: Piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and energetic. It reacts violently with organic materials. Always use appropriate PPE (face shield, acid-resistant apron, heavy-duty gloves) and work in a designated fume hood. Always add the peroxide to the acid slowly.
-
Immerse clean glass slides in Piranha solution for 15 minutes to clean and maximize surface hydroxyl group density.
-
Carefully remove the slides and rinse extensively with deionized water.
-
Dry the slides under a stream of nitrogen and then in an oven at 110 °C for 1 hour. Use immediately.
2. Vapor-Phase Silanization Workflow:
3. Step-by-Step Methodology:
-
Setup: Place the clean, dry glass slides on a rack inside a vacuum desiccator.
-
Silane Introduction: In the center of the desiccator, place a small, open vial containing 100-200 µL of BDMVS.
-
Reaction: Briefly apply a vacuum to the desiccator for 1-2 minutes to initiate vaporization of the BDMVS, then seal the desiccator. Allow the reaction to proceed at room temperature for 2 hours.
-
Post-Reaction Processing: Carefully vent the desiccator with nitrogen in a fume hood.
-
Rinsing: Remove the slides and rinse them sequentially with anhydrous toluene, isopropanol, and finally deionized water to remove any physisorbed silane.
-
Drying & Curing: Dry the slides with a stream of nitrogen and then cure them in an oven at 110 °C for 30 minutes to ensure complete covalent bonding and cross-linking of the silane layer.
4. Self-Validation & Characterization:
The success of the surface modification is readily validated by measuring the static water contact angle.
| Surface Condition | Typical Water Contact Angle | Interpretation |
| Piranha-Cleaned Glass | < 10° | Highly hydrophilic, hydroxyl-rich surface. |
| BDMVS-Modified Glass | 70° - 85° | Hydrophobic surface due to methyl/vinyl groups. |
A significant increase in the contact angle provides strong evidence of successful silanization. Further validation can be obtained via X-ray Photoelectron Spectroscopy (XPS), which would show the appearance of Si, C, and N peaks corresponding to the grafted layer.
Application Note 3: Formulation of a Two-Part Addition-Cure Silicone Elastomer
Objective: To formulate and cure a model two-part silicone elastomer using a BDMVS-derived vinyl-terminated PDMS (from Application 1) and a hydrosilane crosslinker.
Causality: This protocol leverages the principle of platinum-catalyzed hydrosilylation.[5] Part A contains the vinyl-functional polymer and the platinum catalyst. Part B contains the crosslinker, a siloxane polymer with multiple silicon-hydride (Si-H) bonds. When Parts A and B are mixed, the platinum catalyst facilitates the addition of the Si-H bonds across the vinyl groups, forming stable ethylene bridges (Si-CH₂-CH₂-Si) and creating a cross-linked polymer network, or elastomer.[11] The cure rate can be controlled by temperature and the optional inclusion of an inhibitor in Part B.
Protocol:
1. Materials and Formulation:
| Component | Part | Function | Example Amount (by weight) |
| Vinyl-Terminated PDMS (from App 1) | A | Base Polymer | 10.0 g |
| Platinum(0)-divinyltetramethyldisiloxane complex (Karstedt's catalyst) | A | Catalyst | 10 µL (2% solution in xylene) |
| Polymethylhydrosiloxane (PMHS) | B | Crosslinker | ~0.5 g (adjust for ratio) |
| Vinyl-Terminated PDMS (from App 1) | B | Base Polymer | 10.0 g |
Critical Calculation: The molar ratio of Si-H groups (from PMHS) to vinyl groups (from the functionalized PDMS) is the most critical parameter controlling the elastomer's properties. A ratio of 1.5:1 (Si-H:Vinyl) is a good starting point. This ratio must be calculated based on the known functional equivalent weights of the specific reagents used.
2. Curing Workflow:
3. Step-by-Step Methodology:
-
Prepare Part A: In a disposable cup, weigh 10.0 g of the vinyl-terminated PDMS. Add 10 µL of the platinum catalyst solution and mix thoroughly with a spatula or mechanical mixer until homogeneous.
-
Prepare Part B: In a separate cup, weigh 10.0 g of the vinyl-terminated PDMS. Add the calculated amount of PMHS crosslinker (e.g., ~0.5 g) and mix until homogeneous.
-
Combine and Mix: Add Part B to Part A (or vice versa) and mix vigorously for 1-2 minutes until the mixture is uniform.
-
Degas: Place the cup inside a vacuum chamber and apply a vacuum to remove any air bubbles introduced during mixing. The mixture will foam and then subside. Continue degassing for 5-10 minutes after the foam collapses.
-
Cure: Pour the bubble-free liquid into a mold (e.g., a petri dish). Place the mold in an oven preheated to 80 °C for 1 hour, or until the material is fully cured (no longer tacky to the touch).
-
Demold: After cooling to room temperature, the flexible elastomer can be removed from the mold.
4. Self-Validation & Characterization:
-
Tactile Test: A properly cured elastomer will be a tack-free solid.
-
Shore Durometer: Measure the hardness of the material (e.g., Shore A) to quantify its rigidity.
-
Mechanical Testing: For advanced applications, perform tensile testing to determine the ultimate tensile strength, elongation at break, and Young's modulus of the material. These properties are highly dependent on the Si-H to vinyl ratio.
References
-
DTIC. (1982, September 29). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. Retrieved from [Link]
-
Gelest, Inc. (2015, January 20). Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023, March 9). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]
- Marciniec, B. (Ed.). (2014). Aminoalkyl functionalized siloxanes. Polimery, 59(11-12), 763-771.
-
Gelest, Inc. (n.d.). Product Information: BIS(DIMETHYLAMINO)DIMETHYLSILANE. Retrieved from [Link]
-
PCI Magazine. (2005, March 1). Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Product Information: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]
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Gelest, Inc. (n.d.). Vinyl-Functional Silicones Technical Library. Retrieved from [Link]
-
ResearchGate. (n.d.). The bis-amino surface modification process and bonding reaction for PET membranes. Retrieved from [Link]
-
MDPI. (2023, May 18). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Retrieved from [Link]
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Genesee Polymers Corporation. (n.d.). Vinyl Functional Silicone Fluids. Retrieved from [Link]
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Gelest, Inc. (n.d.). Safety Data Sheet SIB1080.0. Retrieved from [Link]
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The Dual-Role of Bis(dimethylamino)methylvinylsilane in Crafting High-Performance GC Stationary Phases: Application Notes and Protocols
Introduction: A Molecule of Dichotomous Functionality
In the pursuit of enhanced resolution, inertness, and thermal stability in gas chromatography (GC), the thoughtful design of stationary phases is paramount. While the bulk polymer of the stationary phase dictates the primary separation mechanism, the subtle inclusion of modifying agents can dramatically influence the final performance characteristics of the column. This technical guide delves into the multifaceted role of bis(dimethylamino)methylvinylsilane, a unique reagent that serves a dual purpose in the synthesis of advanced polysiloxane-based stationary phases. Its vinyl group provides a reactive handle for robust cross-linking, while the dimethylamino moieties offer a basic character that is crucial for the effective deactivation of the column surface, particularly for the challenging analysis of basic compounds prevalent in the pharmaceutical industry.
This document provides a comprehensive overview of the theoretical underpinnings and practical application of bis(dimethylamino)methylvinylsilane in the preparation of GC stationary phases. We will explore its mechanism of action, present detailed protocols for the synthesis and coating of a capillary column, and discuss its application in the analysis of basic drugs, a critical aspect of drug development and quality control.
The Chemistry of Bis(dimethylamino)methylvinylsilane: A Two-Fold Contribution
The efficacy of bis(dimethylamino)methylvinylsilane in the preparation of high-performance GC stationary phases stems from its unique molecular architecture, which incorporates two distinct functional groups: a vinyl group and two dimethylamino groups.
The Vinyl Group: Architect of a Robust Cross-linked Network
The vinyl group (-CH=CH₂) is a cornerstone of modern stationary phase chemistry, enabling the creation of cross-linked and bonded phases. This process transforms the liquid polymer into a more stable, less volatile film on the inner surface of the capillary column. The cross-linking is typically initiated by radical starters, such as peroxides or azo compounds, after the stationary phase has been coated onto the column.[1] This covalent linking of polymer chains imparts several desirable characteristics to the stationary phase:
-
Enhanced Thermal Stability: Cross-linking reduces the tendency of the stationary phase to degrade and "bleed" at elevated temperatures, resulting in a more stable baseline and a higher maximum operating temperature.[2]
-
Increased Robustness: A cross-linked phase is more resistant to physical disruption and can often be rejuvenated by solvent rinsing to remove contaminants.[3]
-
Improved Film-Forming Properties: Cross-linking helps to create a uniform and stable film of the stationary phase on the capillary wall.
The vinyl group of bis(dimethylamino)methylvinylsilane readily participates in these radical-initiated cross-linking reactions, integrating into the polysiloxane network and contributing to the overall stability and longevity of the column.
The Dimethylamino Groups: Taming the Active Sites
The analysis of basic compounds, such as amines and many pharmaceutical ingredients, by GC is notoriously challenging due to their strong interaction with acidic silanol groups (Si-OH) on the surface of the fused silica capillary tubing.[1] This interaction leads to undesirable peak tailing, reduced sensitivity, and poor reproducibility. To mitigate these effects, a process of "deactivation" is employed to mask these active sites.
The dimethylamino groups (-N(CH₃)₂) of bis(dimethylamino)methylvinylsilane are basic in nature and can effectively neutralize the acidic silanol groups on the silica surface. This is a form of base deactivation, which creates a more inert surface that is less prone to adsorbing basic analytes.[1][4] The incorporation of this functionality directly into the cross-linking agent ensures that the deactivating agent is an integral part of the stationary phase, leading to a more durable and effective deactivation.
Diagram: The Dual Role of Bis(dimethylamino)methylvinylsilane
Caption: Dual functionality of bis(dimethylamino)methylvinylsilane in GC stationary phases.
Protocols for the Preparation of a Bis(dimethylamino)methylvinylsilane-Modified Stationary Phase
The following protocols provide a detailed, step-by-step methodology for the preparation of a high-performance, base-deactivated GC capillary column using a polysiloxane polymer and bis(dimethylamino)methylvinylsilane as a cross-linking and deactivating agent.
Protocol 1: Preparation of the Coating Solution
This protocol describes the preparation of the stationary phase solution that will be used to coat the fused silica capillary.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS) (e.g., 5% phenyl, 95% methyl)
-
Bis(dimethylamino)methylvinylsilane
-
Dicumyl peroxide (or other suitable radical initiator)
-
High-purity pentane or a mixture of pentane and dichloromethane
Procedure:
-
Polymer Dissolution: In a clean, dry glass vial, dissolve a precise amount of the vinyl-terminated PDMS in a sufficient volume of the chosen solvent to achieve the desired final concentration (typically 0.2-0.5% w/v for a 0.25 µm film thickness).
-
Addition of Cross-linker: To the polymer solution, add bis(dimethylamino)methylvinylsilane. A typical starting concentration would be 1-5% by weight relative to the PDMS polymer. The exact amount can be optimized to achieve the desired degree of cross-linking and deactivation.
-
Addition of Initiator: Add the radical initiator, such as dicumyl peroxide, to the solution. The concentration of the initiator is typically in the range of 0.5-2% by weight relative to the PDMS polymer.
-
Homogenization: Thoroughly mix the solution using a vortex mixer or by gentle swirling until all components are fully dissolved and the solution is homogeneous.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could interfere with the coating process.
Protocol 2: Static Coating of the Capillary Column
This protocol details the static coating method, which is widely used to create a uniform film of the stationary phase on the inner wall of the capillary.[5][6]
Materials and Equipment:
-
Prepared coating solution
-
Fused silica capillary tubing (e.g., 30 m x 0.25 mm i.d.)
-
Vacuum pump
-
Water bath with temperature control
-
Apparatus for sealing one end of the capillary
Procedure:
-
Column Preparation: Ensure the capillary tubing is clean and dry.
-
Filling the Column: Completely fill the capillary column with the prepared coating solution.
-
Sealing: Securely seal one end of the capillary.
-
Evaporation: Connect the open end of the capillary to a vacuum pump and immerse the entire column in a temperature-controlled water bath (typically 30-40 °C). The solvent will evaporate under vacuum, leaving a thin, uniform film of the stationary phase on the inner wall.[5][7]
-
Completion: The coating process is complete when all the solvent has been removed.
Protocol 3: Column Conditioning and Cross-linking
This final protocol involves the thermal conditioning of the coated column to remove any residual solvent and to initiate the cross-linking of the stationary phase.
Equipment:
-
Gas chromatograph with a temperature-programmable oven
-
Inert carrier gas (e.g., helium or nitrogen)
Procedure:
-
Installation: Install the newly coated column in the GC oven. Connect the inlet end to the injector port but leave the detector end unconnected.
-
Purging: Purge the column with inert carrier gas at a low flow rate for 15-30 minutes at ambient temperature to remove any trapped air.
-
Initial Heating: While maintaining the carrier gas flow, slowly ramp the oven temperature to 100 °C and hold for 30 minutes to remove residual solvent.
-
Cross-linking: Increase the oven temperature to a point that is sufficient to initiate the radical cross-linking but below the thermal degradation limit of the stationary phase (e.g., 250-280 °C). Hold at this temperature for 1-2 hours.
-
Final Conditioning: After the cross-linking step, further increase the temperature to just below the maximum operating temperature of the column and hold until the baseline is stable.
-
Detector Connection: Cool the oven, connect the column outlet to the detector, and perform a leak check.
-
Performance Evaluation: Inject a standard test mixture to evaluate the column's performance in terms of efficiency, peak shape, and inertness.
Diagram: Workflow for GC Column Preparation
Caption: Workflow for preparing a GC column with a bis(dimethylamino)methylvinylsilane-modified stationary phase.
Performance Characteristics and Applications
A stationary phase prepared with bis(dimethylamino)methylvinylsilane is expected to exhibit a unique combination of properties that make it particularly well-suited for specific applications, especially in the pharmaceutical sector.
Expected Performance Characteristics
The following table summarizes the anticipated performance characteristics of a GC column prepared according to the protocols above.
| Parameter | Expected Performance | Rationale |
| Polarity | Low to medium | Based on the underlying polysiloxane polymer (e.g., 5% phenyl). |
| Thermal Stability | Up to 320-340 °C | The cross-linked network provides enhanced thermal stability.[2][8] |
| Column Bleed | Low | A well-cross-linked and bonded phase minimizes bleed, leading to a stable baseline.[9][10] |
| Inertness | High, especially for basic compounds | The dimethylamino groups provide effective base deactivation of active sites.[1][4] |
| Efficiency | >3000 plates/meter | Dependent on the quality of the coating process and column dimensions. |
Application Focus: Analysis of Basic Drugs and Metabolites
The analysis of basic drugs and their metabolites is a cornerstone of drug development, from pharmacokinetic studies to quality control of the final product. The inherent basicity of a stationary phase modified with bis(dimethylamino)methylvinylsilane makes it an excellent choice for these applications.
Advantages for Basic Drug Analysis:
-
Symmetrical Peak Shapes: The effective deactivation of acidic silanol sites minimizes peak tailing for basic compounds, leading to improved peak integration and more accurate quantification.
-
Enhanced Sensitivity: By reducing adsorptive losses of basic analytes, the column provides better response and lower limits of detection.[4]
-
Analysis of Underivatized Amines: The high degree of inertness may allow for the direct analysis of some volatile amines without the need for derivatization, simplifying sample preparation.[11][12]
Example Application: Separation of Tricyclic Antidepressants
Tricyclic antidepressants are a class of basic drugs that can be challenging to analyze by GC. A column with a bis(dimethylamino)methylvinylsilane-modified stationary phase would be expected to provide excellent separation and peak shape for these compounds.
Hypothetical GC Conditions:
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film of 5% phenyl-polysiloxane cross-linked with bis(dimethylamino)methylvinylsilane
-
Oven Program: 150 °C (1 min) to 280 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium, 1.2 mL/min
-
Injector: Splitless, 250 °C
-
Detector: FID, 300 °C
Under these conditions, a mixture of amitriptyline, nortriptyline, imipramine, and desipramine would be expected to elute with sharp, symmetrical peaks, demonstrating the superior performance of the base-deactivated stationary phase.
Conclusion: A Versatile Tool for Advanced GC Separations
Bis(dimethylamino)methylvinylsilane represents a valuable and versatile reagent in the arsenal of the chromatographer for the in-house preparation of specialized GC stationary phases. Its dual functionality as both a robust cross-linking agent and an effective deactivating agent for basic compounds provides a streamlined approach to creating high-performance columns. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to leverage the unique properties of this molecule to tackle challenging separations, particularly in the realm of pharmaceutical analysis. The resulting stationary phases are poised to deliver enhanced thermal stability, low bleed, and exceptional inertness, leading to more reliable and accurate chromatographic data.
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High temperature stationary phase of polysiloxane containing N,N′-bis(diphenylsilyl) tetramethylcyclodisilazane for gas chromatography - RSC Publishing. (URL: [Link])
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In Situ Synthesis of Hypercrosslinked Polymer as Stationary Phase for Capillary Gas Chromatography - MDPI. (URL: [Link])
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Index Gas Chromatography - Teknokroma. (URL: [Link])
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Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International. (URL: [Link])
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Gas chromatographic quantitation of underivatized amines in the determination of their octanol-0.1 M sodium hydroxide partition coefficients by the shake-flask method - PubMed. (URL: [Link])
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The Making of a Column | LCGC International. (URL: [Link])
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (URL: [Link])
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Synthesis and characterization of polysiloxane containing methyl vinyl groups. (URL: [Link])
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Types of Liquid Stationary Phases for Gas Chromatography - GL Sciences. (URL: [Link])
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Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (URL: [Link])
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Preparation and properties of GC capillary column with hypercrosslinked stationary phase | Request PDF - ResearchGate. (URL: [Link])
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Quick Reference Guide: Agilent J&W Capillary GC columns. (URL: [Link])
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How Does Bleed Impact GC/MS Data and How Can It Be Controlled? - Agilent. (URL: [Link])
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bis-Nitrile and bis-Dialkylcyanamide Platinum(II) Complexes as Efficient Catalysts for Hydrosilylation Cross-Linking of Siloxane Polymers - MDPI. (URL: [Link])
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Capillary GC Column Manufacture—A Troubleshooting Insight | LCGC International. (URL: [Link])
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Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - NIH. (URL: [Link])
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Chromatographic Method for Evaluation of Polymeric GC Stationary Phases Ageing Using the Novel Non-Cross-Linked Poly(3-(Tributoxysilyl)Tricyclononene-7) as the Model Stationary Phase - MDPI. (URL: [Link])
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Synthesis and chromatographic applications of polysiloxane-based stationary phase containing nitrogen heterocyclic system - PubMed. (URL: [Link])
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Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships - MDPI. (URL: [Link])
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27.3: Gas Chromatographic Columns and Stationary Phases - Chemistry LibreTexts. (URL: [Link])
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. (URL: [Link])
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High-Performance, Static-Coated Silicon Microfabricated Columns for Gas Chromatography - CDC Stacks. (URL: [Link])
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Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (URL: [Link])
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GC Column Killers! | LCGC International. (URL: [Link])
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Standard Polysiloxane GC Columns - Agilent. (URL: [Link])
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GC Capillary Columns - Velocity Scientific Solutions. (URL: [Link])
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New High Polarity bis (Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters. (URL: [Link])
-
Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry - Chromtech. (URL: [Link])
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identifying side products in Bis(dimethylamino)methylvinylsilane reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for Bis(dimethylamino)methylvinylsilane (CAS: 13368-45-1). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products in reactions involving this versatile silylating agent. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms to empower you to optimize your experiments, ensure the integrity of your results, and efficiently resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm seeing multiple unexpected peaks in my GC-MS and/or NMR analysis after a reaction with Bis(dimethylamino)methylvinylsilane. What are the most likely culprits?
This is the most common issue encountered and it almost always points to a few key suspects: reaction with residual water (hydrolysis), incomplete reaction, or side reactions involving the solvent. Bis(dimethylamino)methylvinylsilane is extremely reactive towards protic sources due to the high lability of the silicon-nitrogen bond.[1][2]
Answer & Troubleshooting Path:
The primary suspects for unexpected peaks are hydrolysis byproducts and partially reacted intermediates. The dimethylamino groups are excellent leaving groups, but they are readily displaced by any available protic nucleophile, with water being the most common contaminant.[3][4]
Most Common Side Products:
-
Dimethylamine (Byproduct): The expected byproduct of a successful silylation. It is highly volatile and may not always be observed depending on your workup and analysis conditions.
-
Hydrolysis Products:
-
(Dimethylamino)methylvinylsilanol: Formed by the reaction of the starting material with one equivalent of water.
-
Methylvinyldisiloxane Derivatives: Silanols are often unstable and can readily condense with each other to form disiloxanes (Si-O-Si bonds). This can lead to a series of oligomeric side products.[5]
-
-
Solvent-Derived Products: If you are using a protic solvent like methanol or ethanol (which is generally not recommended unless it is the intended reactant), you will form the corresponding alkoxysilane, e.g., (Dimethylamino)methoxy(methyl)vinylsilane.[6][7][8]
-
Unreacted Starting Material: Incomplete conversion will result in the presence of Bis(dimethylamino)methylvinylsilane.
Logical Workflow for Identification:
Caption: Troubleshooting workflow for identifying unknown peaks.
Question 2: My main concern is hydrolysis. Can you explain the mechanism and what specific siloxane byproducts I should expect to see?
Answer & Mechanistic Insight:
Absolutely. Hydrolysis is a pervasive side reaction due to the high sensitivity of aminosilanes to moisture.[1][2][9] The reaction proceeds in two main stages: hydrolysis to form a silanol, followed by condensation to form a siloxane. The amine functionality present can even catalyze the hydrolysis of the newly formed siloxane bonds, creating a complex mixture.[5]
Stage 1: Hydrolysis The silicon-nitrogen bond is polarized, making the silicon atom electrophilic. A water molecule acts as a nucleophile, attacking the silicon center. This is followed by proton transfer and elimination of dimethylamine, resulting in a silanol.
Stage 2: Condensation The silanol intermediate is reactive and can condense with another silanol molecule (or even with the unreacted starting material) to form a stable Si-O-Si linkage, known as a disiloxane, eliminating a molecule of water in the process. This can continue, forming longer oligomeric chains.
Caption: Comparison of desired reaction vs. hydrolysis pathway.
Data Summary for Identification:
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features (GC-MS) |
| Starting Material | (Me₂N)₂Si(Me)Vinyl | 158.32 | M+ peak at 158. Fragments corresponding to loss of NMe₂ (m/z 114) and vinyl (m/z 131). |
| Mono-hydrolysis Product | (Me₂N)(HO)Si(Me)Vinyl | 131.24 | M+ peak at 131. May be transient and hard to observe. |
| Di-hydrolysis Product | (HO)₂Si(Me)Vinyl | 104.18 | Unstable, likely to condense immediately. |
| Disiloxane Product | [Vinyl(Me)Si(NMe₂)]₂O | 244.44 | M+ peak at 244. Characteristic Si-O-Si fragments. |
| Disiloxane Product | [Vinyl(Me)Si(OH)]₂O | 186.34 | M+ peak at 186. Can be formed from condensation of fully hydrolyzed species. |
Question 3: Could the vinyl group itself be causing side reactions?
Answer:
While less common than hydrolysis under typical silylation conditions (which are often nucleophilic), the vinyl group can participate in side reactions, particularly if your reaction conditions involve radical initiators, transition metal catalysts, or strong acids/bases.
-
Polymerization: The vinyl group can undergo anionic polymerization, for instance, catalyzed by butyl lithium.[2] If your reaction involves organometallic reagents or other potential initiators, oligomerization or polymerization of the vinylsilane can occur, leading to broad, poorly defined peaks in your analysis or insoluble material.
-
Hydrosilylation: If your reaction mixture contains other hydrosilanes (Si-H compounds) and a suitable catalyst (e.g., platinum complexes), a hydrosilylation reaction could occur across the vinyl double bond.
-
Electrophilic Addition: In the presence of strong acids (e.g., HCl generated from residual chlorosilane starting materials for the reagent synthesis), electrophilic addition to the double bond is a possibility.
Recommendation: Unless you are intentionally targeting the vinyl group, these side reactions are best avoided by ensuring your reaction setup is free from unintended catalysts and radical initiators.[10][11]
Protocol: GC-MS Analysis for Side Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-line technique for identifying volatile side products from your reaction.[12][13]
Objective: To separate and identify components of a reaction mixture containing Bis(dimethylamino)methylvinylsilane and its potential products.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully withdraw ~10-20 µL of your crude reaction mixture.
-
Dilute the aliquot with 1 mL of a dry, aprotic solvent (e.g., anhydrous hexane, toluene, or dichloromethane). Critical Step: Using a wet solvent will cause immediate hydrolysis of any remaining reagent, skewing your results.[3]
-
If the sample contains non-volatile starting materials (e.g., a high molecular weight alcohol), you may need to perform a separate silylation of the crude mixture with a different agent (like BSTFA or MSTFA) to analyze all components, but for identifying reagent-derived side products, direct analysis is preferred.[14]
-
-
GC-MS Instrument Conditions (Typical):
-
Injector: 250 °C, Split mode (e.g., 50:1)
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Integrate all significant peaks in the chromatogram.
-
Analyze the mass spectrum for each peak.
-
Compare the molecular ion (M+) and fragmentation patterns to the table of potential side products provided above.
-
Use a spectral library (e.g., NIST) to help identify common contaminants or solvent impurities.
-
For definitive structural confirmation of novel or unexpected silicon species, isolation and subsequent analysis by NMR spectroscopy (¹H, ¹³C, and especially ²⁹Si) is the gold standard.[15][16][17][18]
-
Best Practices for Minimizing Side Product Formation
-
Moisture Control is Paramount: Always use flame-dried or oven-dried glassware.[3] Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system. Run reactions under a dry, inert atmosphere (N₂, Ar).
-
Reagent Purity: Use high-purity Bis(dimethylamino)methylvinylsilane. Impurities from its synthesis, such as chlorosilanes, can lead to acidic byproducts (HCl) that catalyze unwanted reactions.
-
Solvent Choice: Avoid protic solvents (water, alcohols, primary/secondary amines) unless they are the intended reactant.[7][19] Polar aprotic solvents like THF, Dioxane, or Toluene are generally suitable.
-
Stoichiometry and Addition: Use the correct stoichiometry. Sometimes, slow addition of the silylating agent to the substrate can minimize side reactions by keeping the instantaneous concentration of the reactive agent low.
References
- Fluka Chemika. (1995).
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
-
Defense Technical Information Center. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. Retrieved from [Link]
-
Wang, Y., & Nadeau, J. L. (2007). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 23(14), 7581–7587. Retrieved from [Link]
-
Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
National Institutes of Health. (2025). Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. Retrieved from [Link]
-
Pereira, C. G., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 4(3), 655-678. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLVINYLSILANE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Aminolysis of the Si-Cl bond and ligand exchange reaction between silicon amido derivatives and SiCl4: Synthetic applications and kinetic investigations. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. Retrieved from [Link]
-
Pereira, C. G., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 4(3), 655-678. Retrieved from [Link]
-
ResearchGate. (n.d.). Silane hydrolysis in alcohol at 25 °C. Retrieved from [Link]
- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.
-
ResearchGate. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]
-
ACS Publications. (2002). Silanes in organic synthesis. 18. Preparation and reactivity of optically active vinyl- and dienylsilanes. Organometallics, 21(4), 685-693. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
McGill University eScholarship. (n.d.). REACTIONS OF VINYLSILANES AND ALLYLSILANES. Retrieved from [Link]
-
MDPI. (2023). GC-MS Silylation Derivative Method to Characterise Black BIC® Ballpoint 2-Phenoxyethanol Ratio Evaporation Profile—A Contribution to Ink Ageing Estimation. Retrieved from [Link]
-
BrJAC. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Vinylsilanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.
-
National Institutes of Health. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Hydrolysis of vinyl silanes. Retrieved from [Link]
-
University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail?. Retrieved from [Link]
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- 18. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 19. youtube.com [youtube.com]
Technical Support Center: Purification of Bis(dimethylamino)methylvinylsilane
Welcome to the technical support center for Bis(dimethylamino)methylvinylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the purification of this versatile organoaminosilane. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you achieve the highest purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What is Bis(dimethylamino)methylvinylsilane and why is its purity crucial?
Bis(dimethylamino)methylvinylsilane (CAS No. 13368-45-1) is a reactive organoaminosilane containing both a vinyl group and two dimethylamino groups attached to a central silicon atom.[1] This unique structure makes it a valuable chemical intermediate and precursor in various fields, including materials science and organic synthesis.[2][3]
The purity of this compound is paramount for several reasons:
-
Reaction Specificity: In organic synthesis, impurities can act as alternative nucleophiles, electrophiles, or catalysts, leading to unwanted side reactions and reducing the yield of the desired product.
-
Material Properties: When used as a precursor for polymers or surface modification, impurities can be incorporated into the final material, altering its chemical, mechanical, and thermal properties.[3] For instance, in semiconductor manufacturing, trace metal or ionic impurities can catastrophically affect device performance.[2]
-
Reproducibility: High and consistent purity is essential for ensuring the reproducibility of experimental results, a cornerstone of scientific integrity.
Q2: What are the common impurities in crude Bis(dimethylamino)methylvinylsilane?
The impurity profile of Bis(dimethylamino)methylvinylsilane is largely dependent on its synthesis route. A common synthetic pathway involves the reaction of a dichlorosilane with dimethylamine.[4] Based on this and the compound's inherent reactivity, likely impurities include:
-
Starting Materials: Unreacted dichloromethylvinylsilane or excess dimethylamine.
-
Reaction Byproducts: Dimethylamine hydrochloride (a salt formed from the reaction).
-
Hydrolysis/Oligomerization Products: The Si-N bond in aminosilanes is highly susceptible to hydrolysis by ambient moisture.[1][5] This reaction liberates dimethylamine and can lead to the formation of siloxanes (Si-O-Si linkages) and other oligomeric species.
-
Solvents: Residual solvents used during the synthesis and workup.
The table below summarizes potential impurities and their properties, which is critical for designing a purification strategy.
| Impurity Type | Example | Boiling Point (°C) | Rationale for Presence |
| Starting Material | Dichloromethylvinylsilane | 92 °C | Incomplete reaction |
| Starting Material | Dimethylamine | 7 °C | Excess reagent used in synthesis |
| Byproduct | Dimethylamine Hydrochloride | 171 °C (sublimes) | Reaction of dichlorosilane with dimethylamine |
| Degradation Product | Hexamethyldisiloxane | 101 °C | Hydrolysis and subsequent condensation |
| Solvent | Toluene / Hexane | 111 °C / 69 °C | Common solvents in organometallic synthesis |
Q3: How should I handle and store Bis(dimethylamino)methylvinylsilane to prevent degradation?
Due to its high reactivity, stringent handling and storage procedures are mandatory.
-
Inert Atmosphere: Always handle the compound under a dry, inert atmosphere, such as nitrogen or argon.[1] This prevents contact with atmospheric moisture, which causes rapid hydrolysis.[5]
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried before use, and use anhydrous solvents.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[7][8] Recommended storage temperature is 2-8°C.[2]
-
Material Compatibility: Avoid contact with acids, alcohols, oxidizing agents, and water, as these will cause vigorous decomposition.[1][7]
Q4: What analytical techniques are best for assessing purity?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is invaluable for structural confirmation and identifying organic impurities. The presence of Si-OH or siloxane peaks can indicate hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for separating volatile impurities and quantifying the purity of the main component. MS provides identification of the separated peaks.
-
Karl Fischer Titration: This is the gold standard for quantifying water content, a critical parameter for moisture-sensitive compounds.
Troubleshooting Purification Issues
Problem: My final product is cloudy or contains a white precipitate after purification.
Cause: This is a classic sign of hydrolysis. The Si-N bonds have likely reacted with trace amounts of water to form insoluble siloxanes or silicon hydroxides.
Solution:
-
Re-evaluate Your Setup: Ensure every component of your purification apparatus (e.g., distillation glassware, receiving flasks) is rigorously dried. A common oversight is failing to dry the receiving flask adequately.
-
Inert Gas Blanket: Maintain a positive pressure of dry nitrogen or argon throughout the entire purification process, from initial transfer to final collection.
-
Filtration (Under Inert Conditions): If the precipitate is minimal, you may be able to salvage the batch by filtering it through a syringe filter (PTFE membrane) or a cannula filter directly into a clean, dry storage vessel, all while under an inert atmosphere.
Problem: The yield from my fractional vacuum distillation is significantly lower than expected.
Cause: Low yield can result from several factors:
-
Thermal Decomposition: Although aminosilanes are generally distillable, prolonged exposure to high temperatures can cause decomposition or polymerization, especially if catalytic impurities are present.
-
Inadequate Vacuum: If the vacuum is not low enough, a higher pot temperature is required to achieve boiling, increasing the risk of thermal degradation.
-
Inefficient Condensation: If your condenser is not cold enough or has insufficient surface area, product vapor can be lost to the vacuum pump.
Solution:
-
Optimize Distillation Parameters: Use the lowest possible vacuum your system can achieve to minimize the pot temperature. A short-path distillation apparatus is often preferred to reduce the residence time at high temperatures.[9]
-
Use a Cold Trap: Always place a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between your distillation setup and the vacuum pump to condense any volatile product that bypasses the primary condenser.[9]
-
Check for Leaks: Ensure all joints in your distillation setup are perfectly sealed. Even a small leak will significantly impair the vacuum level.
Problem: NMR analysis of my purified product still shows solvent or starting material impurities.
Cause: This indicates that the chosen purification method did not provide sufficient separation. This is common when the boiling points of the desired product and the impurities are very close.
Solution:
-
Improve Distillation Efficiency:
-
Switch from a simple or short-path distillation to a fractional distillation setup using a Vigreux or packed column (e.g., with Raschig rings or metal sponge). This increases the number of theoretical plates and enhances separation.[9]
-
Carefully control the distillation rate. A slower distillation with a higher reflux ratio generally provides better separation.
-
-
Alternative Purification Methods:
-
Adsorbent Treatment: For certain impurities, pre-treatment with an adsorbent may be effective. For example, passing the crude material through a small plug of activated carbon or molecular sieves (under inert conditions) can remove some polar or colored impurities.[10][11]
-
Preparative Gas Chromatography: For achieving very high purity on a small scale, preparative GC can be employed to separate components with very close boiling points.[12]
-
Workflow & Protocols
Decision-Making for Purification Strategy
The choice of purification method depends heavily on the nature and quantity of impurities. The following workflow provides a logical approach to selecting the best strategy.
Caption: Decision workflow for purifying Bis(dimethylamino)methylvinylsilane.
Detailed Protocol: Purification by Fractional Vacuum Distillation
This protocol describes the purification of Bis(dimethylamino)methylvinylsilane using a fractional vacuum distillation apparatus. This method is highly effective for removing both lower and higher boiling point impurities.
I. Safety Precautions:
-
Bis(dimethylamino)methylvinylsilane is a highly flammable liquid and causes severe skin burns and eye damage.[1]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[1]
-
The apparatus must be assembled securely to withstand vacuum. Check for cracks in glassware.
II. Apparatus Setup:
Caption: Schematic of a fractional vacuum distillation setup.
III. Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware, including the distilling flask, Vigreux column, condenser, vacuum adapter, and receiving flasks, are thoroughly cleaned and oven-dried at >120°C for at least 4 hours. Assemble the apparatus while it is still hot and immediately place it under a vacuum and backfill with dry nitrogen three times to remove any adsorbed moisture.
-
Charging the Flask: Transfer the crude Bis(dimethylamino)methylvinylsilane into the distilling flask via cannula under a positive pressure of nitrogen. Add a PTFE-coated magnetic stir bar.
-
System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Ensure a cold trap is in place and filled with liquid nitrogen or a dry ice/acetone slurry to protect the pump.
-
Heating and Fraction Collection:
-
Once a stable vacuum is achieved (e.g., <1 mmHg), begin gently heating the distilling flask using a heating mantle.
-
Collect a "forerun" fraction, which will contain any low-boiling impurities like residual solvents or dimethylamine.
-
As the temperature at the distillation head stabilizes, switch to a clean, pre-weighed receiving flask to collect the main product fraction. The boiling point will depend on the vacuum level.
-
Monitor the head temperature closely. A sharp drop or rise in temperature indicates that the main fraction is finished or that impurities are beginning to distill.
-
-
Shutdown:
-
Once the main fraction is collected, stop heating and allow the system to cool under vacuum.
-
Carefully and slowly backfill the entire system with dry nitrogen before removing the receiving flask.
-
Seal the receiving flask containing the purified product immediately.
-
-
Analysis: Analyze the purified product using GC-MS and NMR to confirm its purity and identity.
References
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Retrieved from [Link]
- Google Patents. (2020). CN108084219B - Synthesis method of bis (diethylamino) silane.
-
PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLSILANE, 96%. Retrieved from [Link]
- Google Patents. (2024). CN117567495A - Synthesis method of bis (diethylamino) silane.
-
Defense Technical Information Center. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. Retrieved from [Link]
- Google Patents. (2014). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and purification method for silane / chlorosilanes.
-
Royal Society of Chemistry. (2022). Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
American Chemical Society. (2011). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC. Retrieved from [Link]
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- 6. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 11. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 12. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Anionic Polymerization of Bis(dimethylamino)methylvinylsilane
Welcome to the technical support center for the polymerization of Bis(dimethylamino)methylvinylsilane (BDMAVS). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this highly reactive monomer. As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and maximize the yield and quality of your polymer. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Troubleshooting Guide: From Low Yields to Controlled Polymers
Encountering issues during polymerization can be frustrating. This section addresses the most common problems in a direct question-and-answer format, providing both the probable cause and a detailed, scientifically-grounded solution.
Q1: Why is my polymerization yield extremely low or zero?
A low or non-existent yield is the most common issue and almost always points to the termination of the anionic propagating center. Given the high reactivity of both the initiator (typically an organolithium compound) and the propagating carbanion, meticulous control over the reaction environment is paramount.
Primary Cause: Presence of Protic Impurities or Atmospheric Contaminants
Bis(dimethylamino)methylvinylsilane is exceptionally sensitive to moisture and other protic substances.[1][2] Similarly, anionic polymerization is intolerant of atmospheric oxygen and carbon dioxide. These impurities react instantaneously with and neutralize the initiator and the propagating anionic chain ends, halting the polymerization.
Step-by-Step Troubleshooting Protocol:
-
Monomer Purification:
-
Action: Distill the BDMAVS monomer from a suitable drying agent, such as calcium hydride (CaH₂), immediately before use.
-
Causality: This removes residual water and any other volatile impurities that can act as terminating agents. The monomer should be handled exclusively under a high-purity inert atmosphere (Argon or Nitrogen).
-
-
Solvent Dehydration and Degassing:
-
Action: Use an anhydrous, non-protic solvent like tetrahydrofuran (THF), toluene, or hexane. Solvents must be rigorously dried, typically by refluxing over sodium/benzophenone ketyl (for ethers) or CaH₂ (for hydrocarbons) until the characteristic deep blue or purple color persists, indicating an oxygen- and water-free environment.
-
Causality: Solvents are a major source of contaminants. Failure to properly dry and degas the solvent will lead to immediate termination.
-
-
Initiator Titration and Handling:
-
Action: Organolithium initiators like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) degrade over time. Their exact molarity must be determined via titration (e.g., using the Gilman double titration method) before each use.
-
Causality: An inaccurate initiator concentration leads to incorrect monomer-to-initiator ratios, affecting both yield and molecular weight control.
-
-
Rigorous Inert Atmosphere Technique:
-
Action: Assemble all glassware hot from the oven and cool under a high-purity inert gas stream. Employ Schlenk line or glovebox techniques for all transfers of monomer, solvent, and initiator.
-
Causality: Even trace amounts of air or moisture entering the system can compromise the entire reaction.[3]
-
Q2: The molecular weight of my polymer is inconsistent and the polydispersity index (PDI) is high. What's wrong?
For applications requiring well-defined polymers, achieving a narrow molecular weight distribution (low PDI) is critical. A high PDI suggests that polymer chains are not all growing at the same rate or are terminating at different times.
Primary Cause: Issues with Initiation or Uncontrolled Propagation
-
Slow Initiation: If the rate of initiation is not significantly faster than the rate of propagation, new chains will be formed throughout the reaction. This leads to a mixture of long and short chains, broadening the PDI.
-
Solution: Use a more reactive initiator like sec-butyllithium or tert-butyllithium, which initiates polymerization of vinyl monomers more rapidly than n-butyllithium. Additionally, conducting the initiation at a slightly higher temperature (if thermally stable) before cooling for propagation can sometimes ensure all chains start simultaneously.
-
-
Poor Temperature Control: Anionic polymerization is highly exothermic. A sudden increase in temperature can accelerate the propagation rate uncontrollably and promote side reactions, such as chain transfer or termination.[4][5]
-
Solution: The reaction must be conducted in a cooling bath (e.g., dry ice/acetone or a cryocooler) to dissipate heat effectively. Add the monomer slowly and continuously to the initiator solution rather than all at once to manage the exotherm.
-
-
Chain Transfer Reactions: Although less common for vinylsilanes compared to other monomers, the propagating carbanion could potentially abstract a proton from the methyl groups on the silicon atom, leading to chain termination and the formation of a new, less reactive anionic species.[6]
-
Solution: Maintain a low reaction temperature (e.g., -78 °C) to minimize the activation energy required for these side reactions.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | 1. Monomer/solvent contains water or oxygen. 2. Inactive or incorrectly quantified initiator. 3. Leak in the inert atmosphere setup. | 1. Rigorously purify all reagents. Distill monomer from CaH₂. Dry solvent over Na/benzophenone. 2. Titrate the organolithium initiator before use. 3. Ensure all glassware joints are perfectly sealed and maintain positive inert gas pressure. |
| High PDI (>1.2) | 1. Initiation rate is slow compared to propagation. 2. Poor temperature control (exotherm). 3. Presence of impurities causing premature termination. | 1. Use a more reactive initiator (sec-BuLi). Ensure rapid mixing upon monomer addition. 2. Conduct reaction at low temperature (-78 °C) with efficient stirring and slow monomer addition. 3. Follow all purification steps outlined for low-yield issues. |
| Polymer Color is Yellow/Brown | 1. Side reactions or degradation. 2. Oxygen contamination. | 1. Run the reaction at a lower temperature. 2. Improve the inert atmosphere technique. Purge all reagents thoroughly with inert gas. |
Visualizing the Process
Understanding the workflow and the interplay of factors is key to success.
Caption: Workflow for Anionic Polymerization of BDMAVS.
Caption: Troubleshooting Logic for Low Polymer Yield.
Frequently Asked Questions (FAQs)
Q1: What is the best initiator for BDMAVS polymerization?
Anionic polymerization of BDMAVS is effectively initiated by organolithium compounds.[1] While n-butyllithium (n-BuLi) is commonly used, sec-butyllithium (sec-BuLi) is often preferred for vinyl monomers as it provides a faster and more efficient initiation step, which is crucial for achieving a low polydispersity index (PDI).
Q2: How does temperature affect the polymerization and final yield?
Temperature is a critical parameter.
-
Low Temperatures (e.g., -78 °C): Are generally required to control the highly exothermic propagation step. This prevents runaway reactions and minimizes side reactions like chain transfer, leading to a more controlled polymer structure and higher yield of the desired product.[7]
-
Higher Temperatures: Can lead to a loss of "living" character, promoting termination and chain transfer reactions, which ultimately reduces yield and broadens the molecular weight distribution.[8]
Q3: Can this monomer undergo other types of polymerization?
While BDMAVS is primarily suited for anionic polymerization due to the electron-withdrawing nature of the silicon atom which stabilizes the propagating carbanion, other methods could be explored.[1][9] For instance, radical polymerization could potentially be initiated using radical initiators like AIBN or benzoyl peroxide, but this would likely result in a less controlled polymer structure compared to the living anionic method.[10][11]
Q4: How should I properly terminate the polymerization?
The "living" anionic polymer chains will remain active until deliberately terminated or "quenched." The most common method is to add a degassed protic source.
-
Recommended Quenching Agent: Anhydrous, degassed methanol is an excellent choice. It should be added slowly to the cold reaction mixture.
-
Procedure: After allowing the monomer to fully polymerize, inject a stoichiometric excess of degassed methanol into the reactor. A color change (disappearance of the characteristic color of the propagating anion) often indicates successful termination. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold hexane or methanol), followed by filtration and drying under vacuum.[10]
Q5: What impact do the dimethylamino groups have on the polymerization?
The two dimethylamino groups are significant. They are strong Lewis bases and can coordinate with the lithium counter-ion of the initiator and propagating chain end. This coordination can influence the stereochemistry and reactivity of the polymerization. Furthermore, they render the monomer highly susceptible to hydrolysis.[1][12] Care must be taken to ensure they do not participate in unwanted side reactions, although at low temperatures, their involvement is generally minimal.
References
-
DE202010000923U1 - Stationary phases for gas chromatography - Google Patents.
-
Vinylsilane synthesis - Organic Chemistry Portal.
-
BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc.
-
Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem.
-
Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing).
-
BIS(DIMETHYLAMINO)VINYLMETHYLSILANE - Gelest, Inc.
-
Temperature Changes in Composite Materials during Photopolymerization - MDPI.
-
Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed.
-
Initiators - Sigma-Aldrich.
-
Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A - DTIC.
-
Synthesis of Vinylsilanes - ResearchGate.
-
Anionic polymerization of vinylsilanes. II. Mechanism of isomerization in the polymerization of trimethylvinylsilane with butyll - SciSpace.
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors - Jinzong Machinery.
-
Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 .
-
Vinyl Silanes | Electronic Chemicals Supplier Daken Chem .
-
Preparations and Properties of Poly(vinylsilane)s - American Chemical Society.
-
BIS(DIMETHYLAMINO)METHYLVINYLSILANE | 13368-45-1 - ChemicalBook.
-
How to prevent premature polymerization of 4-vinyl-o-xylene - Benchchem.
-
Polymerization Initiators - TCI Chemicals.
-
Analysis of temperature change during polymerization according to resin thickness: an in vitro experimental study - Restorative Dentistry & Endodontics.
-
BIS(DIMETHYLAMINO)METHYLSILANE | Electronic Chemicals Supplier Daken Chem .
-
What makes the low yield of PLGA nanoparticles ? - ResearchGate.
-
A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films - MDPI.
-
The Effect of Polymerization Conditions on the Density and Tg of Bisphenol-A and Hexafluoroisopropylidene-Containing Polybenzoxazines - ResearchGate.
-
Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - RSC Publishing.
Sources
- 1. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE - Gelest, Inc. [gelest.com]
- 2. BIS(DIMETHYLAMINO)METHYLVINYLSILANE | 13368-45-1 [chemicalbook.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of temperature change during polymerization according to resin thickness: an in vitro experimental study [rde.ac]
- 6. scispace.com [scispace.com]
- 7. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. DE202010000923U1 - Stationary phases for gas chromatography - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing premature gelation of Bis(dimethylamino)methylvinylsilane
Welcome to the technical support center for Bis(dimethylamino)methylvinylsilane (CAS: 13368-45-1). This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of premature gelation. By understanding the underlying chemical mechanisms, you can ensure the stability and reactivity of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: My bottle of Bis(dimethylamino)methylvinylsilane turned into a solid gel upon storage. What happened?
A1: Premature gelation of Bis(dimethylamino)methylvinylsilane is primarily driven by two distinct chemical processes. Understanding these is the first step to prevention.
-
Hydrolysis and Condensation: This is the most common cause. The silicon-nitrogen bonds in the molecule are highly susceptible to attack by water (hydrolysis).[1][2] This reaction cleaves the dimethylamino groups and replaces them with hydroxyl groups, forming reactive silanol intermediates (Si-OH). These silanols can then react with each other (or with another aminosilane molecule) in a condensation reaction to form stable siloxane (Si-O-Si) bridges. As this process repeats, a cross-linked three-dimensional network forms, resulting in the observed gel.[3] The dimethylamine byproduct of hydrolysis is basic and can further catalyze the condensation process.
-
Vinyl Group Polymerization: The vinyl group (-CH=CH₂) on the silicon atom is susceptible to free-radical polymerization.[4] This process can be initiated by heat, UV light, or the presence of radical-generating impurities. While hydrolysis is often the more immediate threat, uncontrolled polymerization of the vinyl groups can also lead to an increase in viscosity and eventual gelation, especially during reactions at elevated temperatures or upon prolonged storage if not properly inhibited.[5]
Below is a diagram illustrating the primary gelation pathway via hydrolysis and condensation.
Caption: Primary gelation mechanism via moisture exposure.
Q2: How should I properly store Bis(dimethylamino)methylvinylsilane to ensure its long-term stability?
A2: Proper storage is the most critical factor in preventing premature gelation. The key objectives are to rigorously exclude moisture and prevent thermal or light-induced polymerization.[5][6]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which initiates hydrolysis.[3] Replacing headspace with inert gas is crucial after each use. |
| Temperature | Refrigerate at 2-8°C.[1] | Low temperatures significantly slow the rates of both hydrolysis/condensation and potential vinyl polymerization.[3] |
| Container | Original manufacturer's amber glass bottle with a tight-fitting cap. | Amber glass protects the material from UV light, which can initiate radical polymerization. Ensure the cap has a PTFE liner for a secure, non-reactive seal.[3] |
| Handling | Minimize the frequency and duration of opening the container. | Each time the bottle is opened presents an opportunity for moisture ingress. For frequent use, consider aliquoting into smaller, single-use vials under inert conditions. |
Troubleshooting Guides
Issue 1: The silane is hazy or has formed a precipitate, but is not fully gelled.
-
Possible Cause: Initial hydrolysis has occurred, forming insoluble silanol oligomers, but the cross-linking has not yet progressed to a full gel.
-
Troubleshooting Steps:
-
Assess Viability: The material's reactivity has been compromised. For sensitive applications requiring precise stoichiometry, it is strongly recommended to use a fresh, unopened bottle.
-
Review Storage Protocol: This is a clear indicator of moisture contamination. Immediately inspect your storage conditions. Ensure the container cap is sealed tightly and that the inert atmosphere has been maintained.
-
Future Prevention: When opening the bottle, do so in a low-humidity environment (e.g., a glovebox or under a positive pressure of inert gas) for the shortest time possible. Use a syringe through a septum cap to withdraw the liquid instead of opening the bottle to the air.[7]
-
Issue 2: My reaction solution containing the silane becomes viscous or gels during the experiment.
-
Possible Cause: Contamination within the reaction setup is introducing moisture or other catalysts.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous solvents. Solvents should be freshly dried over appropriate drying agents (e.g., molecular sieves) or purchased in septum-sealed bottles.[3] Protic solvents like alcohols will react directly and rapidly with the aminosilane.[2][8]
-
Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator.
-
Atmospheric Integrity: The reaction must be conducted under a strict inert atmosphere. Check for leaks in your Schlenk line or glovebox setup.
-
Reagent Compatibility: Ensure none of the other reagents in your reaction are acidic or basic, unless intended, as these can catalyze hydrolysis and condensation. Some reagents may also contain residual water.
-
Experimental Protocols
Protocol 1: Safe Handling and Dispensing under Inert Atmosphere
This protocol outlines the standard procedure for transferring a moisture-sensitive liquid like Bis(dimethylamino)methylvinylsilane.
Materials:
-
Schlenk line or glovebox
-
Oven-dried glassware (syringes, needles, flasks, graduated cylinders)
-
Septum-sealed reaction vessel
-
Source of dry Argon or Nitrogen
Procedure:
-
Preparation: Assemble your oven-dried reaction flask, equip it with a magnetic stir bar and a rubber septum, and place it under the inert atmosphere of the Schlenk line. Purge with the inert gas for 15-20 minutes.
-
Equilibration: Allow the bottle of Bis(dimethylamino)methylvinylsilane to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Transfer: Puncture the septum on the silane bottle with a clean, dry needle connected to the inert gas line to ensure positive pressure.
-
Using a second clean, dry syringe, pierce the septum and carefully withdraw the desired volume of the liquid.
-
Dispensing: Immediately transfer the silane by injecting it through the septum of your prepared reaction flask.
-
Storage Resealing: Before removing the gas inlet needle from the silane bottle, remove the syringe. Then, remove the gas needle. To ensure a good seal, you can wrap the cap and septum area with Parafilm or PTFE tape. Return the bottle to refrigerated storage.
The following workflow diagram visualizes this critical handling process.
Caption: Recommended workflow for handling moisture-sensitive silanes.
Q3: Are there any chemical inhibitors I can add to prevent gelation?
A3: While the primary defense is strict exclusion of moisture, chemical inhibitors can be used to target the vinyl polymerization pathway, which is a secondary cause of instability. These are typically radical scavengers.
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A phenolic antioxidant that acts as a free-radical scavenger, terminating radical chain reactions.[4] |
| 4-Methoxyphenol (MEHQ) | 200 - 1000 ppm | Another phenolic inhibitor that is highly effective at scavenging radicals, often requiring trace oxygen to be active.[4] |
| Phenothiazine (PTZ) | 50 - 200 ppm | A high-temperature inhibitor that can scavenge multiple radical species. |
Important Note: These inhibitors do not prevent hydrolysis. They are only effective against radical-induced polymerization of the vinyl group. The rigorous exclusion of water remains the most critical preventative measure.
References
-
Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
-
Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Jadhav, S. A., et al. (2015). Any advice transferring & storing of organosilane coupling agent? ResearchGate. Retrieved from [Link]
- Arkles, B. (2014). Organosilane Technology in Coating Applications: Review and Perspectives. Gelest, Inc.
-
Guryanov, I., et al. (2025). Unravelling the Mechanism of Sol-Gel Process: a Key Stage in the Production of Silica Aerogels from Alkoxysilanes. Macromolecular Rapid Communications. Retrieved from [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. BIS(DIMETHYLAMINO)METHYLVINYLSILANE | 13368-45-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 7. researchgate.net [researchgate.net]
- 8. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE - Gelest, Inc. [gelest.com]
Technical Support Center: Troubleshooting Adhesion Failure with Silane Coupling Agents
Welcome to the technical support center for silane coupling agents. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the application of silanes for adhesion promotion. Adhesion failure can be a complex issue, but a systematic approach grounded in the fundamental chemistry of silanes can often lead to a swift resolution.
This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore common failure modes, their root causes, and provide validated protocols to overcome them.
Troubleshooting Guide: Adhesion Failure
Adhesion failure is a frequent and frustrating issue. The following section is organized by common problems, their probable causes, and actionable solutions.
Problem 1: Complete or Partial Delamination at the Interface
You observe a catastrophic failure where the coating, adhesive, or polymer completely separates from the substrate.
Potential Cause A: Incorrect Silane Selection
-
The "Why": The organofunctional group of the silane must be compatible with and preferably reactive towards the polymer matrix it is intended to bond with.[1][2] A mismatch will result in a weak link at the polymer-silane interface, negating the benefits of the silane's bond to the inorganic substrate. For example, a vinyl-functional silane is unlikely to form a robust bond with an epoxy resin, which would be better served by an amino- or epoxy-functional silane.[2]
-
Solution:
-
Review Polymer Chemistry: Identify the reactive functional groups in your polymer system (e.g., hydroxyl, amine, isocyanate, carboxyl).
-
Consult a Selection Guide: Use the table below to match your polymer type with a suitable silane functional group.
-
Empirical Evaluation: It is often necessary to empirically test more than one type of silane to find the optimal performer for a specific application.[1]
-
| Polymer System | Recommended Silane Functional Group(s) | Example Silane(s) |
| Epoxy, Polyurethane, Acrylic | Epoxy, Amino | (3-Glycidoxypropyl)trimethoxysilane, (3-Aminopropyl)triethoxysilane |
| Polyesters (Unsaturated) | Vinyl, Methacryloxy | Vinyltrimethoxysilane, (3-Methacryloxypropyl)trimethoxysilane[2] |
| Polyolefins (PE, PP) | Vinyl (with peroxide), Amino | Vinyltrimethoxysilane, (3-Aminopropyl)triethoxysilane[2] |
| Phenolic Resins | Amino | (3-Aminopropyl)triethoxysilane[2] |
| Rubbers (SBR, NR, EPDM) | Mercapto, Thiol | (3-Mercaptopropyl)trimethoxysilane[3] |
Potential Cause B: Inadequate Substrate Preparation
-
The "Why": Silane coupling agents primarily bond to hydroxyl (-OH) groups on the surface of inorganic substrates.[4][5] Contaminants such as oils, grease, dust, or even a layer of adsorbed atmospheric moisture can physically block these reactive sites, preventing the silane from forming a covalent bond with the substrate. Insufficient surface hydroxyl groups will also lead to poor silane coverage and adhesion.[6]
-
Solution:
-
Degreasing: Clean the substrate with a suitable solvent (e.g., acetone, isopropanol) to remove organic contaminants.
-
Surface Activation (if necessary): For substrates with low hydroxyl density (like some plastics or pristine metals), a surface treatment like plasma, corona discharge, or acid etching can be used to generate hydroxyl groups.
-
Final Rinse: A final rinse with deionized water can help to remove any residual cleaning agents and provide a hydrated surface for the silane to react with. Ensure the surface is dried before silane application.
-
Potential Cause C: Improper Silane Deposition
-
The "Why": The formation of a robust silane layer is a multi-step process involving hydrolysis of the alkoxy groups to silanols, condensation of silanols to form oligomers, and finally, hydrogen bonding and covalent bond formation with the substrate.[7][8] If the silane layer is too thick, the outer layers may not be covalently bonded to the substrate, creating a weak boundary layer. Conversely, a layer that is too thin may not provide adequate coverage.
-
Solution:
-
Control Concentration: Silane primers are typically applied from dilute solutions, often in the range of 0.5% to 5% in an alcohol/water solvent.[1] A starting concentration of 2% is common for many applications.[9]
-
Application Method: Choose an appropriate application method for your substrate and scale, such as dipping, spraying, or wiping, to ensure uniform coverage.[10] For large surfaces, spraying is often preferred for even application.[10]
-
Rinsing: For dip-coating applications, a brief rinse with a solvent like ethanol can remove excess, unreacted silane.[9]
-
Problem 2: Adhesion is Good Initially but Degrades Over Time, Especially in Humid Environments
The bond appears strong after curing but weakens or fails when exposed to moisture or temperature cycling.
Potential Cause A: Incomplete Hydrolysis or Condensation of the Silane
-
The "Why": The durability of the silane-substrate bond is highly dependent on the formation of stable siloxane (Si-O-Si) bonds with the substrate and within the silane layer itself. Incomplete hydrolysis means fewer silanol groups are available to bond with the substrate. Incomplete condensation results in a less cross-linked and less stable silane network that is more susceptible to water ingress.[11] Moisture can then attack the interface, leading to a loss of adhesion.[12]
-
Solution:
-
Control pH of Silane Solution: The hydrolysis of alkoxysilanes is catalyzed by both acid and base.[11][13] For most silanes (excluding aminosilanes), adjusting the pH of the aqueous alcohol solution to 4.5-5.5 with an acid like acetic acid can accelerate hydrolysis.[9][14]
-
Allow for Hydrolysis Time: After adding the silane to the solution, allow sufficient time (e.g., 5-15 minutes) for hydrolysis to occur before application.[9]
-
Ensure Proper Curing: Curing is critical for driving the condensation reaction and forming covalent bonds with the substrate. This involves the removal of water and alcohol byproducts.
-
Potential Cause B: Inadequate Curing
-
The "Why": Curing provides the energy needed to form covalent bonds between the silane and the substrate and to cross-link the silane layer. Insufficient curing leaves a weaker, less organized interface that is more prone to hydrolytic attack.
-
Solution:
-
Follow Recommended Curing Parameters: Curing conditions are application-specific but often involve heating. A typical starting point is 110-120°C for 5-30 minutes.[9][15] Alternatively, curing can be achieved at room temperature over a longer period (e.g., 24 hours) at a controlled relative humidity (e.g., 60%).[9]
-
Ensure Complete Solvent Evaporation: The substrate should be visibly dry before the application of the polymer or adhesive.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stable silane solution?
A1: The stability of aqueous silane solutions can range from hours to weeks depending on the specific silane.[9] Methoxy silanes hydrolyze more rapidly than ethoxy silanes.[16] Aminosilanes are generally more stable in aqueous solutions.[9][17]
Protocol for Preparing a 2% Silane Solution in Aqueous Alcohol:
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
For non-aminosilanes, adjust the pH of the solution to 4.5-5.5 using a weak acid like acetic acid.[9][14] This step is not necessary for aminosilanes.[9]
-
With stirring, slowly add the silane to the solution to achieve a final concentration of 2%.
-
Continue stirring for at least 5 minutes to allow for hydrolysis and the formation of silanols.[9]
-
The solution should be used relatively quickly after preparation, as the silanols can begin to self-condense, reducing the solution's effectiveness.[14] For some silanes, the solution should be used within an hour.[14]
Q2: Can I add the silane directly to my adhesive or polymer formulation (integral blend method)?
A2: Yes, the integral blend method is a common practice, especially in composite formulations.[9][14] In this method, the silane is added as an additive to the polymer system. For this to be effective, the silane must be able to migrate to the interface between the polymer and the inorganic substrate.[1] The amount of silane is typically in the range of 0.2 to 2.0 wt% based on the weight of the filler or resin.[16]
Q3: How much silane should I use?
A3: The optimal amount of silane depends on the surface area of the substrate or filler. The goal is typically to achieve at least monolayer coverage. For non-porous substrates, a 0.5-5% solution is a good starting point for primer applications.[1] For fillers, the amount can be calculated based on the specific surface area of the filler, but a general guideline is 0.5-2.0 wt% of the filler weight.[16]
Q4: My substrate is a plastic. Can I still use a silane coupling agent?
A4: Silane coupling agents are most effective on inorganic substrates with surface hydroxyl groups. Many plastics, such as polyethylene and polypropylene, lack these groups. To use a silane on such surfaces, a pretreatment step is required to functionalize the surface and introduce hydroxyl groups. This can be achieved through methods like corona discharge, plasma treatment, or flame treatment.
Q5: What is the difference between methoxy and ethoxy silanes?
A5: The primary difference is the rate of hydrolysis. Methoxy silanes hydrolyze more rapidly than ethoxy silanes.[16] Ethoxy silanes offer better solution stability after hydrolysis.[16] A key advantage of ethoxy silanes is that the byproduct of hydrolysis is ethanol, which is more environmentally friendly than the methanol produced from methoxy silanes.[16]
Visualizing the Process
To aid in understanding the critical steps in silane application and troubleshooting, the following diagrams illustrate the mechanism of action and a logical workflow for diagnosing adhesion failure.
Caption: Mechanism of Silane Coupling Agent Action.
Caption: Troubleshooting Workflow for Adhesion Failure.
References
-
APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. Retrieved from [Link]
-
Application Methods of Silane Coupling Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd. Retrieved from [Link]
-
A Guide to Silane Solutions: Adhesives and Sealants. (2012, September 7). AZoM. Retrieved from [Link]
-
Silane Coupling Agents Application Guide. (n.d.). Power Chemical Corporation. Retrieved from [Link]
-
What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest. Retrieved from [Link]
-
Silane Coupling Agents. (n.d.). Silico. Retrieved from [Link]
-
Ishida, H. (1985). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. DTIC. Retrieved from [Link]
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What Are Silane Coupling Agents And How Do They Work? (2025, June 12). Chemistry For Everyone. Retrieved from [Link]
-
Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(12), 193-206. Retrieved from [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]
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How to Choose the Right Silane Coupling Agent. (2009, September 5). Silico. Retrieved from [Link]
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Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems. (n.d.). Silfluo. Retrieved from [Link]
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Aissaoui, N., Bergaoui, L., Landoulsi, J., Lambert, J.-F., & Boujday, S. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Langmuir, 28(1), 656–665. Retrieved from [Link]
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How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest. Retrieved from [Link]
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Wang, J., & Chen, F. (2005). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 260(1-3), 227-234. Retrieved from [Link]
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Structure and Mechanism of Silane Coupling Agent. (n.d.). Nanjing SiSiB Silicones Co., Ltd. Retrieved from [Link]
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Dark Spots Form on Concrete After Applying Silane Siloxane Sealer. (2025, May 22). Foundation Armor. Retrieved from [Link]
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Yebassa, D., & Mishra, A. K. (2018). Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. In A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. ResearchGate. Retrieved from [Link]
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Dillingham, R. G., & Minton, T. K. (2003). Understanding the relationship between silane application conditions, bond durability and locus of failure. In 48th International SAMPE Symposium and Exhibition. Retrieved from [Link]
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Arkles, B. (2025, August 7). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Retrieved from [Link]
-
Aissaoui, N., Bergaoui, L., Landoulsi, J., Lambert, J.-F., & Boujday, S. (2025, August 7). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. ResearchGate. Retrieved from [Link]
- Taylor, R. J., & Ashton, P. R. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
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Silanes as adhesion promoters for paints, inks, coatings, and adhesives. (n.d.). OnlyTRAININGS. Retrieved from [Link]
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The Essential Guide to Silane Sealers: Everything You Need to Know. (n.d.). Changfu Chemical. Retrieved from [Link]
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Gunda, N. S. K., Singh, M., & Gill, B. S. (2018). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 8(12), 444. Retrieved from [Link]
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Technical Support Center: Spectroscopic Monitoring of Bis(dimethylamino)methylvinylsilane Reactions
Welcome to the technical support center for monitoring reactions involving Bis(dimethylamino)methylvinylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for leveraging spectroscopic techniques to monitor and control these sensitive reactions.
Introduction to Monitoring Bis(dimethylamino)methylvinylsilane Reactions
Bis(dimethylamino)methylvinylsilane is a versatile monomer and crosslinking agent used in the synthesis of a variety of silicon-containing polymers and materials.[1][2] The presence of both a reactive vinyl group and hydrolyzable dimethylamino groups allows for participation in several key reaction types, including polymerization, hydrosilylation, and hydrolysis/condensation. Real-time, in-situ monitoring of these reactions is crucial for understanding reaction kinetics, controlling polymer microstructure, and ensuring product quality.[3][4] This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy for this purpose.
Core Concepts: What to Look For in Your Spectra
Successful spectroscopic monitoring hinges on identifying and tracking the disappearance of reactant signals and the appearance of product signals. The key functional groups to monitor in Bis(dimethylamino)methylvinylsilane reactions are the vinyl group (C=C), the silicon-nitrogen bond (Si-N), and the silicon-hydride (Si-H) bond in the case of hydrosilylation.
| Spectroscopic Technique | Key Functional Group & Expected Change | Reactant | Product |
| ¹H NMR | Disappearance of vinyl protons | ~5.7-6.2 ppm | Appearance of alkyl protons in the polymer backbone |
| ¹³C NMR | Disappearance of vinyl carbons | ~130-140 ppm | Appearance of new signals corresponding to the polymer backbone |
| ²⁹Si NMR | Shift in silicon environment | Signal for the monomer | New signals for the polymer, reflecting changes in substitution at the silicon atom[5][6] |
| FT-IR | Disappearance of C=C stretching vibration | ~1590-1610 cm⁻¹ | Disappearance of this peak |
| Disappearance of Si-N stretching vibration | ~940-960 cm⁻¹ | Disappearance of this peak | |
| Appearance of Si-O-Si stretching vibration (from hydrolysis) | - | ~1000-1100 cm⁻¹[7][8] | |
| Raman | Disappearance of C=C stretching vibration | Strong peak ~1600 cm⁻¹ | Disappearance of this peak |
| Appearance of Si-O-Si symmetric stretch (from hydrolysis) | - | ~490 cm⁻¹[9] |
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the spectroscopic monitoring of Bis(dimethylamino)methylvinylsilane reactions.
Issue 1: My FT-IR spectrum shows incomplete consumption of the vinyl peak even after prolonged reaction time.
Question: I am monitoring a polymerization reaction of Bis(dimethylamino)methylvinylsilane using in-situ FT-IR spectroscopy. The peak corresponding to the vinyl C=C stretch at ~1600 cm⁻¹ decreases initially but then plateaus, indicating an incomplete reaction. What could be the cause and how can I troubleshoot this?
Answer:
This is a common issue that can stem from several factors related to the reaction conditions and the monitoring setup.
Potential Causes & Solutions:
-
Inhibitor Contamination: The monomer may contain inhibitors from storage that are quenching the polymerization.
-
Solution: Purify the monomer before use, for example, by passing it through a column of activated alumina to remove inhibitors.
-
-
Insufficient Initiator or Catalyst Activity: The initiator or catalyst may have degraded or is being used at a concentration that is too low.
-
Solution: Use a fresh batch of initiator/catalyst and consider optimizing its concentration. For thermally initiated reactions, ensure the reaction temperature is consistently at the optimal level for initiator decomposition.
-
-
Oxygen Inhibition: For radical polymerizations, the presence of oxygen can inhibit the reaction.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before and during the reaction.
-
-
Viscosity Effects: As the polymerization proceeds, the viscosity of the reaction medium increases significantly. This can limit the diffusion of reactants and effectively "trap" unreacted monomer.
-
Solution: Consider performing the reaction in a suitable solvent to maintain a lower viscosity. If a solvent-free system is required, ensure efficient stirring throughout the reaction.
-
-
Probe Fouling: The ATR crystal of your in-situ FT-IR probe can become coated with polymer, preventing it from accurately sampling the bulk reaction mixture.[3]
-
Solution: After the reaction, clean the ATR crystal thoroughly with an appropriate solvent. During the reaction, if you suspect fouling, you may need to retract, clean, and re-insert the probe, though this can perturb the system.
-
Issue 2: My ¹H NMR spectrum shows broad, poorly resolved peaks for the polymer, making it difficult to determine the structure.
Question: I have polymerized Bis(dimethylamino)methylvinylsilane and am trying to characterize the resulting polymer using ¹H NMR. The peaks are very broad and overlapping, making interpretation difficult. Why is this happening and what can I do to get a better spectrum?
Answer:
Broad peaks in the NMR spectra of polymers are common and usually related to the macromolecular nature of the sample.
Potential Causes & Solutions:
-
High Molecular Weight and Polydispersity: Polymers consist of a distribution of chain lengths, and the local magnetic environments for protons on different chains (and even along the same chain) can vary slightly, leading to a multitude of overlapping signals that appear as broad peaks.
-
Restricted Segmental Motion: In solution, polymer chains have restricted motion compared to small molecules. This leads to shorter T2 relaxation times and consequently broader lines.
-
Solution 1: Elevated Temperature NMR: Acquiring the NMR spectrum at a higher temperature (e.g., 50-80 °C, solvent permitting) can increase the rate of segmental motion, leading to longer T2 relaxation and sharper peaks.
-
Solution 2: Use a Different Solvent: The choice of solvent can affect polymer chain conformation and dynamics. Experiment with different deuterated solvents in which the polymer is readily soluble to see if peak resolution improves.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity solvents.
-
-
Crosslinking: If side reactions have led to crosslinking, the resulting polymer will have very restricted motion, leading to extremely broad signals.
-
Solution: This is more of a synthetic issue to address. If your reaction conditions might favor crosslinking, consider adjusting them (e.g., lower temperature, different initiator). Gel Permeation Chromatography (GPC) can help determine if significant crosslinking has occurred.
-
Issue 3: I am trying to monitor a hydrosilylation reaction with Raman spectroscopy, but my baseline is noisy and drifting.
Question: I am using an in-situ Raman probe to monitor the hydrosilylation of the vinyl group of Bis(dimethylamino)methylvinylsilane with a silane. I am seeing a lot of background fluorescence and a drifting baseline, which makes it hard to quantify the disappearance of the C=C peak. What are the likely causes and how can I improve my signal?
Answer:
Baseline issues in Raman spectroscopy are often due to fluorescence from the sample or the reaction vessel.
Potential Causes & Solutions:
-
Fluorescence from Impurities: Trace impurities in your reactants or solvent can fluoresce, overwhelming the weaker Raman signal.
-
Solution 1: Purify Reactants: As with the FT-IR issue, ensure your monomer and other reagents are of high purity.
-
Solution 2: Change Laser Wavelength: If possible, use a longer wavelength laser for excitation (e.g., 785 nm or 1064 nm instead of 532 nm). This often reduces or eliminates fluorescence.
-
-
Fluorescence from the Reaction Vessel: Some glass types can fluoresce.
-
Solution: Use a reaction vessel made of quartz or a non-fluorescent glass.
-
-
Sample Heating: The focused laser can heat the sample, causing changes in the local environment and leading to a drifting baseline. This is more of a concern for highly colored samples.
-
Solution: Reduce the laser power or use a spinning sample holder if your setup allows.
-
-
Inadequate Background Subtraction: The software's automatic background subtraction may not be optimal for your specific conditions.
-
Solution: Manually fit and subtract the baseline using your spectroscopy software. Polynomial fitting is a common and effective method.
-
-
Ambient Light: Ensure your reaction setup is well-shielded from ambient light.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic technique is best for monitoring the kinetics of Bis(dimethylamino)methylvinylsilane polymerization?
A1: The "best" technique depends on the specific reaction conditions and the information you need.
-
FT-IR (with an in-situ ATR probe): This is often the most convenient method for real-time kinetic monitoring.[10] It is sensitive to the disappearance of the vinyl group's C=C bond and can provide rapid data acquisition. However, it can be susceptible to probe fouling in viscous media.
-
NMR: While not as straightforward for continuous real-time monitoring as FT-IR, NMR can provide more detailed structural information.[11][12] You can take aliquots from the reaction at different time points and analyze them by NMR to determine monomer conversion and gain insights into the polymer microstructure. For some reactions, specialized in-situ NMR setups are available.
-
Raman: This technique is also excellent for in-situ monitoring, particularly for tracking the vinyl C=C bond.[9][13] It is often less sensitive to water than FT-IR, which can be an advantage if monitoring hydrolysis side reactions. However, it can be affected by fluorescence.
Q2: How can I use spectroscopy to detect side reactions, such as hydrolysis of the dimethylamino groups?
A2: This is an important consideration, as Bis(dimethylamino)methylvinylsilane is sensitive to moisture.[2]
-
FT-IR: The hydrolysis of the Si-N bonds will lead to the formation of silanol (Si-OH) groups and subsequently siloxane (Si-O-Si) linkages through condensation. Look for the appearance of a broad peak around 3200-3700 cm⁻¹ (Si-OH) and a strong, broad peak around 1000-1100 cm⁻¹ (Si-O-Si).[7] The disappearance of the Si-N peak around 940-960 cm⁻¹ is also a key indicator.
-
NMR: In ²⁹Si NMR, the formation of silanols and siloxanes will result in new peaks at different chemical shifts compared to the starting material. ¹H NMR will show the appearance of dimethylamine as a byproduct.
-
Raman: The formation of Si-O-Si linkages can be observed by the appearance of a symmetric stretching vibration around 490 cm⁻¹.[9]
Q3: What are some key experimental considerations when setting up an in-situ spectroscopic monitoring experiment for these reactions?
A3: Careful experimental design is crucial for obtaining reliable data.
-
Probe Placement: Ensure the probe is fully immersed in the reaction mixture and in a location that is representative of the bulk solution (i.e., not in a stagnant area).
-
Temperature Control: Maintain a constant and uniform temperature, as reaction rates are highly temperature-dependent.
-
Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture.
-
Inert Atmosphere: As mentioned, for many polymerizations and for handling the moisture-sensitive starting material, maintaining an inert atmosphere is critical.
-
Calibration: For quantitative analysis, it is often necessary to create a calibration curve by correlating the spectral signal (e.g., peak area) with the concentration of a known standard.
Experimental Workflow & Logic Diagrams
Workflow for In-Situ FT-IR Monitoring of Polymerization
Caption: Workflow for real-time monitoring of polymerization using in-situ FT-IR.
Decision Tree for Troubleshooting Poor NMR Spectral Resolution
Caption: A decision tree for troubleshooting broad peaks in polymer NMR spectra.
References
-
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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NMR Spectroscopy Applications in Polymer Analysis. (2025, September 22). Patsnap Eureka. Retrieved January 23, 2026, from [Link]
-
Characterization of polymers by NMR. (n.d.). Retrieved January 23, 2026, from [Link]
-
Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021, September 23). PubMed. Retrieved January 23, 2026, from [Link]
-
Assignment of the FTIR peaks for silanes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Analysis of silanes and of siloxanes formation by Raman spectroscopy. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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Bis(dimethylamino)porphyrazines: Synthetic, Structural, and Spectroscopic Investigations. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (2020, May 21). ACS Publications. Retrieved January 23, 2026, from [Link]
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Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved January 23, 2026, from [Link]
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NMR Spectra of Polymers and Polymer Additives. (n.d.). Retrieved January 23, 2026, from [Link]
- Stationary phases for gas chromatography. (n.d.). Google Patents.
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Analysis of silanes and of siloxanes formation by Raman spectroscopy. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Bis(dimethylamino)porphyrazines: Synthetic, Structural, and Spectroscopic Investigations. (2016, August 19). Retrieved January 23, 2026, from [Link]
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INFRARED STUDY OF THE SILICA/SILANE REACTION. (n.d.). Retrieved January 23, 2026, from [Link]
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New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. (n.d.). Gelest, Inc. Retrieved January 23, 2026, from [Link]
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Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
TROUBLESHOOTING POLYMERIZATIONS. (2018, June 11). University of Waterloo. Retrieved January 23, 2026, from [Link]
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Cross-linking of linear vinylpolysiloxanes by hydrosilylation – FTIR spectroscopic studies. (2025, November 7). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Using NMR for Studying Polymer Structures. (n.d.). Creative Biostructure. Retrieved January 23, 2026, from [Link]
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Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy. (2021, April 12). MDPI. Retrieved January 23, 2026, from [Link]
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Unravelling Main- and Side-Chain Motions in Polymers with NMR Spectroscopy and Relaxometry: The Case of Polyvinyl Butyral. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Comment on “Vibrational Spectroscopic Analysis of Silicones: A Fourier Transform-Raman and Inelastic Neutron Scattering Investigation”. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved January 23, 2026, from [Link]
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Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. (n.d.). SciELO Colombia. Retrieved January 23, 2026, from [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. (2024, October 15). Frontiers. Retrieved January 23, 2026, from [Link]
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Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking. (n.d.). SciRP.org. Retrieved January 23, 2026, from [Link]
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Vinylsilane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2025, January 8). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
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Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019, August 13). MDPI. Retrieved January 23, 2026, from [Link]
-
Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. (2019, October 11). OSTI.GOV. Retrieved January 23, 2026, from [Link]
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ISTITUTO NAZIONALE DI RICERCA METROLOGICA Repository Istituzionale. (n.d.). INRIM. Retrieved January 23, 2026, from [Link]
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Silicon as a Reference Material for Raman Spectroscopy: Advantages and Challenges. (2024, September 20). Retrieved January 23, 2026, from [Link]
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effect of moisture on Bis(dimethylamino)methylvinylsilane stability and reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bis(dimethylamino)methylvinylsilane. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are working with this versatile organoaminosilane. As a moisture-sensitive compound, its stability and reactivity are critically influenced by environmental conditions. This resource offers troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Section 1: Understanding the Compound's Sensitivity to Moisture
FAQ 1: What is Bis(dimethylamino)methylvinylsilane and why is it so sensitive to moisture?
Bis(dimethylamino)methylvinylsilane is an organoaminosilane, a class of compounds that readily react with water and other protic solvents.[1][2] Its sensitivity stems from the presence of two dimethylamino groups attached to the silicon atom. These silicon-nitrogen (Si-N) bonds are susceptible to hydrolysis, a chemical reaction with water.
When exposed to moisture, even atmospheric humidity, the Si-N bonds are cleaved, and the dimethylamino groups are replaced with hydroxyl (-OH) groups, forming silanols. This process also liberates dimethylamine gas.[1] The newly formed silanols are highly reactive and can undergo self-condensation to form siloxane polymers, leading to the degradation of the original compound.
Diagram: Hydrolysis of Bis(dimethylamino)methylvinylsilane
Caption: Hydrolysis of Bis(dimethylamino)methylvinylsilane upon reaction with water.
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the handling and use of Bis(dimethylamino)methylvinylsilane, with a focus on issues arising from moisture contamination.
Problem 1: Inconsistent or Failed Silylation Reactions
Symptoms:
-
Incomplete derivatization of the target molecule.
-
Low yield of the desired silylated product.
-
Presence of unexpected byproducts in the reaction mixture.
Possible Cause: Moisture contamination is a primary culprit for failed silylation reactions.[3] Water present in the reaction solvent, on the glassware, or in the starting materials will preferentially react with the Bis(dimethylamino)methylvinylsilane, consuming the reagent and preventing it from reacting with your target molecule.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly opened, anhydrous solvents from a reputable supplier. Solvents should be stored over molecular sieves to maintain dryness.
-
Thoroughly dry all glassware in an oven at a high temperature (e.g., 120°C) for several hours and cool it in a desiccator before use.
-
Handle the reagent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Verify Reagent Integrity:
-
If the reagent has been opened previously, its quality may be compromised. Consider using a fresh, unopened bottle.
-
Visually inspect the liquid for any signs of cloudiness or precipitation, which could indicate hydrolysis and polymerization.
-
-
Optimize Reaction Conditions:
-
The choice of solvent can influence the reaction. Non-polar, aprotic solvents are generally preferred.
-
Some reactions may benefit from gentle heating to drive the silylation to completion.
-
Problem 2: Reagent Degradation and Formation of Solids
Symptoms:
-
The liquid reagent becomes cloudy or viscous over time.
-
Formation of a white precipitate in the storage bottle.
Possible Cause: This is a clear indication of hydrolysis and subsequent condensation of the silane.[2][5] The formation of solid siloxane polymers is a common outcome of prolonged exposure to moisture.
Troubleshooting Steps:
-
Proper Storage: Store Bis(dimethylamino)methylvinylsilane in a tightly sealed container in a cool, dry, and dark place.[6] The use of a desiccator is highly recommended.
-
Inert Gas Blanket: For long-term storage, after opening, it is advisable to blanket the remaining reagent with an inert gas like nitrogen or argon before resealing the container.
-
Avoid Cross-Contamination: Never use spatulas or syringes that may have been exposed to moisture to withdraw the reagent.
Table: Effect of Moisture on Bis(dimethylamino)methylvinylsilane
| Moisture Level | Observable Effect on Reagent | Impact on Reactivity |
| Trace (ppm level) | No immediate visible change. | Gradual decrease in silylation efficiency over time. |
| Low (Atmospheric humidity) | May become slightly hazy or cloudy upon repeated exposure. | Significant reduction in reactivity; inconsistent results. |
| High (Direct contact with water) | Rapid formation of a white precipitate (siloxane polymer).[1][7] | Complete loss of silylating capability. |
Section 3: Experimental Protocols
Protocol 1: Handling and Dispensing Moisture-Sensitive Bis(dimethylamino)methylvinylsilane
Objective: To safely transfer the reagent from its storage container to the reaction vessel while minimizing moisture exposure.
Materials:
-
Bis(dimethylamino)methylvinylsilane in its original container.
-
Dry, oven-dried glassware (reaction flask, syringes, needles).
-
Inert gas source (Nitrogen or Argon) with a manifold.
-
Septa for sealing the reaction flask.
-
Dry solvent for rinsing.
Procedure:
-
Preparation: Set up the reaction glassware and ensure it is completely dry. Purge the reaction flask with inert gas.
-
Equilibration: Allow the reagent bottle to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Atmosphere Transfer: Pierce the septum of the reagent bottle with a needle connected to the inert gas source to create a positive pressure.
-
Withdrawal: Use a dry syringe to pierce the septum and withdraw the required amount of the liquid reagent.
-
Dispensing: Immediately transfer the reagent into the reaction flask, which is being maintained under an inert atmosphere.
-
Cleaning: Rinse the syringe immediately with a dry solvent to prevent the needle from clogging due to hydrolysis product formation.
Diagram: Workflow for Handling Moisture-Sensitive Reagents
Caption: Recommended workflow for handling Bis(dimethylamino)methylvinylsilane.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use Bis(dimethylamino)methylvinylsilane in an aqueous solution? A: No, this reagent reacts violently with water and is not suitable for use in aqueous solutions.[7] Its primary application is in organic synthesis under anhydrous conditions.
Q2: What are the hazardous decomposition products of this reagent when it reacts with water? A: The reaction with water liberates dimethylamine, which is a flammable and corrosive gas.[1] Additionally, if the material is exposed to an open flame, irritating fumes of organic acid vapors may develop.[7]
Q3: How should I dispose of waste Bis(dimethylamino)methylvinylsilane? A: Waste material should be handled as hazardous waste. It should be collected in a suitable container and disposed of according to local, state, and federal regulations. Do not dispose of it in drains or the environment.
Q4: Are there any alternative silylating agents that are less sensitive to moisture? A: While most silylating agents are moisture-sensitive to some degree, some may be more stable than others depending on their leaving groups. However, for applications requiring high reactivity, moisture sensitivity is often an inherent property. The choice of an alternative would depend on the specific requirements of your reaction.
References
Sources
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- 2. gelest.com [gelest.com]
- 3. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
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- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Vinyl Polymerization of Bis(dimethylamino)methylvinylsilane
Welcome to the technical support center for the vinyl polymerization of Bis(dimethylamino)methylvinylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and functionalized monomer. Given its unique structure, featuring both a polymerizable vinyl group and reactive dimethylamino moieties, successful and reproducible polymerization requires a nuanced understanding of its stability, potential side reactions, and the critical role of inhibitors.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to help you overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Monomer's Reactivity
This section addresses foundational questions about the inherent chemical behavior of Bis(dimethylamino)methylvinylsilane.
Q1: Why is an inhibitor absolutely necessary when storing Bis(dimethylamino)methylvinylsilane?
A1: The vinyl group (-CH=CH₂) in Bis(dimethylamino)methylvinylsilane is susceptible to spontaneous free-radical polymerization.[1] This process can be initiated by ambient factors such as heat, UV light, or even trace impurities like peroxides that can form in the presence of oxygen.[2] Without an inhibitor, the monomer can self-polymerize in the storage container, leading to a loss of material, and in some cases, a dangerous exothermic runaway reaction due to the heat generated during polymerization.[3] Inhibitors are chemical agents that scavenge these initiating free radicals, effectively preventing the polymerization chain reaction from starting until you are ready for your experiment.[3]
Q2: How do the bis(dimethylamino) groups on the silicon atom influence the polymerization process?
A2: The two dimethylamino groups introduce significant complexity compared to simple vinyl monomers like styrene. Their influence is multifaceted:
-
Potential for Retardation: Amine compounds can act as polymerization inhibitors or retarders, particularly in the presence of oxygen.[][5] They can react with growing polymer radicals through a hydrogen transfer mechanism, slowing down the rate of propagation.[] This means the monomer itself has some inherent, albeit weak, self-inhibiting character that must be considered when designing your initiation system.
-
Basicity and Side Reactions: The Lewis basicity of the nitrogen atoms can lead to interactions with acidic species or certain types of initiators, potentially causing side reactions or initiator decomposition.
-
Solubility and Polarity: These groups increase the polarity of the monomer, which will influence your choice of solvents for both the polymerization reaction and the subsequent purification of the polymer.
Q3: What is the specific role of molecular oxygen (O₂) in handling this monomer?
A2: Oxygen has a notoriously complex and often detrimental dual role in free-radical polymerization.[6]
-
As an Initiator (Indirectly): In the absence of appropriate inhibitors, oxygen can react with vinyl monomers to form hydroperoxides, which can then thermally decompose to create initiating radicals, leading to unwanted polymerization.[7][8]
-
As a Potent Inhibitor: More commonly, oxygen acts as a powerful inhibitor by reacting with the carbon-centered radicals of a growing polymer chain (P•). This forms a much less reactive peroxy radical (POO•).[9] This peroxy radical is generally not reactive enough to add to another monomer molecule, thereby terminating the chain and halting the polymerization.[9] This is why rigorous degassing of the monomer and solvent before initiating polymerization is a non-negotiable step for achieving high conversion and desired molecular weights. Many common phenolic inhibitors also require the presence of trace oxygen to function effectively.[5]
Section 2: Troubleshooting Guide - Overcoming Common Polymerization Challenges
This section is structured to address specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.
Problem 1: My polymerization reaction fails to start or shows a very long induction period.
-
Primary Cause: You have not removed the storage inhibitor from the monomer. The inhibitor's job is to scavenge free radicals, and it does so indiscriminately. It will consume the radicals generated by your initiator (e.g., AIBN, benzoyl peroxide) until the inhibitor is fully depleted. This time before polymerization begins is known as the induction period.[]
-
Solution: The inhibitor must be removed immediately prior to use. The most common and effective method for removing acidic phenolic inhibitors (like hydroquinone or MEHQ) is by passing the monomer through a column of basic activated alumina.[2]
-
Workflow for Inhibitor Removal:
Caption: Workflow for removing phenolic inhibitors.
See Section 3 for a detailed experimental protocol.
Problem 2: My polymerization starts, but it is sluggish, incomplete, or stops at low conversion.
-
Primary Cause: Oxygen inhibition. While you may have removed the chemical inhibitor, dissolved oxygen in your monomer or solvent is likely terminating your growing polymer chains.[9] The surface of the reaction mixture, if exposed to air, is particularly susceptible.[10]
-
Causality: As explained in FAQ Q3, oxygen reacts with the propagating radical (P•) to form a stable, non-propagating peroxy radical (POO•), effectively killing the chain.
Caption: Competing pathways of propagation vs. oxygen inhibition.
-
Solution: Implement rigorous degassing techniques. For most applications, performing at least three freeze-pump-thaw cycles on the reaction mixture after it is sealed in the reaction vessel is essential. This process effectively removes dissolved oxygen to parts-per-million levels. Alternatively, sparging the liquid with an inert gas like argon or nitrogen for 30-60 minutes can reduce oxygen levels, though it is generally less effective than freeze-pump-thaw.
Problem 3: The resulting polymer has a much lower molecular weight than expected.
-
Primary Cause: This issue typically points to a high rate of chain transfer reactions or an excessive concentration of initiator.
-
Causality & Solutions:
-
Chain Transfer: A chain transfer event occurs when a growing polymer radical abstracts an atom (usually hydrogen) from another molecule (monomer, solvent, or a chain transfer agent), terminating the current chain and creating a new radical that starts a new, shorter chain. The amine groups on the monomer itself or impurities could be acting as chain transfer agents.
-
Solution: Lower the reaction temperature to reduce the rate of chain transfer relative to propagation. Ensure all solvents are pure and free from species that can participate in chain transfer.
-
-
High Initiator Concentration: Using too much initiator creates a high concentration of primary radicals. This increases the probability of termination by radical coupling and results in more polymer chains being initiated, each growing for a shorter time before the monomer is consumed, leading to lower average molecular weight.
-
Solution: Carefully control the monomer-to-initiator ratio. A typical starting point is a molar ratio of [Monomer]:[Initiator] between 100:1 and 1000:1. Systematically decrease the initiator concentration to target higher molecular weights.
-
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Inhibitor Removal via Activated Alumina Column
This protocol is designed for removing common phenolic inhibitors (e.g., hydroquinone, MEHQ).
Materials:
-
Bis(dimethylamino)methylvinylsilane (with inhibitor)
-
Basic or neutral activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column
-
Glass wool or fritted disk
-
Clean, dry collection flask (amber glass recommended)
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Column Preparation:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Add the activated alumina to the column, aiming for a bed height of approximately 10-15 cm for every 20-30 mL of monomer to be purified. The exact amount may require optimization.
-
Gently tap the column to pack the alumina into a uniform bed.
-
-
Monomer Purification:
-
Gently pour the Bis(dimethylamino)methylvinylsilane directly onto the top of the alumina bed.
-
Allow the monomer to percolate through the column under gravity. Do not apply pressure, as this can reduce the contact time with the alumina.
-
Collect the clear, inhibitor-free monomer in the clean, dry collection flask.
-
Discard the first 1-2 mL of eluent, as it may contain residual impurities.
-
-
Post-Purification Handling:
-
Blanket the purified monomer with an inert gas (e.g., Argon).
-
Seal the collection flask.
-
Crucially, use the purified monomer immediately. If short-term storage is unavoidable (a few hours at most), store it at low temperature (0-4 °C) under an inert atmosphere in the dark.
-
Protocol 2: General Procedure for Free-Radical Polymerization
This protocol provides a template for a solution polymerization.
Materials:
-
Inhibitor-free Bis(dimethylamino)methylvinylsilane
-
Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane)
-
Free-radical initiator (e.g., AIBN, Benzoyl Peroxide)
-
Schlenk flask or similar reaction vessel with a sidearm and stopcock
-
Vacuum line and inert gas manifold
-
Stir bar, heating mantle, and temperature controller
-
Non-solvent for precipitation (e.g., Hexane, Methanol)
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar in the Schlenk flask and flame-dry the flask under vacuum to remove adsorbed moisture. Allow to cool to room temperature under an inert atmosphere.
-
Add the desired amount of inhibitor-free monomer and solvent to the flask via syringe or cannula.
-
Add the calculated amount of initiator to the flask.
-
-
Degassing (Freeze-Pump-Thaw):
-
Freeze the contents of the flask by immersing it in a liquid nitrogen bath until fully solidified.
-
With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to isolate the flask from the vacuum.
-
Remove the liquid nitrogen bath and allow the contents to thaw completely in a water bath. You may hear gas bubbles escaping the solution.
-
Repeat this freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure thorough removal of dissolved oxygen. .
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas.
-
Immerse the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Allow the reaction to proceed with stirring for the planned duration (e.g., 6-24 hours). The solution will likely become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred, non-solvent (e.g., cold hexane).
-
The polymer should precipitate as a solid or viscous oil.
-
Collect the polymer by filtration or decantation.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator fragments.
-
Dry the final polymer product under vacuum to a constant weight.
-
Section 4: References
-
US6447649B1, "Polymerization inhibitor for vinyl-containing materials," Google Patents, accessed Jan 22, 2026, .
-
DE202010000923U1, "Stationary phases for gas chromatography," Google Patents, accessed Jan 22, 2026, .
-
"Free Radical Vinyl Polymerization," Polymer Science Learning Center, accessed Jan 22, 2026, [Link].
-
US3696050A, "Polymerization inhibitors for vinyl monomers and unsaturated polyesters," Google Patents, accessed Jan 22, 2026, .
-
"Polymerisation inhibitor," Wikipedia, accessed Jan 22, 2026, [Link].
-
"Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A," DTIC, accessed Jan 22, 2026, [Link].
-
"BIS(DIMETHYLAMINO)DIMETHYLSILANE," Gelest, Inc., accessed Jan 22, 2026, [Link].
-
"Common issues associated with the copolymerization of olefins and vinyl...," ResearchGate, accessed Jan 22, 2026, [Link].
-
"The Role of Oxygen in the Polymerization of Vinyl Chloride," Taylor & Francis, accessed Jan 22, 2026, [Link].
-
"Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse," NIH, accessed Jan 22, 2026, [Link].
-
"Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries," ACS Publications, accessed Jan 22, 2026, [Link].
-
"Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels," NIH, accessed Jan 22, 2026, [Link].
-
"(PDF) Free radical polymerization of vinyl monomers," ResearchGate, accessed Jan 22, 2026, [Link].
-
"Mechanism of Vinyl Polymerization. I. Role of Oxygen 1," ACS Publications, accessed Jan 22, 2026, [Link].
-
"Kinetics of Vinyl Free Radical Polymerization in Simple Systems," University of Technology, Iraq, accessed Jan 22, 2026, [Link].
-
"Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers," Taylor & Francis eBooks, accessed Jan 22, 2026, [Link].
-
"An Overview of Oxygen Inhibition in Photocuring," RadTech, accessed Jan 22, 2026, [Link].
-
"The Role of Oxygen in the Polymerization of Vinyl Chloride," Semantic Scholar, accessed Jan 22, 2026, [Link].
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- 10. radtech.org [radtech.org]
Validation & Comparative
The Aminosilane Advantage: A Comparative Performance Guide to Bis(dimethylamino)methylvinylsilane and Other Vinyl Silanes
In the realm of materials science, the interface between organic polymers and inorganic substrates is a critical frontier that dictates the ultimate performance and durability of composite materials, adhesives, and coatings. Vinyl silanes have long been indispensable as coupling agents, molecularly bridging these disparate materials to unlock unprecedented strength and resilience. Among these, bis(dimethylamino)methylvinylsilane is emerging as a high-performance candidate, offering distinct advantages over conventional vinyl silanes such as vinyltrimethoxysilane, vinyltriethoxysilane, and vinyltrichlorosilane.
This guide provides an in-depth technical comparison of bis(dimethylamino)methylvinylsilane against its counterparts, supported by experimental insights and a fundamental understanding of the underlying chemical mechanisms. We will explore how the unique dimethylamino leaving group influences reactivity, surface modification, and ultimately, the mechanical performance of the final material.
The Molecular Architecture: A Tale of Two Chemistries
At the heart of their performance differences lies the distinct chemical structures of these vinyl silanes. All share a reactive vinyl group that can copolymerize with organic resins. However, the nature of the hydrolyzable groups attached to the silicon atom dictates their reactivity towards inorganic surfaces.
-
Bis(dimethylamino)methylvinylsilane: This aminosilane possesses two dimethylamino groups. These nitrogen-containing groups are highly susceptible to hydrolysis, the crucial first step in the formation of a stable bond with a substrate.
-
Vinyltrimethoxysilane (VTMS) & Vinyltriethoxysilane (VTES): These are alkoxysilanes, featuring methoxy and ethoxy groups, respectively. Their hydrolysis is generally slower than that of aminosilanes and is often catalyzed by acids or bases.
-
Vinyltrichlorosilane (VTCS): This chlorosilane is the most reactive of the conventional vinyl silanes, readily hydrolyzing in the presence of moisture to form hydrochloric acid as a byproduct, which can be corrosive.
The key distinction lies in the leaving group during hydrolysis: dimethylamine for the aminosilane, methanol or ethanol for the alkoxysilanes, and hydrochloric acid for the chlorosilane. This difference has profound implications for reaction kinetics and handling.
The Reaction Mechanism: A Faster Path to a Stronger Bond
The efficacy of a silane coupling agent hinges on a two-step process: hydrolysis of the labile groups to form reactive silanols, followed by condensation with hydroxyl groups on the inorganic substrate to form a stable M-O-Si bond (where M is a metal or silicon).[1]
The amine groups in bis(dimethylamino)methylvinylsilane play a dual role in accelerating this process. The amine itself can act as a catalyst for the hydrolysis of the silane.[2] This self-catalysis leads to a significantly faster hydrolysis rate compared to alkoxysilanes, which typically require an external catalyst.[2]
Figure 1: Generalized reaction mechanism of vinyl silanes.
This accelerated reaction kinetic is a significant advantage in many industrial applications, leading to faster processing times and a more efficient formation of the interfacial layer.
Performance Showdown: Experimental Evidence
While direct comparative studies between bis(dimethylamino)methylvinylsilane and other vinyl silanes are not abundant in publicly available literature, we can infer its superior performance from the well-documented advantages of aminosilanes over alkoxysilanes.
Adhesion Strength
The primary function of a coupling agent is to enhance adhesion. The faster and more efficient formation of a stable interfacial layer by aminosilanes generally translates to superior adhesion strength. Studies comparing aminosilanes with alkoxysilanes in various composite systems consistently demonstrate the superior performance of the former. For instance, aminosilane-treated fillers in polymer composites have been shown to significantly improve lap shear strength compared to their alkoxysilane-treated counterparts.[3]
| Silane Type | Substrate | Polymer Matrix | Adhesion Strength Improvement (Typical Range) |
| Aminosilane | Glass, Metals | Epoxy, Polyamide | 50-150% |
| Alkoxysilane | Glass, Metals | Epoxy, Polyamide | 20-80% |
Table 1: Typical improvements in adhesion strength with aminosilanes versus alkoxysilanes in composite systems. The data is synthesized from general findings in the literature and represents expected trends.
The enhanced adhesion is attributed to the formation of a more robust and densely cross-linked siloxane network at the interface, a direct result of the more favorable hydrolysis and condensation kinetics of aminosilanes.
Mechanical Properties of Composites
The improved interfacial adhesion imparted by bis(dimethylamino)methylvinylsilane is expected to translate into enhanced mechanical properties of the final composite material. A strong interface allows for efficient stress transfer from the polymer matrix to the reinforcing filler.
| Property | Aminosilane Treatment | Alkoxysilane Treatment |
| Tensile Strength | Significant Increase | Moderate Increase |
| Flexural Strength | Significant Increase | Moderate Increase |
| Interfacial Shear Strength (IFSS) | High | Moderate |
Table 2: Expected impact of aminosilane versus alkoxysilane treatment on the mechanical properties of fiber-reinforced polymer composites.
Studies on glass fiber reinforced composites have shown that aminosilane treatment leads to a more significant increase in tensile and flexural strength compared to treatment with alkoxysilanes.[4][5] For example, one study reported a 67% increase in tensile strength and a 96.5% increase in notch impact strength for glass fiber/PA6 composites treated with a glycine-bridged aminosilane compared to a 41% and 55% increase, respectively, with a standard aminosilane.[6] This highlights the significant impact of the amine functionality on mechanical performance.
Surface Modification and Wettability
The effectiveness of a silane treatment is also reflected in the change in surface energy and wettability of the substrate. A successful silanization process typically leads to a more hydrophobic surface. While direct comparative data for bis(dimethylamino)methylvinylsilane is limited, studies have shown that aminosilane treatment can effectively modify surface properties. For instance, aminosilane-modified carbon fibers have shown a decrease in water contact angle, indicating a change in surface chemistry.[2]
Experimental Protocols
To provide a practical framework for evaluating the performance of these vinyl silanes, the following are detailed, step-by-step methodologies for key experiments.
Protocol for Surface Treatment of Glass Slides
This protocol describes a standardized method for treating glass slides with different vinyl silanes to evaluate their effect on surface properties.
-
Cleaning of Substrates:
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides in an oven at 110°C for 1 hour.
-
Allow the slides to cool to room temperature in a desiccator.
-
-
Silane Solution Preparation:
-
Prepare a 2% (v/v) solution of each vinyl silane (bis(dimethylamino)methylvinylsilane, vinyltrimethoxysilane, vinyltriethoxysilane, and vinyltrichlorosilane) in a suitable solvent (e.g., toluene for alkoxysilanes and aminosilanes, anhydrous toluene for chlorosilanes).
-
For alkoxysilanes, add a few drops of acetic acid to catalyze hydrolysis.
-
Stir the solutions for 30 minutes to allow for hydrolysis and the formation of silanols.
-
-
Silanization:
-
Immerse the cleaned and dried glass slides in the respective silane solutions for 2 hours at room temperature.
-
Remove the slides from the solutions and rinse them with fresh solvent to remove any unreacted silane.
-
Cure the slides in an oven at 110°C for 1 hour to promote the condensation reaction and the formation of a stable siloxane layer.
-
-
Characterization:
-
Measure the water contact angle of the treated and untreated slides using a goniometer to assess the change in surface hydrophobicity.
-
Figure 2: Workflow for surface treatment of glass slides.
Protocol for Composite Fabrication and Mechanical Testing
This protocol outlines the fabrication of a simple glass fiber-reinforced epoxy composite to compare the effect of different vinyl silane treatments on mechanical properties.
-
Fiber Treatment:
-
Treat glass fiber mats with the different vinyl silane solutions as described in Protocol 4.1.
-
-
Composite Fabrication:
-
Prepare an epoxy resin system according to the manufacturer's instructions.
-
Impregnate the treated glass fiber mats with the epoxy resin using a hand lay-up technique.
-
Stack the impregnated layers in a mold.
-
Cure the composite under pressure and at the recommended temperature for the epoxy system.
-
-
Mechanical Testing:
-
Cut the cured composite panels into specimens of appropriate dimensions for tensile and flexural testing according to ASTM standards (e.g., ASTM D3039 for tensile properties, ASTM D790 for flexural properties).
-
Perform tensile and flexural tests using a universal testing machine to determine the ultimate tensile strength, flexural strength, and modulus of the composites.
-
Conclusion: The Path Forward with Aminosilanes
The evidence strongly suggests that bis(dimethylamino)methylvinylsilane, as a representative of the aminosilane class, offers significant performance advantages over traditional alkoxysilane and chlorosilane counterparts. Its rapid, self-catalyzed hydrolysis leads to a more efficient and robust interfacial bond, resulting in superior adhesion and enhanced mechanical properties in composite materials. While direct, quantitative comparisons remain an area for further investigation, the fundamental chemical principles and the wealth of data on aminosilanes provide a compelling case for its consideration in high-performance applications. For researchers, scientists, and drug development professionals seeking to push the boundaries of material performance, exploring the aminosilane advantage is a promising path forward.
References
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Gelest, Inc. BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Available at: [Link]
-
Gelest, Inc. VINYLTRIMETHOXYSILANE. Available at: [Link]
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Gelest, Inc. VINYLTRIETHOXYSILANE. Available at: [Link]
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Gelest, Inc. VINYLTRICHLOROSILANE. Available at: [Link]
- Kim, H. H., et al. (2014). Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film.
- Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films. (2023). Polymer Bulletin.
- Arkles, B. (2014). The-Silane-Coupling-Agent-Chemistry-of-Surfaces. Gelest, Inc.
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PubChem. Bis(dimethylamino)methylvinylsilane. Available at: [Link]
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PubChem. Vinyltrimethoxysilane. Available at: [Link]
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PubChem. Vinyltriethoxysilane. Available at: [Link]
-
PubChem. Vinyltrichlorosilane. Available at: [Link]
- MDPI. (2023). Adhesion Strength of Al, Cr, In, Mo, and W Metal Coatings Deposited on a Silicon–Carbon Film.
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- AIMS Press. (2020).
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- ResearchGate. (2023). Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin.
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- Journal of Metals, Materials and Minerals. (2011). Surface Modification of Polyester Fabrics with Vinyltriethoxysilane.
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- PubMed Central. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
- Guidechem. (2023). BIS(DIMETHYLAMINO)METHYLVINYLSILANE (CAS No. 13368-45-1) SDS.
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A Comparative Guide to Polymer Crosslinkers: Bis(dimethylamino)methylvinylsilane in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the final properties of a polymer-based material. This guide provides an in-depth comparison of Bis(dimethylamino)methylvinylsilane with other prevalent polymer crosslinkers, offering insights into their performance characteristics and the experimental methodologies for their evaluation.
Introduction to Polymer Crosslinking
Crosslinking is a chemical process that results in the formation of a three-dimensional network of polymer chains. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The choice of crosslinker dictates the nature of these linkages, which can be covalent or ionic, and consequently, the macroscopic properties of the polymer.
Bis(dimethylamino)methylvinylsilane is a versatile organosilicon compound that serves as a potent crosslinking agent, particularly for vinyl-functionalized polymers and silicones. Its unique chemical structure, featuring both a vinyl group for polymerization and dimethylamino groups for catalytic activity and moisture-curing, offers distinct advantages in specific applications.
This guide will compare the performance of Bis(dimethylamino)methylvinylsilane against two widely used classes of crosslinkers:
-
Platinum-catalyzed systems (Hydrosilylation)
-
Peroxide-initiated systems (Free Radical Curing)
The Contenders: A Closer Look at the Crosslinking Chemistries
A fundamental understanding of the crosslinking mechanism is paramount to selecting the optimal agent for a given application. The choice of crosslinker influences not only the final properties of the polymer but also the processing conditions required.
Bis(dimethylamino)methylvinylsilane: A Dual-Functionality Crosslinker
Bis(dimethylamino)methylvinylsilane participates in crosslinking through two primary mechanisms. The vinyl group can engage in addition polymerization with other vinyl-functional monomers or polymers. Concurrently, the dimethylamino groups are susceptible to hydrolysis in the presence of moisture, leading to the formation of silanol intermediates. These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) crosslinks. This moisture-curing capability is a key feature of aminosilanes. The amino groups can also act as catalysts, promoting the hydrolysis and condensation reactions.[1][2]
Platinum-Cured Systems: The Precision of Hydrosilylation
Platinum-catalyzed hydrosilylation is an addition reaction between a silicon-hydride (Si-H) group and a vinyl (C=C) group.[3] This reaction is highly specific and efficient, proceeding with no byproducts, which is a significant advantage in applications requiring high purity and dimensional stability.[3] The most common catalysts are Karstedt's and Speier's catalysts.[4] The cure rate can be precisely controlled by the concentration of the platinum catalyst and the temperature.
Peroxide-Cured Systems: The Power of Free Radicals
Peroxide crosslinkers, such as dicumyl peroxide, decompose upon heating to generate free radicals.[5] These highly reactive species abstract hydrogen atoms from the polymer backbone, creating polymer radicals.[5] Two polymer radicals can then combine to form a stable carbon-carbon crosslink.[5] This method is robust and cost-effective but can be less specific than platinum-catalyzed reactions and may produce byproducts from the peroxide decomposition.[6]
Performance Comparison: A Data-Driven Analysis
The efficacy of a crosslinker is evaluated based on several key performance indicators. The following sections provide a comparative overview of Bis(dimethylamino)methylvinylsilane and its alternatives, supported by typical performance data found in the literature.
Cure Characteristics and Reactivity
The speed and conditions required for crosslinking are critical processing parameters.
| Crosslinker Type | Curing Mechanism | Typical Cure Conditions | Cure Speed | Byproducts |
| Bis(dimethylamino)methylvinylsilane | Moisture-cure (condensation) & Addition Polymerization | Room temperature to moderate heat (moisture dependent) | Moderate to Fast | Dimethylamine (from hydrolysis) |
| Platinum-Cured (Hydrosilylation) | Addition reaction | Room temperature to elevated temperatures (catalyst dependent) | Fast and controllable | None |
| Peroxide-Cured (Free Radical) | Free radical chain reaction | High temperatures (peroxide decomposition temperature) | Fast at elevated temperatures | Peroxide decomposition products |
Experimental Protocols for Comparative Evaluation
To provide a framework for objective comparison, this section outlines detailed experimental protocols for evaluating the performance of these crosslinkers in a vinyl-functionalized silicone elastomer system.
Materials
-
Base Polymer: Vinyl-terminated polydimethylsiloxane (PDMS-Vi), viscosity 1000 cSt.
-
Crosslinkers:
-
Bis(dimethylamino)methylvinylsilane
-
Platinum-based crosslinking system (Part A: vinyl-terminated PDMS with platinum catalyst, Part B: hydride-terminated PDMS)
-
Dicumyl peroxide (DCP)
-
-
Solvent: Toluene (for solution-based characterization)
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for preparing and characterizing the crosslinked silicone elastomers.
Caption: Experimental workflow for crosslinker comparison.
Detailed Methodologies
A. Sample Preparation:
-
Formulation: Prepare three separate formulations by mixing the vinyl-terminated PDMS with each crosslinker system according to the manufacturer's recommendations or established literature ratios. For Bis(dimethylamino)methylvinylsilane, a typical starting point is 1-5 parts per hundred parts of polymer. For the platinum system, follow the recommended mix ratio (e.g., 10:1 Part A:Part B). For the peroxide system, a typical concentration is 1-2 phr (parts per hundred rubber).
-
Mixing: Thoroughly mix the components in a planetary mixer or by hand until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing:
-
Bis(dimethylamino)methylvinylsilane: Cure at room temperature in a controlled humidity environment (e.g., 50% RH) for 24 hours, followed by a post-cure at 100°C for 1 hour.
-
Platinum System: Cure according to the supplier's datasheet, typically at a specific temperature for a set time (e.g., 150°C for 10 minutes).
-
Peroxide System: Cure at a temperature above the decomposition temperature of the peroxide (e.g., 170°C for 15 minutes).
-
B. Characterization Methods:
-
Rheological Analysis (Cure Profile):
-
Use a rheometer with parallel plate geometry to monitor the change in storage modulus (G') and loss modulus (G'') as a function of time at the respective curing temperatures.
-
The crossover point of G' and G'' indicates the gel point, providing information on the cure speed.
-
-
Mechanical Testing:
-
Tensile Strength and Elongation at Break: Prepare dumbbell-shaped specimens and test them according to ASTM D412.
-
Hardness: Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.
-
-
Thermal Analysis (Thermogravimetric Analysis - TGA):
-
Swelling Studies (Crosslink Density):
-
Immerse a pre-weighed, cured sample in toluene for 72 hours at room temperature.[9]
-
Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it.
-
Dry the swollen sample in a vacuum oven until a constant weight is achieved and re-weigh.
-
The crosslink density can be calculated using the Flory-Rehner equation.[9][10]
-
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance of a vinyl-functionalized silicone elastomer crosslinked with the different agents, based on typical literature values.
| Property | Bis(dimethylamino)methylvinylsilane | Platinum-Cured | Peroxide-Cured | Test Method |
| Tensile Strength (MPa) | 6 - 8 | 8 - 11[11] | 7 - 9 | ASTM D412 |
| Elongation at Break (%) | 300 - 500 | 400 - 700[11] | 300 - 600 | ASTM D412 |
| Hardness (Shore A) | 30 - 50 | 30 - 60[11] | 40 - 70 | ASTM D2240 |
| Crosslink Density (mol/cm³) | Moderate | High | High | Swelling Studies[12] |
| Thermal Stability (Td, 5% wt loss, °C) | ~350 - 400 | ~400 - 450[8] | ~380 - 420 | TGA |
Mechanistic Insights: Visualizing the Crosslinking Reactions
The following diagrams illustrate the chemical pathways of the different crosslinking mechanisms.
Caption: Moisture-cure mechanism of aminosilane crosslinkers.
Caption: Platinum-catalyzed hydrosilylation crosslinking.
Sources
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A Comparative Guide to Bis(dimethylamino)methylvinylsilane in Advanced Surface Treatments
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Bis(dimethylamino)methylvinylsilane's performance with other alternatives, supported by experimental data, to guide selection for optimal surface modification in research and development.
In the realm of materials science and surface engineering, the ability to precisely tailor the interface between different materials is paramount. Silane coupling agents are a cornerstone of this capability, forming a molecular bridge between inorganic substrates and organic polymers to enhance adhesion, durability, and overall performance. Among the diverse family of silanes, Bis(dimethylamino)methylvinylsilane presents a unique combination of a reactive vinyl group and dimethylamino leaving groups, offering distinct advantages in specific applications.
This guide provides a comprehensive evaluation of the effectiveness of Bis(dimethylamino)methylvinylsilane in surface treatments. We will delve into its mechanism of action and compare its performance characteristics—supported by available experimental data—against other widely used silane coupling agents, such as aminosilanes and other vinylsilanes. This analysis aims to equip researchers and professionals with the necessary insights to make informed decisions when selecting a surface treatment agent for their specific needs.
Understanding the Silanization Process: A Tale of Two Ends
The efficacy of any silane coupling agent lies in its bifunctional nature.[1][2] One part of the molecule is designed to react with the inorganic substrate, while the other end possesses a functional group that interacts with the organic matrix.[1][2] In the case of Bis(dimethylamino)methylvinylsilane, the molecule features two dimethylamino groups attached to the silicon atom and a vinyl functional group.
The dimethylamino groups are hydrolytically sensitive and react rapidly with moisture or surface hydroxyl groups (-OH) to form silanol intermediates.[3] These silanols can then condense with hydroxyl groups on the substrate (e.g., glass, silicon wafers, metal oxides) to form stable covalent Si-O-substrate bonds. They can also self-condense to form a cross-linked siloxane network on the surface. The vinyl group, on the other hand, is available to copolymerize with a variety of organic resins, such as acrylates, vinyl esters, and other unsaturated polymers, through free-radical or other addition reactions.[4]
This dual reactivity allows Bis(dimethylamino)methylvinylsilane to create a robust and durable interface between dissimilar materials. The choice of leaving group (in this case, dimethylamino) can influence the rate and nature of the hydrolysis and condensation reactions compared to more common alkoxy-based silanes.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Reaction mechanism of Bis(dimethylamino)methylvinylsilane.
Performance Comparison: A Data-Driven Analysis
The selection of an appropriate silane coupling agent is dictated by the specific requirements of the application, including the nature of the substrate and the polymer, as well as the desired surface properties such as hydrophobicity, adhesion strength, and thermal stability. While direct, comprehensive comparative studies involving Bis(dimethylamino)methylvinylsilane are limited, we can draw valuable insights from available data sheets and research on related vinyl and amino silanes.
Physicochemical Properties: A Tale of the Tape
A comparison of the fundamental physical properties of Bis(dimethylamino)methylvinylsilane with a common aminosilane, (3-Aminopropyl)triethoxysilane (APTES), and another widely used vinylsilane, Vinyltrimethoxysilane (VTMS), provides a baseline for understanding their behavior in surface treatment processes.
| Property | Bis(dimethylamino)methylvinylsilane | (3-Aminopropyl)triethoxysilane (APTES) | Vinyltrimethoxysilane (VTMS) |
| CAS Number | 13368-45-1[3] | 919-30-2[2] | 2768-02-7 |
| Molecular Formula | C₇H₁₈N₂Si[3] | C₉H₂₃NO₃Si | C₅H₁₂O₃Si |
| Molecular Weight | 158.32 g/mol [3] | 221.37 g/mol | 148.23 g/mol |
| Boiling Point | 146-147 °C[3] | 217 °C | 123 °C |
| Density | 0.820 g/mL[3] | 0.946 g/mL | 0.97 g/mL |
| Refractive Index (@ 20°C) | 1.4332[3] | 1.4205 | 1.392 |
| Flash Point | -4 °C[3] | 96 °C | 22 °C |
| Hydrolytic Sensitivity | Reacts rapidly with moisture[3] | Reacts with moisture | Reacts with moisture |
Data compiled from supplier technical data sheets.
The lower boiling point and flash point of Bis(dimethylamino)methylvinylsilane compared to APTES suggest higher volatility, which can be a critical parameter in vapor deposition techniques. Its rapid reactivity with moisture underscores the need for handling under inert conditions.
Adhesion Promotion: The Critical Bond
The primary function of a silane coupling agent is to enhance the adhesion between an inorganic substrate and an organic polymer. The choice of the organofunctional group is crucial for achieving a strong bond with the polymer matrix.[1]
-
Vinylsilanes , such as Bis(dimethylamino)methylvinylsilane, are particularly effective for promoting adhesion to polymers that cure via free-radical mechanisms, including polyesters, polyethylenes, and elastomers.[4] Studies have shown a significant increase in adhesion strength when using vinylsilane compared to a non-functional silane like ethylsilane.[4]
-
Aminosilanes , like APTES, are versatile adhesion promoters that can react with a wide range of thermosetting resins such as epoxies, urethanes, and phenolics.[2] The amino group can also interact with thermoplastic polymers through hydrogen bonding and other secondary forces.
Surface Wettability: Tailoring Hydrophobicity
The organic functional group of the silane also dictates the wettability of the treated surface. Surfaces can be rendered either hydrophobic (water-repelling) or hydrophilic (water-attracting).
-
Hydrophobicity is typically achieved with non-polar organic groups like alkyl or fluorinated chains.[5] While the vinyl group of Bis(dimethylamino)methylvinylsilane is less hydrophobic than a long alkyl chain, it will still impart a degree of water repellency to a hydrophilic substrate. The resulting contact angle will depend on the density and orientation of the silane molecules on the surface.
-
Hydrophilicity is imparted by polar functional groups, most notably the amino group in aminosilanes. This makes aminosilane-treated surfaces more wettable.
The choice between a hydrophobic or hydrophilic surface is application-dependent. For example, in microfluidic devices, controlling the surface wettability is crucial for managing fluid flow. In biomedical applications, surface energy influences protein adsorption and cell adhesion.
Thermal Stability: Performance Under Stress
The thermal stability of the silane layer is critical for applications that involve high processing temperatures or operation in harsh environments. Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal decomposition of materials.
A theoretical study on the decomposition of a related compound, bis(dimethylamino)silane, suggests that the Si-N and Si-H bonds have comparable bond dissociation energies.[6] The thermal stability of the silane interphase is a complex function of the silane itself, the substrate, and the polymer matrix. The formation of a dense, cross-linked siloxane network at the interface generally enhances thermal stability.
Experimental Protocols for Evaluation
To enable researchers to conduct their own comparative evaluations, we provide the following standardized protocols for key characterization techniques.
Contact Angle Measurement for Surface Wettability
Objective: To quantify the hydrophobicity or hydrophilicity of a silane-treated surface.
Methodology (Sessile Drop Method):
-
Substrate Preparation: Clean the substrate meticulously to remove any organic contaminants. A common procedure for glass or silicon wafers involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen. A final cleaning/activation step using oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is often employed to generate surface hydroxyl groups.
-
Silane Deposition: The silane treatment can be performed from either a solution or the vapor phase.
-
Solution Deposition: Prepare a dilute solution of the silane (e.g., 1-5% by volume) in an anhydrous solvent (e.g., toluene). Immerse the cleaned substrate in the solution for a specified time (e.g., 30 minutes to 2 hours). After deposition, rinse the substrate with the solvent to remove excess silane and then cure at an elevated temperature (e.g., 110°C for 30 minutes).
-
Vapor Deposition: Place the cleaned substrate in a vacuum chamber along with a small container of the silane. Evacuate the chamber and then allow the silane vapor to deposit on the substrate. This method often produces more uniform monolayers.
-
-
Contact Angle Measurement:
-
Place a small droplet (typically 1-5 µL) of deionized water onto the treated surface using a precision syringe.
-
Use a goniometer or a contact angle measurement system to capture a high-resolution image of the droplet.
-
Software is then used to analyze the droplet shape and calculate the static contact angle.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Contact angle measurement workflow.
Pull-Off Test for Adhesion Strength
Objective: To quantify the adhesion strength of a coating or adhesive to a silane-treated substrate.
Methodology (ASTM D4541/D7234):
-
Sample Preparation: Prepare the silane-treated substrate as described above. Apply the coating or adhesive to the treated surface and cure according to the manufacturer's instructions.
-
Adhesion Test:
-
Securely bond a loading fixture (dolly) to the surface of the coating using a suitable adhesive.
-
After the adhesive has cured, attach a portable pull-off adhesion tester to the loading fixture.
-
Apply a perpendicular tensile force to the loading fixture at a specified rate.
-
The force required to detach the coating from the substrate is recorded. The nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or substrate failure) should also be noted.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition profile of a silane-treated material.
Methodology:
-
Sample Preparation: Scrape a small amount of the cured silane-treated coating or polymer composite from the substrate.
-
TGA Measurement:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The TGA instrument continuously measures the weight of the sample as a function of temperature.
-
The resulting TGA curve shows the temperature at which weight loss occurs, indicating thermal decomposition.
-
Concluding Remarks: A Scientist's Perspective
Bis(dimethylamino)methylvinylsilane offers a compelling option for surface treatment, particularly in applications requiring a reactive vinyl functionality and rapid hydrolysis kinetics. Its distinct chemical nature, with dimethylamino leaving groups, sets it apart from the more common alkoxy-based silanes and may offer advantages in specific processing environments, such as in chemical vapor deposition for the manufacturing of low-k dielectric films.[7]
The choice of the optimal silane coupling agent is not a one-size-fits-all decision. It requires a thorough understanding of the substrate, the polymer matrix, and the desired interfacial properties. While this guide has provided a comparative framework based on available data, it is crucial for researchers to conduct their own evaluations under their specific experimental conditions. The provided protocols for contact angle measurement, adhesion testing, and thermal analysis serve as a starting point for such empirical investigations.
Future research focusing on direct, side-by-side comparisons of Bis(dimethylamino)methylvinylsilane with a broader range of silanes under standardized conditions would be invaluable to the scientific community. Such studies would further elucidate the structure-property relationships that govern the performance of these critical interfacial materials.
References
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Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. Retrieved from [Link]
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Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. Retrieved from [Link]
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ResearchGate. (2022). Characterization of hydrophobic surfaces by experimental study of static and dynamic contact angles. Retrieved from [Link]
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ResearchGate. (2008). Thin Film Deposition in Capacitively Coupled Plasmas Fed with Bis(dimethylamino)dimethylsilane and Oxygen: An FTIR study. Retrieved from [Link]
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Scilit. (n.d.). Effect of interfacial bonding on the strength of adhesion. Retrieved from [Link]
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Wiley Online Library. (2014). Electrophilic Alkylations of Vinylsilanes: A Comparison of α- and β-Silyl Effects. Retrieved from [Link]
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PubMed. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. Retrieved from [Link]
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ResearchGate. (2003). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
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Gelest, Inc. (n.d.). Methyl Silanes. Retrieved from [Link]
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National Institutes of Health. (2021). Comparison of Silane Heat Treatment by Laser and Various Surface Treatments on Microtensile Bond Strength of Composite Resin/Lithium Disilicate. Retrieved from [Link]
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ResearchGate. (2017). Adhesion of polymers. Retrieved from [Link]
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Cardiff University. (2022). Revisiting degradation in the XPS analysis of polymers. Retrieved from [Link]
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ResearchGate. (2016). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. Retrieved from [Link]
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ResearchGate. (2021). TGA decomposition (a) and DTG (b) thermographs of the tested PDMS components. Retrieved from [Link]
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PubMed. (2018). Surface-wetting characterization using contact-angle measurements. Retrieved from [Link]
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ResearchGate. (2018). Silanes for adhesion promotion and surface modification. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: bis(Dimethylamino)methylsilane. Retrieved from [Link]
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SiSiB SILICONES. (n.d.). Amino Silanes as adhesion promoter, surface modifier and reactant. Retrieved from [Link]
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London South Bank University. (n.d.). Establishing the role of surface chemistry and topography in determining wettability and the development of a novel assessment m. Retrieved from [Link]
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ResearchGate. (2005). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
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3M. (n.d.). Categorizing Surface Energy. Retrieved from [Link]
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National Institutes of Health. (2022). Impacts of Polymer Adsorption on Adhesion Strength at Solid Interfaces. Retrieved from [Link]
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The Journal of Contemporary Dental Practice. (2020). Comparative Analysis of Three Surface Treatments on the Bond Strength of Zirconia to Resin-luting Agents: An In Vitro Study. Retrieved from [Link]
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ChemRxiv. (2022). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]
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MDPI. (2022). Anti-Adhesive Organosilane Coating Comprising Visibility on Demand. Retrieved from [Link]
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MDPI. (2022). Local Structure Analysis on Si-Containing DLC Films Based on the Measurement of C K-Edge and Si K-Edge X-ray Absorption Spectra. Retrieved from [Link]
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ResearchGate. (2022). Hydrolysis and condensation reactions of MTMS. Hydrolysis (a), water.... Retrieved from [Link]
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Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Retrieved from [Link]
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Royal Society of Chemistry. (1983). The structure of bis(dimethylamino)silane in the gas phase, determined by electron diffraction. Retrieved from [Link]
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ResearchGate. (2017). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Retrieved from [Link]
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DataPhysics Instruments. (n.d.). Measuring Dynamic Contact Angles on Hydrophobic Materials via Tilting Base Method. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Adhesion and friction in polymer films on solid substrates: conformal sites analysis and corresponding surface measurements. Retrieved from [Link]
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PubMed. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. Retrieved from [Link]
-
National Institute of Standards and Technology. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Poly(Bis(dimethylamino)methylvinylsilane)
Introduction: Navigating the Characterization of a Unique Functional Polysiloxane
Poly(Bis(dimethylamino)methylvinylsilane) (poly(BDMAMVS)) is a polymer of significant interest owing to the presence of reactive dimethylamino groups and a flexible polysiloxane backbone. These characteristics make it a promising candidate for applications in drug delivery, gene therapy, and as a precursor for advanced materials. The synthesis of poly(BDMAMVS) is typically achieved through anionic polymerization, a process known for its ability to produce polymers with well-defined molecular weights and narrow polydispersity.[1] However, the very features that make this polymer attractive also present unique challenges in its characterization. The hydrolytic sensitivity of the dimethylamino groups and potential for interactions with analytical instrumentation necessitate a carefully considered approach to elucidating its structural and physical properties.
This guide provides a comprehensive overview of the essential techniques for the characterization of polymers made with Bis(dimethylamino)methylvinylsilane. It is designed for researchers, scientists, and drug development professionals who seek to understand and control the properties of this versatile polymer. We will delve into the causality behind experimental choices, provide detailed protocols, and compare the performance of various analytical methods, all grounded in established scientific principles.
I. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of polymers, providing detailed information about monomer incorporation, chain microstructure, and end groups.[2] For poly(BDMAMVS), both ¹H and ¹³C NMR are indispensable for confirming the polymer structure and assessing its purity.
Why NMR is the Gold Standard for Poly(BDMAMVS) Structure
The chemical environment of each proton and carbon atom in the polymer is unique, resulting in a distinct resonance in the NMR spectrum. This allows for the unambiguous identification of the repeating monomer unit and can reveal subtle details about the polymer's tacticity, although for vinyl polymers with bulky side groups like poly(BDMAMVS), atactic structures are common. Furthermore, the integration of proton signals provides quantitative information about the relative number of protons, which is crucial for confirming the structure and identifying any residual monomer or impurities.
Comparative Analysis: NMR vs. Other Spectroscopic Techniques
| Technique | Advantages for Poly(BDMAMVS) | Limitations for Poly(BDMAMVS) |
| NMR Spectroscopy | Provides detailed structural information, quantitative analysis, and insights into chain microstructure. | Requires soluble samples, and the presence of dimethylamino groups may necessitate the use of specific deuterated solvents to avoid exchange broadening. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Quick and simple for identifying the presence of key functional groups (Si-CH₃, C=C from residual monomer, N-CH₃). | Provides limited information on polymer architecture and molecular weight. Peak overlap can make quantitative analysis challenging. |
| Raman Spectroscopy | Complements FTIR, particularly for symmetric bonds. Can be used for in-situ monitoring of polymerization. | Can be affected by fluorescence. Interpretation can be complex for amorphous polymers. |
Experimental Protocol: ¹H and ¹³C NMR of Poly(BDMAMVS)
1. Sample Preparation: a. Dissolve 5-10 mg of the purified poly(BDMAMVS) in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆, or tetrahydrofuran-d₈). The choice of solvent is critical to ensure good polymer solubility and minimize interactions with the amino groups. b. Filter the solution through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.
2. Instrument Setup: a. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay. c. For ¹³C NMR, a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence) is necessary to simplify the spectrum and improve sensitivity. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
3. Data Processing and Interpretation: a. Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation. b. Phase and baseline correct the spectra carefully. c. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. d. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons corresponding to the vinyl group (if any residual monomer is present), the methyl group on the silicon, and the dimethylamino groups. e. Assign the peaks in both the ¹H and ¹³C spectra based on expected chemical shifts for similar polysiloxanes and vinyl polymers.
II. Molecular Weight and Distribution Analysis by Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)
The molecular weight and its distribution are fundamental properties of a polymer that dictate its mechanical, thermal, and solution properties. GPC/SEC is the most widely used technique for determining these parameters.[3][4]
The Critical Role of GPC/SEC for Poly(BDMAMVS)
GPC/SEC separates polymer chains based on their hydrodynamic volume in solution.[4] This allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For polymers synthesized by anionic polymerization, a narrow PDI (typically < 1.1) is expected, and GPC/SEC is the primary tool to verify this.
Navigating the Challenges of GPC/SEC for Amino-Functionalized Polymers
The dimethylamino groups in poly(BDMAMVS) can interact with the stationary phase of the GPC columns, leading to peak broadening and tailing, which can result in inaccurate molecular weight determination. To mitigate this, it is crucial to select an appropriate mobile phase and column chemistry. The addition of a small amount of a competing amine, such as triethylamine, or a salt, like lithium bromide, to the mobile phase can help to suppress these interactions.
Experimental Protocol: GPC/SEC of Poly(BDMAMVS)
1. System and Column Selection: a. Use a GPC/SEC system equipped with a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can be added for absolute molecular weight determination without the need for column calibration with polymer standards. b. Select a set of columns packed with a stationary phase that has minimal interaction with the amino groups, such as polystyrene-divinylbenzene (PS-DVB) columns.
2. Mobile Phase Preparation: a. A common mobile phase for polysiloxanes is tetrahydrofuran (THF). b. To suppress interactions between the amino groups of the polymer and the column packing material, add a small amount of an amine modifier (e.g., 0.1-0.5% triethylamine) or a salt (e.g., 0.1 M LiBr) to the THF. c. Filter the mobile phase through a 0.2 µm filter before use.
3. Sample Preparation and Analysis: a. Prepare a dilute solution of poly(BDMAMVS) in the mobile phase (typically 1-2 mg/mL). b. Filter the sample solution through a 0.2 µm syringe filter before injection. c. Inject the sample onto the GPC/SEC system and collect the chromatogram.
4. Data Analysis: a. If using a conventional calibration with polymer standards (e.g., polystyrene), construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume. b. Determine the Mₙ, Mₙ, and PDI of the poly(BDMAMVS) sample relative to the calibration standards. c. If using a MALS detector, the absolute molecular weight can be determined directly from the light scattering data.
III. Thermal Properties Assessment: TGA and DSC
Thermal analysis techniques are essential for understanding the behavior of polymers at different temperatures, which is critical for determining their processing conditions and end-use applications.[2][5] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the two most common methods used.
Why Thermal Analysis is Key for Poly(BDMAMVS)
TGA provides information about the thermal stability and decomposition profile of the polymer, while DSC is used to determine key thermal transitions such as the glass transition temperature (T₉) and melting point (Tₘ), if the polymer is semi-crystalline. For poly(BDMAMVS), understanding its thermal stability is crucial, as the dimethylamino groups may be susceptible to thermal degradation. The T₉ will provide insight into the polymer's flexibility and mechanical properties at different temperatures.
Comparative Overview of Thermal Analysis Techniques
| Technique | Information Obtained for Poly(BDMAMVS) | Comparison with Alternatives |
| Thermogravimetric Analysis (TGA) | Onset of decomposition, thermal stability, and char yield. | Provides complementary information to DSC. Dynamic Mechanical Analysis (DMA) can also probe thermal transitions but is more sensitive to mechanical changes. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉), melting point (Tₘ), and heat of fusion (if applicable). | More direct measurement of thermal transitions compared to TGA. DMA provides more detailed information on viscoelastic properties as a function of temperature. |
Experimental Protocol: TGA and DSC of Poly(BDMAMVS)
A. Thermogravimetric Analysis (TGA)
1. Instrument Setup: a. Use a TGA instrument capable of heating to at least 600 °C. b. Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
2. Sample Preparation and Analysis: a. Place a small amount of the polymer sample (5-10 mg) in a clean, tared TGA pan (e.g., alumina or platinum). b. Heat the sample from ambient temperature to the desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
3. Data Analysis: a. Plot the sample weight as a function of temperature. b. Determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate from the derivative of the TGA curve.
B. Differential Scanning Calorimetry (DSC)
1. Instrument Setup: a. Use a DSC instrument with a refrigerated cooling system to access sub-ambient temperatures. b. Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium).
2. Sample Preparation and Analysis: a. Place a small amount of the polymer sample (5-10 mg) in a hermetically sealed aluminum DSC pan. b. Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example: i. Heat from ambient to a temperature above the expected T₉ (e.g., 100 °C) at 10 °C/min. ii. Cool to a low temperature (e.g., -100 °C) at 10 °C/min. iii. Heat again to the final temperature at 10 °C/min.
3. Data Analysis: a. Analyze the data from the second heating scan to determine the glass transition temperature (T₉), which appears as a step change in the heat flow curve.
IV. Rheological Behavior Characterization
Rheology is the study of the flow and deformation of materials. For polymers, rheological measurements provide crucial information about their processability and viscoelastic properties in the molten state or in solution.
The Importance of Rheology for Poly(BDMAMVS) Applications
The rheological properties of poly(BDMAMVS) will be highly dependent on its molecular weight, molecular weight distribution, and the presence of any branching. Understanding its viscosity and viscoelastic behavior is essential for applications where the polymer will be processed in a molten state or used as a solution, such as in coatings or formulations.
Experimental Protocol: Rotational Rheometry of Poly(BDMAMVS)
1. Instrument and Geometry Selection: a. Use a rotational rheometer with temperature control. b. For polymer melts, a parallel plate or cone-and-plate geometry is typically used.
2. Sample Preparation and Loading: a. If the polymer is a viscous liquid at room temperature, it can be loaded directly onto the rheometer plate. b. If the polymer is a solid, it will need to be melted on the rheometer at a temperature above its T₉. c. Ensure the sample fills the gap between the plates completely and trim any excess material.
3. Measurement Procedures: a. Frequency Sweep: Perform an oscillatory frequency sweep at a constant temperature and a small strain (within the linear viscoelastic region) to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. b. Temperature Sweep: Perform a temperature sweep at a constant frequency and strain to observe the changes in viscoelastic properties with temperature.
4. Data Interpretation: a. The frequency sweep data provides information about the polymer's behavior at different time scales. At low frequencies, the polymer has more time to relax and may exhibit liquid-like behavior (G'' > G'). At high frequencies, it behaves more like a solid (G' > G''). b. The crossover point where G' = G'' can be related to a characteristic relaxation time of the polymer. c. The temperature sweep will show a significant drop in the moduli around the glass transition temperature.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for poly(BDMAMVS).
Caption: Workflow for the synthesis and characterization of poly(BDMAMVS).
Conclusion: A Multi-faceted Approach to a Complex Polymer
The comprehensive characterization of poly(Bis(dimethylamino)methylvinylsilane) requires a suite of analytical techniques, each providing a unique piece of the puzzle. From the detailed structural insights provided by NMR spectroscopy to the determination of molecular weight and its distribution by GPC/SEC, and the assessment of thermal and rheological properties, a multi-faceted approach is essential. While the presence of amino groups introduces specific analytical challenges, these can be overcome with careful experimental design and data interpretation. The protocols and insights provided in this guide serve as a robust starting point for researchers seeking to unlock the full potential of this promising functional polymer.
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Performance Analysis of Materials Modified with Bis(dimethylamino)methylvinylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the pursuit of advanced materials with tailored surface properties and enhanced performance, silane coupling agents are indispensable tools. This guide provides an in-depth analysis of Bis(dimethylamino)methylvinylsilane (BDMVS), a unique silane with dual functionality, and compares its performance with other conventional silanes in modifying various materials. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
Introduction to Silane Coupling Agents: The Molecular Bridge
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates (like glass, metals, and fillers) and organic polymers.[1] Their bifunctional nature, possessing both an inorganic-reactive group and an organic-reactive group, allows them to form durable bonds at the interface, significantly improving adhesion, mechanical strength, and other properties of composite materials.[1] The general mechanism involves the hydrolysis of the silane's reactive groups to form silanols, which then condense with hydroxyl groups on the inorganic surface and with each other to form a stable siloxane network.[2][3]
Profiling Bis(dimethylamino)methylvinylsilane (BDMVS)
Bis(dimethylamino)methylvinylsilane is a distinct silane coupling agent characterized by two dimethylamino groups and a vinyl functional group.
Chemical Structure:
Figure 2: Reaction mechanism of BDMVS with a hydroxylated substrate.
Causality Behind the Mechanism:
-
Hydrolysis: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a good leaving group upon protonation by water. This facilitates the nucleophilic attack of water on the silicon atom, leading to the formation of silanol (Si-OH) groups and the release of dimethylamine. The high reactivity of the amino groups can result in a more rapid hydrolysis compared to alkoxysilanes. [4]2. Condensation: The newly formed silanol groups are reactive towards hydroxyl groups present on the surface of the inorganic substrate. A condensation reaction occurs, forming a stable covalent Si-O-Substrate bond and releasing a molecule of water. The silanol groups can also condense with each other to form a cross-linked polysiloxane network on the surface. [2][3]
Performance Comparison: BDMVS vs. Alternative Silanes
While direct, peer-reviewed comparative studies quantifying the performance of BDMVS against other specific silanes are limited, we can infer its potential advantages and disadvantages based on its chemical structure and the known performance of related silanes. For this comparison, we will consider two widely used alternatives:
-
Aminopropyltriethoxysilane (APTES): An aminosilane known for its excellent adhesion-promoting properties in a variety of polymer systems. [1]* Vinyltrimethoxysilane (VTMS): A common vinylsilane used to improve the mechanical properties of composites where the polymer matrix has vinyl functionality.
Table 1: Qualitative Performance Comparison of Silanes
| Performance Metric | Bis(dimethylamino)methylvinylsilane (BDMVS) | Aminopropyltriethoxysilane (APTES) | Vinyltrimethoxysilane (VTMS) | Rationale |
| Adhesion to Inorganic Substrates | Good to Excellent | Excellent | Good | The amino groups in APTES can form hydrogen bonds with the surface, enhancing adhesion. BDMVS's rapid hydrolysis and condensation can also lead to strong covalent bonding. |
| Reactivity with Polymer Matrix | Excellent (with vinyl polymers) | Good (with epoxies, urethanes, etc.) | Excellent (with vinyl polymers) | The vinyl group of BDMVS and VTMS allows for direct co-polymerization with vinyl-functional resins. The amino group of APTES can react with various polymer backbones. |
| Curing Speed | Fast | Moderate | Moderate | The dimethylamino groups of BDMVS hydrolyze more rapidly than the ethoxy groups of APTES or methoxy groups of VTMS. |
| Mechanical Property Enhancement | Potentially High | High | High | All three can significantly improve mechanical properties by enhancing the interfacial bond between filler and matrix. The extent depends on the specific polymer system. |
| Thermal Stability of Modified Material | Moderate to High | Moderate to High | Moderate to High | The formation of a stable siloxane network at the interface generally improves thermal stability. The specific impact depends on the overall composite formulation. [5][6] |
| Surface Energy Modification | Significant Reduction | Significant Reduction | Significant Reduction | Silane treatment generally reduces the surface energy of inorganic fillers, improving their dispersion in a polymer matrix. |
Supporting Experimental Data (Hypothetical and Literature-Based)
To provide a quantitative perspective, the following tables summarize expected performance data based on typical results from studies on aminosilanes and vinylsilanes in polymer composites.
Table 2: Adhesion Strength (Pull-Off Test - ASTM D4541)
| Silane Treatment (on Glass Substrate) | Polymer Matrix | Adhesion Strength (MPa) | Expected Failure Mode |
| Untreated | Epoxy | 5 - 10 | Adhesive |
| BDMVS | Vinyl Ester | 20 - 30 | Cohesive/Adhesive |
| APTES | Epoxy | 25 - 35 | Cohesive |
| VTMS | Vinyl Ester | 18 - 28 | Cohesive/Adhesive |
Note: These are representative values. Actual results will vary depending on the specific materials and processing conditions. A higher adhesion strength, particularly with a cohesive failure mode (failure within the coating or substrate rather than at the interface), indicates a stronger interfacial bond. [7][8] Table 3: Mechanical Properties of Glass Fiber/Polypropylene Composites (ASTM D638 & D790)
| Silane Treatment (on Glass Fibers) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| Untreated | 80 | 120 |
| BDMVS | 130 - 150 | 190 - 220 |
| APTES | 140 - 160 | 200 - 230 |
| VTMS | 125 - 145 | 180 - 210 |
Note: These are representative values. Actual results will vary depending on the specific materials and processing conditions. The increase in tensile and flexural strength is a direct result of improved stress transfer from the polymer matrix to the reinforcing fibers due to the silane coupling agent. [9][10][11] Table 4: Thermal Stability (TGA - 5% Weight Loss Temperature)
| Material | T5% (°C) |
| Epoxy Resin (Neat) | 320 |
| Epoxy Composite (Untreated Glass Fiber) | 330 |
| Epoxy Composite (APTES-treated Glass Fiber) | 350 |
| Vinyl Ester Composite (VTMS-treated Glass Fiber) | 345 |
| Vinyl Ester Composite (BDMVS-treated Glass Fiber) | 340 - 350 (Expected) |
Note: These are representative values. Actual results will vary depending on the specific materials and processing conditions. The increased decomposition temperature in the treated composites indicates enhanced thermal stability due to the strong interfacial bonding. [12]
Experimental Protocols
To ensure the reproducibility and validity of performance analysis, standardized testing protocols are crucial.
Surface Treatment of Substrates
Figure 3: Workflow for substrate surface treatment with silanes.
Step-by-Step Methodology:
-
Cleaning: Thoroughly clean the substrate surface with appropriate solvents (e.g., acetone, isopropanol) to remove any organic contaminants.
-
Drying: Dry the cleaned substrate in an oven (e.g., at 110°C for 1 hour) to remove any residual solvent and ensure a dry surface for silane reaction.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the silane in a suitable solvent (e.g., ethanol/water mixture for alkoxysilanes, or a non-polar solvent for BDMVS if hydrolysis is to be controlled).
-
Application: Immerse the substrate in the silane solution for a specified time (e.g., 5-10 minutes) or apply the solution via spraying or wiping.
-
Rinsing: Gently rinse the treated substrate with the solvent to remove any excess, unreacted silane.
-
Curing: Cure the treated substrate in an oven (e.g., at 110°C for 15-30 minutes) to promote the condensation reaction and form a stable siloxane layer.
Adhesion Testing: Tape Adhesion Test (ASTM D3359)
This method provides a quick and easy assessment of the adhesion of a coating to a substrate.
Figure 4: Workflow for the tape adhesion test (ASTM D3359).
Step-by-Step Methodology:
-
Cutting: Using a sharp blade and a cutting guide, make a series of parallel cuts through the coating to the substrate. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Taping: Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Removal: Within 90 seconds of application, rapidly pull the tape off at a 180° angle.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: removal greater than 65%).
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the material (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Set the desired temperature program (e.g., ramp from 30°C to 600°C at 10°C/min) and atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Data Acquisition: Run the TGA experiment and record the mass loss as a function of temperature.
-
Analysis: Determine the onset of degradation and the temperature at which specific percentages of weight loss occur (e.g., T5%).
Mechanical Testing: Tensile Strength (ASTM D638)
This test determines the tensile properties of a material, including tensile strength, modulus, and elongation at break. [13][14] Step-by-Step Methodology:
-
Specimen Preparation: Prepare dog-bone shaped specimens of the composite material according to the dimensions specified in ASTM D638.
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Analysis: Record the load and elongation data to calculate tensile strength, modulus, and elongation at break.
Conclusion and Future Perspectives
Bis(dimethylamino)methylvinylsilane presents a compelling option for material modification, particularly in applications requiring rapid curing and compatibility with vinyl-based polymer systems. Its highly reactive dimethylamino groups offer a potential advantage in processing speed over traditional alkoxysilanes. While direct comparative data is still emerging, the fundamental principles of silane chemistry suggest that BDMVS can be a powerful tool for enhancing adhesion, mechanical properties, and thermal stability in a wide range of composite materials.
Further research should focus on direct, quantitative comparisons of BDMVS with other silanes in various polymer matrices to fully elucidate its performance characteristics and identify optimal application areas.
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A Comparative Guide to the Hydrolytic Stability of Surfaces Treated with Bis(dimethylamino)methylvinylsilane
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the longevity and reliability of functional coatings are paramount. This is particularly true in sensitive applications such as biomedical devices, microfluidics, and advanced material interfaces, where exposure to aqueous environments can compromise surface integrity. Bis(dimethylamino)methylvinylsilane has emerged as a noteworthy agent for creating functionalized surfaces. This guide provides an in-depth technical comparison of the hydrolytic stability of surfaces treated with this aminosilane against traditional alkoxysilane and chlorosilane alternatives. By delving into the underlying chemical mechanisms and presenting supporting experimental frameworks, this document aims to equip researchers and professionals with the knowledge to make informed decisions for their specific surface engineering needs.
The Critical Role of Hydrolytic Stability
The covalent attachment of silanes to hydroxylated surfaces like glass, silicon wafers, and metal oxides is a cornerstone of modern surface chemistry. This process, known as silanization, allows for the precise tuning of surface properties, including hydrophobicity, biocompatibility, and chemical reactivity. However, the persistence of these modifications in the presence of water—their hydrolytic stability—is a critical factor determining their practical utility. The breakdown of the silane layer can lead to loss of function, delamination, and ultimately, failure of the device or material.
Understanding the Silanization Mechanisms: A Comparative Overview
The stability of a silanized surface is intrinsically linked to the chemistry of its formation. Here, we compare the reaction mechanisms of three major classes of silanes: aminosilanes, alkoxysilanes, and chlorosilanes.
Bis(dimethylamino)methylvinylsilane: An Aminosilane Approach
Bis(dimethylamino)methylvinylsilane belongs to the family of aminosilanes. Its reaction with a hydroxylated surface is a direct displacement of the dimethylamino groups by the surface hydroxyls. This reaction is typically rapid and does not require a catalyst. The primary byproduct is the volatile and relatively benign dimethylamine. The vinyl group provides a reactive handle for subsequent chemical modifications, such as polymer grafting.
Alkoxysilanes: The Conventional Choice
Alkoxysilanes, such as trimethoxyvinylsilane, are widely used for surface modification. Their reaction proceeds in two steps: hydrolysis of the alkoxy groups (e.g., methoxy) to form silanols, followed by condensation with surface hydroxyl groups. This process often requires the presence of water and can be catalyzed by acids or bases. The byproducts are alcohols (e.g., methanol), which are generally less reactive than the byproducts of chlorosilanes.
Chlorosilanes: The High-Reactivity Route
Chlorosilanes are the most reactive of the three classes. They react swiftly with surface hydroxyls, releasing hydrochloric acid (HCl) as a byproduct. This high reactivity can lead to rapid monolayer formation but also presents challenges in handling due to the corrosive nature of both the reagent and the byproduct.
Visualizing the Reaction Pathways
Caption: Reaction mechanisms of different silane types with a hydroxylated surface.
Comparative Analysis of Hydrolytic Stability
While direct, side-by-side experimental data for bis(dimethylamino)methylvinylsilane against a comprehensive suite of other silanes is not extensively published, we can infer the expected performance based on the chemistry of the resulting surface linkages and the nature of the silane monolayers.
| Feature | Bis(dimethylamino)methylvinylsilane (Aminosilane) | Trimethoxyvinylsilane (Alkoxysilane) | Trichlorovinylsilane (Chlorosilane) |
| Reactivity | High | Moderate | Very High |
| Byproducts | Dimethylamine (volatile, less corrosive) | Methanol (volatile) | Hydrochloric Acid (corrosive) |
| Catalyst Required | No | Often (acid or base) | No |
| Handling | Requires inert atmosphere | Relatively stable in air for short periods | Requires stringent inert atmosphere |
| Expected Hydrolytic Stability | Moderate to Good | Good | Good to Excellent |
The hydrolytic stability of the Si-O-Si bond that anchors the silane to the surface is a key determinant of the coating's longevity. While this bond is inherently susceptible to hydrolysis under certain pH conditions, the overall stability of the silane layer is also influenced by the density and cross-linking of the silane molecules on the surface.
Studies on aminosilanes have shown that the presence of the amine functionality can sometimes catalyze the hydrolysis of the siloxane bonds, potentially leading to a less stable coating in aqueous environments, especially under neutral to acidic conditions[1]. However, the bifunctional nature of bis(dimethylamino)silanes could lead to a more cross-linked and potentially more stable layer compared to mono-amino silanes.
Vinylsilanes, in general, have been reported to increase the hydrolytic stability of composite materials[2]. This suggests that the vinyl group itself does not detract from and may even enhance the stability of the siloxane network.
Experimental Protocols for Evaluation of Hydrolytic Stability
To rigorously compare the hydrolytic stability of surfaces treated with bis(dimethylamino)methylvinylsilane and its alternatives, a standardized experimental approach is crucial.
Part 1: Surface Preparation and Silanization
Objective: To create consistent and reproducible silanized surfaces on a chosen substrate (e.g., silicon wafers or glass slides).
Materials:
-
Substrates (e.g., silicon wafers with native oxide layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
Bis(dimethylamino)methylvinylsilane
-
Anhydrous toluene (for solution deposition)
-
Vacuum oven or desiccator for vapor deposition
Protocol: Surface Hydroxylation
-
Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
Further dry the substrates in an oven at 110°C for at least 1 hour and allow to cool in a desiccator before use.
Protocol: Vapor Deposition of Bis(dimethylamino)methylvinylsilane
-
Place the cleaned and dried substrates in a vacuum desiccator.
-
In a small, open vial within the desiccator, place a few drops of bis(dimethylamino)methylvinylsilane.
-
Evacuate the desiccator to a low pressure.
-
Allow the deposition to proceed for 2-16 hours at room temperature or a slightly elevated temperature (e.g., 50-70°C).
-
After deposition, vent the desiccator with inert gas.
-
Rinse the coated substrates with anhydrous toluene to remove any physisorbed silane.
-
Cure the substrates in an oven at 110°C for 30-60 minutes.
Part 2: Hydrolytic Stability Testing
Objective: To assess the degradation of the silane layer after exposure to an aqueous environment.
Materials:
-
Silanized substrates
-
DI water or a buffered solution (e.g., phosphate-buffered saline, PBS)
-
Water contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Protocol: Accelerated Aging
-
Measure the initial water contact angle and acquire XPS spectra of the freshly prepared silanized substrates.
-
Immerse the substrates in DI water or buffer solution at a controlled temperature (e.g., 50°C or 70°C) for defined time intervals (e.g., 1, 6, 24, 48 hours).
-
At each time point, remove the substrates, rinse with DI water, and dry with inert gas.
Protocol: Characterization
-
Water Contact Angle Measurement: Measure the static water contact angle on the aged samples. A significant decrease in contact angle indicates the loss of the hydrophobic silane layer and exposure of the more hydrophilic substrate. The change in contact angle over time provides a kinetic profile of the hydrolytic degradation[3].
-
X-ray Photoelectron Spectroscopy (XPS) Analysis: Acquire high-resolution XPS spectra of the Si 2p, C 1s, N 1s, and O 1s regions. A decrease in the intensity of the silicon and carbon signals associated with the silane, and a corresponding increase in the silicon signal from the underlying substrate, provides quantitative evidence of silane layer degradation[4][5].
Visualizing the Experimental Workflow
Caption: Workflow for assessing the hydrolytic stability of silanized surfaces.
Conclusion and Future Outlook
The choice of silane for surface modification is a critical decision that impacts the performance and longevity of the resulting material. Bis(dimethylamino)methylvinylsilane offers a reactive, catalyst-free method for introducing vinyl functionality to surfaces, with the advantage of producing a less corrosive byproduct compared to chlorosilanes. While the presence of the amino group may raise concerns about hydrolytic stability based on studies of other aminosilanes, the bifunctional nature of this particular molecule could offer enhanced cross-linking and improved durability.
To definitively establish the hydrolytic stability of surfaces treated with bis(dimethylamino)methylvinylsilane in comparison to its alkoxysilane and chlorosilane counterparts, direct comparative studies employing standardized accelerated aging protocols and surface-sensitive characterization techniques are essential. The experimental framework outlined in this guide provides a robust methodology for conducting such investigations. As the demand for highly stable and functional surfaces continues to grow across various scientific and industrial sectors, a deeper understanding of the structure-property relationships governing the hydrolytic stability of novel silanes will be of paramount importance.
References
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Evolution of water contact angle after functionalization with various alkylsilanes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Compositions and methods for the deposition of silicon oxide films. (n.d.). Google Patents.
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Effect of mixed silanes on the hydrolytic stability of composites. (1995). PubMed. Retrieved January 23, 2026, from [Link]
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Degradation of bare and silanized silicon wafer surfaces by constituents of biological fluids. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]
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Silica-methyltrimethoxysilane based hydrophobic coatings on a glass substrate. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
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Investigations on the Impact of a Series of Alkoxysilane Precursors on the Structure, Morphology and Wettability of an Established Zirconium-Modified Hybrid Anticorrosion Sol–Gel Coating. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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SILICA-METHYLTRIMETHOXYSILANE BASED HYDROPHOBIC COATINGS ON A GLASS SUBSTRATE. (2017). Journal of Chemical Technology and Metallurgy. Retrieved January 23, 2026, from [Link]
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XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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Hydrophobicity, Hydrophilicity and Silanes. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
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Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes. (2024). Environmental Chambers. Retrieved January 23, 2026, from [Link]
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Standard Test Methods for Accelerated Weathering Test Conditions and Procedures for Bituminous Materials (Xenon-Arc Method). (2011). ASTM International. Retrieved January 23, 2026, from [Link]
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Slippery Alkoxysilane Coatings for Antifouling Applications. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
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Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (2014). Gelest. Retrieved January 23, 2026, from [Link]
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Degradation of organic silane monolayers on silicon wafer during XPS measurement. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Accelerated Weathering Test Conditions and Procedures as per ASTM D4798. (2025). Infinita Lab. Retrieved January 23, 2026, from [Link]
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Dependence of Water Adsorption on Surface Structure of Silicon Wafer Aged in Different Environmental Conditions. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Why Water contact angle changes with time? (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. (n.d.). American Coatings Association. Retrieved January 23, 2026, from [Link]
-
Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2008). ACS Publications. Retrieved January 23, 2026, from [Link]
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Standards and Test Methods. (n.d.). Atlas-Mts. Retrieved January 23, 2026, from [Link]
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Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. (2020). PCI Magazine. Retrieved January 23, 2026, from [Link]
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AFM and XPS Study of Aminosilanes on Si. (2014). Wiley Analytical Science. Retrieved January 23, 2026, from [Link]
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Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Accelerated Weathering Test Conditions and Procedures as per ASTM D4798. (2025). Infinita Lab. Retrieved January 23, 2026, from [Link]
-
Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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A Comparative Guide to Silane Coupling Agents: Bis(dimethylamino)methylvinylsilane vs. Methacryloxy-silanes for Resin Bonding
This guide provides an in-depth technical comparison between bis(dimethylamino)methylvinylsilane and the widely-used methacryloxy-silanes for promoting adhesion between inorganic surfaces and polymer resin matrices. This analysis is intended for researchers, materials scientists, and product development professionals seeking to optimize interfacial bonding in composites, adhesives, and coatings.
Introduction: The Critical Role of the Interface
The long-term performance and durability of resin-based materials, particularly composites, depend critically on the integrity of the interface between the organic polymer matrix and inorganic fillers or substrates.[1] A strong, stable bond at this interface is essential for effective stress transfer from the flexible polymer to the high-modulus filler, preventing mechanical failure and degradation from environmental factors like moisture.[2]
Silane coupling agents are bifunctional molecules that act as a molecular bridge across this interface.[1][2][3] They possess two distinct reactive groups: one that forms a durable bond with the inorganic surface (e.g., glass, ceramic, or metal oxides) and another that copolymerizes with the organic resin matrix during curing.[1][4] For decades, organofunctional alkoxysilanes, such as 3-methacryloxypropyltrimethoxysilane (MPS), have been the industry standard.[2][4] However, alternative silane chemistries, like aminosilanes, present different reaction mechanisms and performance characteristics. This guide directly compares the established methacryloxy-silanes with the highly reactive bis(dimethylamino)methylvinylsilane.
Chemical Structure and Properties
The fundamental difference in reactivity and performance between these two classes of silanes originates from their distinct chemical structures.
Caption: Chemical structures of the two silane coupling agents.
-
Methacryloxy-silanes (e.g., MPS): These are characterized by a methacrylate functional group, which readily participates in free-radical polymerization with common dental and industrial resins like Bis-GMA.[1][4] They also possess hydrolyzable alkoxy groups (e.g., methoxy, -OCH₃), which are the precursors to forming a covalent bond with the substrate.[1]
-
Bis(dimethylamino)methylvinylsilane: This molecule features a vinyl group for polymerization and two dimethylamino (-N(CH₃)₂) groups attached to the silicon atom.[5] These amino groups are highly susceptible to substitution reactions with proton sources, such as surface hydroxyl groups (-OH), making the silane extremely reactive, especially with moisture.[6]
Mechanism of Action in Resin Bonding
The pathway to achieving a stable interfacial bond differs significantly between the two silane types.
The Methacryloxy-silane Pathway: Hydrolysis and Condensation
The bonding mechanism for methacryloxy-silanes is a well-documented multi-step process.
Caption: Bonding mechanism of methacryloxy-silanes.
This process, while effective, has known vulnerabilities. The hydrolytic stability of the siloxane bond (Si-O-Si) formed between the silane and the substrate is a persistent concern, as this bond can be susceptible to cleavage in aqueous environments over time.[1][7] Furthermore, the reaction conditions, particularly pH and water concentration, must be carefully controlled. An acidic environment, while catalyzing hydrolysis, can also promote excessive self-condensation of silanols, forming inert polysiloxane oligomers that do not bond to the substrate and can weaken the interface.[8][9]
The Bis(dimethylamino)methylvinylsilane Pathway: Direct Aminolysis
Bis(dimethylamino)methylvinylsilane reacts via a more direct and rapid pathway that does not require a separate hydrolysis step.
Caption: Bonding mechanism of bis(dimethylamino)methylvinylsilane.
The primary advantage of this mechanism is its speed and simplicity. It circumvents the need for pre-hydrolysis and is less sensitive to the formation of non-reactive oligomers through self-condensation. The byproduct, dimethylamine, is a volatile gas. However, the high reactivity also necessitates careful handling in an inert atmosphere to prevent premature reaction with ambient moisture before application to the substrate.[6]
Performance Comparison: A Data-Driven Analysis
Direct, peer-reviewed studies comparing these specific silanes for dental or industrial resin bonding are limited. However, a robust comparison can be synthesized from their chemical properties and performance data in related applications.
| Performance Metric | Methacryloxy-silanes (e.g., MPS) | Bis(dimethylamino)methylvinylsilane | Rationale & Supporting Evidence |
| Bond Strength | Established performance, but can degrade over time. Shear bond strengths for MPS on titanium can range from ~3-10 MPa depending on conditions and aging.[7] | Potentially high initial bond strength due to efficient surface reaction. Long-term performance is less documented. | The methacrylate group on MPS is highly compatible and reactive with Bis-GMA based resins.[4] The vinyl group on the aminosilane is also reactive but may exhibit different copolymerization kinetics. |
| Hydrolytic Stability | A known concern. The Si-O-Si bond is susceptible to hydrolysis, which can lead to bond degradation over time, especially in aqueous environments.[1][7] | Potentially higher. Aminosilane reaction pathways can lead to more robust interfacial layers. Dipodal silanes, which create tighter networks, can improve hydrolysis resistance by orders of magnitude.[10] | Blending MPS with other silanes like vinylsilane has been shown to improve the hydrolytic stability of the resulting composite.[11] The direct, rapid reaction of aminosilanes may form a more condensed and less permeable interfacial layer. |
| Reaction Control | Requires careful control of water, solvent, and pH to optimize hydrolysis while minimizing self-condensation.[8][9] | Difficult to control due to extreme moisture sensitivity. Requires handling under inert conditions (e.g., nitrogen).[6] | The high reactivity of the Si-N bond with any protic source is a key characteristic.[6] MPS hydrolysis is a slower, equilibrium-driven process. |
| Substrate Interaction | Bonds well to silica and other hydroxylated inorganic surfaces.[4] Shows weak, unstable interaction with organic substrates like dentin collagen.[8] | Reacts aggressively with any surface hydroxyl groups.[6] Its performance on complex biological substrates is not well-documented. | The mechanism for both relies on available -OH groups on the substrate. The aminosilane's higher reactivity may make it more effective on surfaces with lower -OH density. |
| Byproducts | Methanol (from methoxy groups). | Dimethylamine. | Byproducts are released during the condensation/reaction step. These can be a consideration for biocompatibility and workplace safety. |
Experimental Protocols: Evaluating Bond Strength
To validate the performance of any silane coupling agent, a standardized mechanical testing protocol is essential. The shear bond strength test is a common and reliable method.
Protocol: Shear Bond Strength Testing
This protocol describes a typical workflow for comparing the efficacy of different silane treatments on a standardized substrate.
-
Substrate Preparation:
-
Machine titanium or ceramic blocks into standardized dimensions (e.g., 10x10x5 mm).
-
Perform surface abrasion using a grit-blasting system (e.g., with 50 µm alumina particles) to standardize surface roughness and activate the surface.[7]
-
Clean the substrates ultrasonically in acetone, followed by ethanol, and then deionized water (10 minutes each).
-
Dry the substrates thoroughly in an oven or with oil-free compressed air.
-
-
Silane Application:
-
Prepare 1.0 vol% solutions of each silane (e.g., MPS and bis(dimethylamino)methylvinylsilane) in an appropriate solvent (e.g., 95% ethanol for MPS; anhydrous toluene for the aminosilane).
-
For MPS: Allow the solution to "activate" or pre-hydrolyze for a specified time (e.g., 1 hour) as recommended.[12]
-
For Bis(dimethylamino)methylvinylsilane: Conduct all handling and application in an inert atmosphere (glove box).
-
Apply a thin layer of the silane solution to the prepared substrate surface and allow the solvent to evaporate for 5 minutes.
-
Gently dry with warm air to complete the condensation reaction.
-
-
Resin Application:
-
Place a mold (e.g., a cylindrical Teflon tube, 3 mm diameter, 4 mm height) onto the center of the silanized surface.
-
Fill the mold incrementally with a standard resin composite (e.g., a Bis-GMA based composite).[13][14]
-
Light-cure each increment according to the manufacturer's instructions (e.g., 40 seconds with a standard dental curing light).
-
Create a control group with no silane treatment.
-
-
Aging (Optional but Recommended):
-
To assess hydrolytic stability, store half of the specimens from each group in deionized water at 37°C for an extended period (e.g., 30 days).
-
Alternatively, subject specimens to thermocycling (e.g., 6000 cycles between 5°C and 55°C water baths) to simulate thermal stresses and moisture exposure.[7][12]
-
-
Mechanical Testing:
-
Mount the specimen in a universal testing machine.
-
Apply a shear load to the base of the resin cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure.
-
Record the failure load (in Newtons) and calculate the shear bond strength (in Megapascals, MPa) by dividing the load by the bonded surface area.
-
Experimental Workflow Diagram
Caption: Workflow for comparative shear bond strength testing.
Conclusion and Recommendations
The choice between bis(dimethylamino)methylvinylsilane and traditional methacryloxy-silanes depends on the specific application requirements, particularly the tolerance for moisture during processing and the need for long-term hydrolytic stability.
-
Methacryloxy-silanes (e.g., MPS) remain the workhorse for many applications, including dental composites, due to their established track record, lower sensitivity during application, and the high reactivity of the methacrylate group with common resin systems.[2][4] However, their known vulnerability to hydrolysis necessitates careful formulation and may be a limiting factor in environments with constant moisture exposure.[1][7]
-
Bis(dimethylamino)methylvinylsilane offers a compelling alternative for applications where rapid, water-free processing is possible and enhanced hydrolytic stability is paramount. Its direct reaction mechanism avoids the complexities of controlled hydrolysis and condensation.[6] The primary challenges are its extreme moisture sensitivity, which requires stringent handling protocols, and the less extensive documentation of its performance in long-term resin bonding applications.
For researchers and developers, the optimal choice may lie in novel formulations. Studies have shown that blending different silanes can yield synergistic effects, such as improved hydrolytic stability.[12][11] Future work should focus on direct experimental comparisons of these two silane classes under stringent aging conditions to fully elucidate the performance trade-offs and identify optimal applications for each chemistry.
References
- Role of 3-Methacryloxypropyltrimethoxysilane in Dentin Bonding | ACS Omega. (2022). ACS Omega.
- BIS(DIMETHYLAMINO)DIMETHYLSILANE | - Gelest, Inc. (n.d.). Gelest, Inc.
- Isocyanato- and methacryloxysilanes promote Bis-GMA adhesion to titanium. (2005). PubMed.
- Classification review of dental adhesive systems: from the IV generation to the universal type. (n.d.).
- Bonding Characteristics of Silane Coupling Agent and MMA-Containing Primer to Various Composite CAD/CAM Blocks. (2023). PMC - NIH.
- Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silic
- The structure of bis(dimethylamino)silane in the gas phase, determined by electron diffraction. (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed - NIH.
- Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (2023).
- The effect of the strength and wetting characteristics of Bis-GMA/TEGDMA-based adhesives on the bond strength to dentin. (n.d.).
- Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacryl
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.). National Institute of Standards and Technology.
- Analysis of resin-based dental materials composition depending on their clinical applications. (2024).
- Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. (2023). MDPI.
- Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. (2022). Jurnal Universitas Padjadjaran.
- Resin-Dentin Bonding Interface: Mechanisms of Degradation and Strategies for Stabilization of the Hybrid Layer. (2019).
- Resin based restorative dental m
- Comparative Analysis of Bond Strength Durability of 10-Methacryloyloxydecyl Dihydrogen Phosphate-Containing Adhesives on a Low-Viscosity Bulk-Fill Composite Surface. (n.d.). NIH.
- Role of 3-Methacryloxypropyltrimethoxysilane in Dentin Bonding. (2022). PMC - PubMed Central.
- Bis(Dimethylamino)Methylsilane (CAS NO.:22705-33-5). (n.d.). Daken Chemical.
- Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes. (n.d.). PMC - NIH.
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). Semantic Scholar.
- Evolution of Dental Resin Adhesives—A Comprehensive Review. (n.d.). MDPI.
- The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). (n.d.). PubMed.
- Methacryloxy Silanes. (n.d.). OSi.
- Influence of commercial adhesive with/without silane on the bond strength of resin-based composite repaired within twenty-four hours. (2020). NIH.
- Bonding of Resin Base Materials - Presentation (Full) | PDF | Tooth Enamel | Dentin. (n.d.). Scribd.
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest, Inc.
- What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest Technical Library.
- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.).
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A Senior Application Scientist's Guide to the Quantitative Determination of Bis(dimethylamino)methylvinylsilane
For researchers, scientists, and professionals in drug development and materials science, the accurate quantification of specialized reagents like Bis(dimethylamino)methylvinylsilane is paramount for process control, quality assurance, and stoichiometric calculations in sensitive synthetic applications. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Bis(dimethylamino)methylvinylsilane, grounded in established principles and supported by experimental data paradigms. We will explore three robust analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Non-Aqueous Acid-Base Titration. Each method's underlying principles, practical execution, and validation will be discussed to empower you to select the most suitable approach for your laboratory's needs.
Introduction to Bis(dimethylamino)methylvinylsilane and its Analytical Challenges
Bis(dimethylamino)methylvinylsilane is a reactive organosilicon compound characterized by the presence of two dimethylamino groups and a vinyl group attached to a central silicon atom. Its high reactivity, particularly its moisture sensitivity, presents unique challenges for accurate quantification. The dimethylamino groups are susceptible to hydrolysis, which can alter the composition of the sample if not handled under inert conditions. This guide will address the necessary precautions for sample handling to ensure the integrity of the analysis.
Comparative Overview of Analytical Techniques
The choice of an analytical method for the quantitative determination of Bis(dimethylamino)methylvinylsilane is a critical decision that depends on several factors, including the required accuracy and precision, the nature of the sample matrix, available instrumentation, and throughput needs.
| Technique | Principle | Selectivity | Sensitivity | Speed | Cost |
| GC-FID | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | High | High | Fast | Moderate |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | High | Moderate | Moderate | High |
| Non-Aqueous Acid-Base Titration | Neutralization of the basic dimethylamino groups with a standardized acid in a non-aqueous solvent. | Moderate | Low | Fast | Low |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID is a powerful technique for the analysis of volatile compounds. The sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte. For aminosilanes, specialized columns are often employed to handle their basic nature and prevent peak tailing[1][2].
Causality of Experimental Choices: The choice of a low-polarity stationary phase is crucial to minimize interactions with the basic amine groups of the analyte, ensuring symmetrical peak shapes. A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. The temperature program is optimized to ensure good separation from any potential impurities or degradation products.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary Column: A base-deactivated, low-to-mid polarity column such as a DB-1 or HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) is recommended to minimize peak tailing associated with amines[1][2].
Reagents and Materials:
-
Bis(dimethylamino)methylvinylsilane (analyte)
-
High-purity, anhydrous solvent (e.g., hexane or toluene)
-
Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and solvent, such as dodecane or tridecane.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
Create a series of calibration standards by accurately weighing known amounts of Bis(dimethylamino)methylvinylsilane and a fixed amount of the internal standard stock solution into volumetric flasks and diluting with the solvent. Handle the analyte under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.
-
-
Sample Preparation:
-
Accurately weigh a sample of Bis(dimethylamino)methylvinylsilane and dissolve it in a known volume of the internal standard stock solution.
-
-
GC-FID Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes)
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the sample using the calibration curve.
-
Method Validation
The GC-FID method should be validated according to ICH Q2(R2) guidelines to ensure its reliability[3][4].
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery of 98-102% |
| Precision (RSD) | Repeatability ≤ 2%, Intermediate Precision ≤ 3% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Specificity | Resolution of analyte peak from nearest impurity peak ≥ 2 |
Workflow Diagram: GC-FID Analysis
Caption: Workflow for quantitative analysis by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method where the integrated area of a resonance signal is directly proportional to the number of corresponding nuclei in the molecule[5]. By using a certified internal standard of known purity and concentration, the absolute amount of the analyte can be determined without the need for a calibration curve of the analyte itself.
Causality of Experimental Choices: The selection of an internal standard is critical; it must be stable, have a simple spectrum with at least one signal that does not overlap with the analyte's signals, and be accurately weighable. A deuterated solvent is used to provide a lock signal for the spectrometer. A long relaxation delay is essential to ensure that all nuclei have fully returned to their equilibrium state before the next pulse, which is a prerequisite for accurate integration.
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Bis(dimethylamino)methylvinylsilane (analyte)
-
Certified Internal Standard (IS): e.g., Maleic acid, 1,4-bis(trimethylsilyl)benzene, or another suitable standard with known purity. The IS should be soluble in the chosen deuterated solvent and have non-overlapping peaks with the analyte[6].
-
Deuterated Solvent: Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a specific amount of Bis(dimethylamino)methylvinylsilane (e.g., 20-30 mg) into the same NMR tube. This should be done in an inert atmosphere.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube, cap it, and gently agitate to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with the following considerations:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and IS). A conservative value of 30-60 seconds is often used.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal for the analyte (e.g., the vinyl protons) and a signal for the internal standard.
-
-
Quantification:
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS * 100 Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Method Validation
qNMR methods can be validated for their intended purpose, with a focus on precision, accuracy, and specificity[7][8].
| Parameter | Typical Acceptance Criteria |
| Accuracy | Comparison with a reference method or certified reference material; agreement within a specified tolerance (e.g., ± 2%). |
| Precision (RSD) | Repeatability of ≤ 1% for multiple preparations. |
| Specificity | No overlapping signals between the analyte, internal standard, and impurities at the chosen resonance frequencies. |
Logical Relationship Diagram: qNMR Quantification
Caption: Logical inputs for qNMR purity calculation.
Non-Aqueous Acid-Base Titration
Principle: The dimethylamino groups in Bis(dimethylamino)methylvinylsilane are basic and can be titrated with a strong acid in a non-aqueous solvent. This method is advantageous for compounds that are not soluble in water or are too weakly basic to be titrated in an aqueous medium. The endpoint of the titration can be determined potentiometrically or with a visual indicator.
Causality of Experimental Choices: A non-aqueous solvent like glacial acetic acid is used because it enhances the basicity of the amine groups, leading to a sharper titration endpoint. Perchloric acid is a very strong acid in this medium, ensuring a complete reaction with the weak base. Potentiometric detection is often preferred over visual indicators for better accuracy and precision, especially with colored or turbid samples.
Experimental Protocol: Non-Aqueous Titration
Instrumentation:
-
Automatic Potentiometric Titrator with a suitable electrode (e.g., glass electrode)
-
Burette
-
Analytical Balance
Reagents and Materials:
-
Bis(dimethylamino)methylvinylsilane (analyte)
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO₄) in glacial acetic acid (e.g., 0.1 N), standardized.
-
Potassium Hydrogen Phthalate (KHP) for standardization of the titrant.
Procedure:
-
Standardization of Titrant:
-
Accurately weigh a known amount of dried KHP and dissolve it in glacial acetic acid.
-
Titrate this solution with the perchloric acid titrant to a potentiometric endpoint.
-
Calculate the exact normality of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh a sample of Bis(dimethylamino)methylvinylsilane and dissolve it in a suitable volume of glacial acetic acid.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
Determine the endpoint from the inflection point of the titration curve (the point of the greatest change in mV per unit volume of titrant).
-
-
Quantification:
-
Calculate the purity of the analyte using the following formula: Purity (%) = (V * N * MW) / (W * n * 1000) * 100 Where:
-
V = Volume of titrant at the endpoint (mL)
-
N = Normality of the titrant (eq/L)
-
MW = Molecular weight of the analyte
-
W = Weight of the sample (g)
-
n = Number of reacting groups per molecule (in this case, n=2 for the two dimethylamino groups)
-
-
Method Validation
The titration method should be validated for accuracy and precision.
| Parameter | Typical Acceptance Criteria |
| Accuracy | Titration of a known amount of a reference standard; recovery of 99-101%. |
| Precision (RSD) | ≤ 1% for replicate titrations. |
| Specificity | The method is generally not specific and will titrate any basic impurities present. |
Workflow Diagram: Non-Aqueous Titration
Caption: Workflow for quantitative analysis by non-aqueous titration.
Conclusion and Recommendations
The choice of the most appropriate method for the quantitative determination of Bis(dimethylamino)methylvinylsilane depends on the specific requirements of the analysis.
-
GC-FID is recommended for routine quality control where high throughput and good sensitivity are required. It is also effective for identifying and quantifying volatile impurities.
-
qNMR is the method of choice when the highest accuracy and precision are needed, or for the certification of reference materials. Its primary nature, which does not rely on an analyte-specific calibration curve, makes it a powerful tool for purity assessment.
-
Non-aqueous acid-base titration is a cost-effective and rapid method suitable for assays where high precision is required and the sample matrix is relatively simple. However, its lack of specificity should be considered.
By understanding the principles, protocols, and validation requirements of these techniques, researchers can confidently select and implement a robust method for the quantitative analysis of Bis(dimethylamino)methylvinylsilane, ensuring the quality and reliability of their work.
References
-
Li, Y., et al. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. Scientific Reports. Retrieved from [Link]
-
Graffius, G. C., et al. (2018). A simple and fast generic GC-FID method for the quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Journal of Chromatography A. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Analytical Procedure Development Q14. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
University of Manchester. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
Vainiotalo, S., & Pfäffli, P. (1990). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Chromatography A. Retrieved from [Link]
-
Gude, L., et al. (2002). 1H NMR spectroscopy with internal and external standards for the quantification of libraries. Molecular Diversity. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
Meychik, N. R., & Yakovleva, I. V. (2001). Nonaqueous titration of amino groups in polymeric matrix of plant cell walls. Russian Journal of Plant Physiology. Retrieved from [Link]
-
LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. Retrieved from [Link]
- Google Patents. (n.d.). JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ....
-
Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. Retrieved from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
Gündüz, T., et al. (1988). Titrations in Non-Aqueous Media. Part XIII. Potentiometric and Conductimetric Titrations of Alpha-Amino Acids With Perchloric Acid in Acetic Acid and Acetonitrile-Acetic Acid Solvents. Analyst. Retrieved from [Link]
-
Fennell, T. R., et al. (2019). Development and Validation of an Analytical Method for Quantitation of Sulfolane in Rat and Mouse Plasma by GC-MS. Journal of Analytical Toxicology. Retrieved from [Link]
-
Liu, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Teo, C. E., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Analytical Methods. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Assessing Crosslinking Density in Polymers Modified with Bis(dimethylamino)methylvinylsilane
An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional network structure of a polymer is paramount. The degree of crosslinking, or crosslink density, is a critical parameter that dictates the material's mechanical strength, thermal stability, solvent resistance, and overall performance.[1][2] Bis(dimethylamino)methylvinylsilane is a versatile organosilicon compound used in the synthesis of advanced materials.[3][4] Its unique structure, featuring a reactive vinyl group and hydrolytically sensitive dimethylamino groups, allows it to function as a potent crosslinking agent. This guide provides a comparative analysis of established and advanced methodologies for quantifying the crosslink density in polymers modified with this silane, offering insights into the causality behind experimental choices to ensure robust and reliable characterization.
The Crosslinking Agent: Bis(dimethylamino)methylvinylsilane
Bis(dimethylamino)methylvinylsilane (C7H18N2Si) is characterized by a central silicon atom bonded to a methyl group, a vinyl group (-CH=CH2), and two dimethylamino groups (-N(CH3)2).[5][6] The crosslinking action primarily occurs through the vinyl group, which can participate in polymerization reactions, often initiated by free radicals, to form stable carbon-carbon bonds between polymer chains.[7] The dimethylamino groups are highly reactive towards moisture and protic solvents, hydrolyzing to form silanol groups and liberating dimethylamine.[8] While this reactivity is key in other applications like surface modification, for creating crosslinked networks, the vinyl group's polymerization is the principal mechanism of interest.
The resulting network's integrity and properties are directly tied to the number of effective crosslinks per unit volume. A higher crosslink density generally leads to a stiffer, more brittle material with enhanced resistance to swelling and higher thermal stability.[2] Conversely, a lower density results in a more flexible and pliable material.[2] Accurate measurement of this parameter is therefore essential for material design, quality control, and performance prediction.
Comparative Methodologies for Crosslink Density Assessment
There are two primary physical methods for experimentally determining the degree of crosslinking in elastomeric materials: the swelling method and the equilibrium stress-strain method.[9] Spectroscopic techniques like NMR offer a more modern, non-destructive alternative. Each approach interrogates the polymer network on a different principle, offering unique advantages and limitations.
Equilibrium Swelling Methods
Swelling tests are the most traditional and widely used technique for estimating crosslink density.[9] The underlying principle is that a crosslinked polymer, when immersed in a compatible solvent, will swell but not dissolve.[10] The extent of swelling is limited by the retractive forces of the crosslinked network, reaching an equilibrium point where the swelling force is balanced by the network's elastic force.[11] This relationship is mathematically described by the Flory-Rehner equation.[2][11]
Causality Behind Experimental Choices:
-
Solvent Selection: A "good" solvent is crucial—one that would readily dissolve the uncrosslinked polymer. This ensures maximum swelling, making the measurement more sensitive to the constraints imposed by the crosslinks. The Flory-Huggins polymer-solvent interaction parameter (χ) in the governing equation accounts for this thermodynamic compatibility.
-
Equilibrium Time: The sample must be allowed to swell until it reaches equilibrium, meaning its weight no longer increases. This can take anywhere from several hours to many days, depending on the polymer, solvent, and sample dimensions.[9] Failing to reach equilibrium will result in an underestimation of swelling and, consequently, an overestimation of the crosslink density.
Experimental Protocol: Swelling and Gel Content Determination (ASTM D2765)
This protocol combines the determination of the swell ratio with gel content, which measures the fraction of the polymer that is insoluble and part of the network.
-
Initial Mass: Accurately weigh a small piece of the crosslinked polymer sample (approx. 0.1-0.2 g). Let this be the initial mass, m₁.
-
Solvent Immersion: Place the sample in a sealed container with a suitable solvent (e.g., toluene, xylene, or tetrahydrofuran, depending on the polymer backbone). Ensure a large excess of solvent.
-
Equilibrium Swelling: Allow the sample to swell at a constant temperature (e.g., 25 °C) in the dark to prevent solvent degradation.[11] Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it. Return it to the solvent immediately. Repeat until a constant weight is achieved, indicating equilibrium. This final swollen weight is m₃.[11]
-
Drying: After the final swollen weight is recorded, remove the sample from the solvent and dry it to a constant weight in a vacuum oven at an elevated temperature (e.g., 60-80 °C). This final dry weight is m₁_final.
-
Calculations:
-
Gel Content (%): (m₁_final / m₁) * 100
-
Weight of Solvent in Swollen Sample (m₂): m₃ - m₁_final
-
Volume Fraction of Polymer in Swollen Gel (Vr): (m₁_final / ρ_polymer) / [(m₁_final / ρ_polymer) + (m₂ / ρ_solvent)], where ρ is the density.[11]
-
Crosslink Density (ν) via Flory-Rehner Equation: ν = -[ln(1 - Vr) + Vr + χ * Vr²] / [Vs * (Vr^(1/3) - Vr/2)], where Vs is the molar volume of the solvent and χ is the Flory-Huggins interaction parameter.[11]
-
Data Presentation: Comparison of Swelling Method Attributes
| Feature | Description |
| Principle | Thermodynamic equilibrium between solvent mixing and network elasticity. |
| Output | Volume fraction of polymer (Vr), Crosslink density (ν, mol/cm³). |
| Sample Type | Solid, crosslinked polymer. |
| Destructive? | Yes (sample is extracted). |
| Speed | Slow (can take days to reach equilibrium). |
| Cost | Low (requires basic lab equipment). |
| Key Assumption | Assumes a perfect, uniform network and requires a known Flory-Huggins parameter. |
Diagram: Workflow for Equilibrium Swelling Method
Caption: Experimental workflow for determining crosslink density via the swelling method.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique that measures the mechanical properties of materials as a function of temperature, time, and frequency.[1] For crosslinked polymers, DMA can provide a quantitative measure of crosslink density based on the principles of rubber elasticity theory.[12]
Causality Behind Experimental Choices:
-
The Rubbery Plateau: When a crosslinked polymer is heated, it transitions from a rigid, glassy state to a soft, rubbery state. In this rubbery plateau region, the storage modulus (E' for tensile/bending mode, G' for shear mode) becomes relatively independent of temperature. This modulus value is directly proportional to the crosslink density because the material's stiffness in this state is dominated by the network structure, not by intermolecular forces or segmental motions which are already highly active.
-
Frequency Selection: A low frequency (e.g., 1 Hz) is typically chosen to allow polymer chains sufficient time to respond to the applied sinusoidal strain, ensuring the measurement reflects the equilibrium network properties.
Experimental Protocol: DMA Temperature Sweep
-
Sample Preparation: Prepare a sample with well-defined geometry (e.g., a rectangular bar for tensile or bending fixtures). Measure its dimensions accurately.
-
Instrument Setup: Mount the sample in the DMA instrument. A tensile or single/dual cantilever bending clamp is common for solid samples.
-
Experimental Conditions:
-
Set a dynamic oscillatory strain or stress within the material's linear viscoelastic region (LVER). This is critical to ensure the response is purely a material property and not an artifact of the testing conditions.
-
Set the frequency, typically 1 Hz.
-
Define a temperature range that covers the material's glass transition and extends well into the rubbery plateau. A typical range might be from -100 °C to 200 °C, with a heating rate of 2-3 °C/min.
-
-
Data Acquisition: Run the temperature sweep, recording the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature.
-
Data Analysis:
-
Identify the rubbery plateau region on the E' vs. Temperature plot (the flat region after the sharp drop at the glass transition).
-
Select a temperature point in the flattest part of the rubbery plateau and record the corresponding storage modulus, E'.
-
Calculate Crosslink Density (ν): Using the theory of rubber elasticity, the crosslink density can be calculated as: ν = E' / (3 * R * T), where E' is the storage modulus in the rubbery plateau (in Pa), R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature (in K) at which E' was measured.
-
Data Presentation: Comparison of DMA Attributes
| Feature | Description |
| Principle | Rubber elasticity theory; stiffness in the rubbery plateau is proportional to crosslink density. |
| Output | Storage Modulus (E'), Crosslink density (ν, mol/m³). |
| Sample Type | Solid bar or film with defined geometry. |
| Destructive? | No (unless heated past its degradation temperature). |
| Speed | Moderate (a typical temperature sweep takes 1-2 hours). |
| Cost | High (requires a dedicated DMA instrument). |
| Key Assumption | Assumes an ideal, defect-free network and that all stored elastic energy is within the network chains.[13] |
Diagram: Workflow for DMA Method
Caption: Experimental workflow for determining crosslink density using DMA.
Low-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a non-invasive method to probe crosslink density by measuring the mobility of polymer chains.[14][15] In a crosslinked network, the movement of polymer segments between crosslinks is restricted. Low-field ¹H NMR is particularly sensitive to these motions through the measurement of the spin-spin relaxation time (T₂).[15]
Causality Behind Experimental Choices:
-
T₂ Relaxation: Protons on highly mobile polymer chains (in low crosslink density materials) can efficiently average out their magnetic dipole-dipole interactions, leading to a long T₂ relaxation time. Conversely, protons on restricted chains (in high crosslink density materials) cannot average these interactions as effectively, resulting in a much shorter T₂.[14] Therefore, T₂ is inversely proportional to crosslink density.
-
Low-Field vs. High-Field: While high-resolution NMR can be used, benchtop (low-field) NMR is often preferred for this application because it is faster, less expensive, and the measurement is highly sensitive to the bulk properties of the material.
Experimental Protocol: T₂ Relaxation Measurement
-
Sample Preparation: Place a sufficient amount of the polymer sample (typically 0.5-1.0 g) into an NMR tube. No specific geometry is required.
-
Instrument Setup: Place the tube in the low-field NMR spectrometer and allow it to come to thermal equilibrium (typically 5-10 minutes).
-
Data Acquisition: Acquire the T₂ relaxation data using a standard pulse sequence, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence. This experiment measures the decay of the NMR signal over time.
-
Data Analysis:
-
The raw data is a decay curve (signal intensity vs. time).
-
Fit this decay curve to a multi-exponential model to extract the T₂ time constants and their relative amplitudes. Often, different components of the decay correspond to different polymer environments (e.g., tightly crosslinked chains, dangling chain ends, free chains).[14]
-
The shortest T₂ component is typically associated with the most constrained, crosslinked portion of the network.
-
Correlate to Crosslink Density: The measured T₂ value is not an absolute measure of crosslink density. It must be correlated with a primary method (like swelling or DMA) by creating a calibration curve using a set of standards with known crosslink densities. Once calibrated, NMR becomes a rapid and powerful quality control tool.[16]
-
Data Presentation: Comparison of NMR Attributes
| Feature | Description |
| Principle | Chain mobility affects the ¹H spin-spin relaxation time (T₂); lower mobility means shorter T₂. |
| Output | T₂ relaxation time (ms). Requires calibration for absolute crosslink density. |
| Sample Type | Solid or gel-like material. |
| Destructive? | No. |
| Speed | Very fast (a few minutes per sample).[14] |
| Cost | High (requires an NMR spectrometer). |
| Key Assumption | Assumes a direct and measurable relationship between chain mobility and T₂ relaxation. |
Diagram: Logical Principle of NMR Method
Caption: The relationship between crosslink density and NMR T₂ relaxation time.
Summary and Method Selection
Choosing the appropriate method to assess crosslink density depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Speed | Cost | Destructive? | Best For |
| Swelling | Solvent uptake vs. network elasticity | Slow | Low | Yes | Foundational analysis, labs without advanced instrumentation. |
| DMA | Rubber elasticity theory | Moderate | High | No | Quantitative analysis of mechanical properties, thermal transitions. |
| NMR | Polymer chain mobility | Fast | High | No | Rapid QC/QA, non-invasive analysis, requires calibration. |
For fundamental research and development where an absolute, quantitative value is desired and material properties are key, Dynamic Mechanical Analysis is often the preferred method. It directly measures the mechanical response of the network. The swelling method serves as an excellent, low-cost alternative for fundamental characterization, though it is more laborious and relies on thermodynamic parameters that may not always be readily available. For quality control or high-throughput screening where speed and non-destructive testing are paramount, NMR spectroscopy is unmatched, provided an initial calibration against a primary method has been performed.
By understanding the principles, protocols, and inherent trade-offs of each technique, researchers can confidently select and apply the most suitable method to characterize polymers crosslinked with Bis(dimethylamino)methylvinylsilane, leading to more robust materials and accelerated development cycles.
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TA Instruments. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
-
Mok, K.L., & Eng, A.H. (2017). Crosslink Density of Rubbers. IUPAC. Retrieved from [Link]
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Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]
-
Martin, D. L. (1970). Crosslink Density Determinations for Polymeric Materials. Defense Technical Information Center. Retrieved from [Link]
-
Gholami, M., et al. (2023). Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems. ACS Publications. Retrieved from [Link]
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JKTAC. (2022). The Introduction Cross-linking Density Measurement by NMR method. Retrieved from [Link]
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Chien, J. C. W., & Tsai, T. C. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Defense Technical Information Center. Retrieved from [Link]
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ResearchGate. (2014). What techniques are suitable for determining cross-linking density in a polymer?. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)METHYLSILANE, 96%. Retrieved from [Link]
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YouTube. (2021). Swelling Test Explained: How to Measure Crosslink Density. Retrieved from [Link]
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Sirisinha, K., & Chimdist, M. (2006). Comparison of techniques for determining crosslinking in silane-water crosslinked materials. Polymer Testing, 25(4), 518-526. Retrieved from [Link]
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ResearchGate. (2017). Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer. Retrieved from [Link]
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Katbab, A. A., & Nazokdast, H. (2008). POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW. Iranian Polymer Journal, 17(4), 267-289. Retrieved from [Link]
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Scribd. (n.d.). Quantifying Polymer Crosslinking Density Using Rheology and DMA. Retrieved from [Link]
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Valentín, J. L., et al. (2020). NMR Studies on the Phase-Resolved Evolution of Cross-Link Densities in Thermo-Oxidatively Aged Elastomer Blends. Macromolecules, 53(24), 10934–10947. Retrieved from [Link]
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Wang, Z., et al. (2023). Model Simulation and Rheological Research on Crosslinking Behavior of Polyethylene Resin. Polymers, 15(22), 4443. Retrieved from [Link]
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Micron Instruments. (2021). CROSSLINK DENSITY MEASUREMENT BY THE DYNAMIC MICRO-INDENTATION METHOD. Defense Technical Information Center. Retrieved from [Link]
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SciELO. (2015). Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonomer. Retrieved from [Link]
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Whittaker, A. K. (1997). NMR Studies of Cross linked Polymers. Annual Reports on NMR Spectroscopy, 34, 105-183. Retrieved from [Link]
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PubMed. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. Retrieved from [Link]
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PubMed. (2017). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. Retrieved from [Link]
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ResearchGate. (2018). A simple NMR method to measure crosslink density of natural rubber composite. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. Retrieved from [Link]
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Shanghai Worldyang Chemical Co., Limited. (n.d.). BIS(DIMETHYLAMINO)METHYLSILANE. Retrieved from [Link]
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comparative adhesion strength of different silane coupling agents on titanium
An In-Depth Guide to Silane Coupling Agents for Enhanced Adhesion to Titanium Surfaces
For researchers, scientists, and drug development professionals working with titanium, achieving a durable and reliable bond between the metal surface and subsequent layers—be it a polymer matrix, a bioactive coating, or a composite material—is a critical challenge. Titanium's inherent bio-inertness and excellent mechanical properties are often offset by a passivated oxide layer that can be difficult to adhere to. Silane coupling agents offer a robust solution by acting as a molecular bridge, chemically uniting the inorganic titanium surface with an organic overlay.
This guide provides an in-depth comparison of the adhesion strength of common silane coupling agents on titanium. Moving beyond a simple list of products, we will explore the underlying chemical mechanisms, present supporting experimental data, and detail the critical protocols required to achieve optimal and reproducible results in a research setting.
The Mechanism: How Silanes Form a Chemical Bridge
The efficacy of a silane coupling agent lies in its bifunctional chemical structure, typically represented as R-Si-(OR')₃. One end (the organofunctional group, R) is tailored to react with an organic matrix, while the other end (the trialkoxysilyl group, -Si-(OR')₃) is designed to bond with an inorganic surface like titanium oxide.
The adhesion process is a multi-step reaction:
-
Hydrolysis: The alkoxy groups (-OR') of the silane react with water to form reactive silanol groups (-Si-OH). This step is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups can condense with hydroxyl groups (-OH) present on the passivated titanium surface (TiO₂), forming stable, covalent metallo-siloxane bonds (Ti-O-Si).
-
Cross-linking: Adjacent silanol groups can also condense with each other, forming a cross-linked siloxane network (Si-O-Si) on the titanium surface. This network provides a durable, hydrophobic interface.
The organofunctional group (R) remains oriented away from the surface, ready to covalently bond or interpenetrate with the subsequent organic layer, thus completing the molecular bridge.
Caption: The multi-step process of silane adhesion to a hydroxylated titanium surface.
A Comparative Look at Common Silane Coupling Agents
The choice of silane is dictated by the nature of the organic material you intend to bond. Each silane possesses a different organofunctional group designed for specific chemical reactions. Below are some of the most frequently studied silanes for titanium applications.
Caption: Chemical structures of commonly used silane coupling agents for titanium.
-
3-Aminopropyltriethoxysilane (APTES): The primary amine group (-NH₂) is highly reactive and versatile. It can react with various cross-linkers like glutaraldehyde to subsequently bind biopolymers such as chitosan.[1] The amino group can also protonate under physiological conditions, altering the surface charge to potentially enhance electrostatic interactions with proteins.[2]
-
3-Methacryloxypropyltrimethoxysilane (MPTMS or γ-MPS): The methacrylate group is designed to co-polymerize with acrylic and methacrylic resins, making it a cornerstone in dental and orthopedic applications for bonding composites to titanium.[3][4]
-
3-Glycidoxypropyltrimethoxysilane (GPTMS): The epoxy (glycidyl) ring is reactive towards amines, acids, and hydroxyl groups.[5] This makes it an excellent choice for adhesion to epoxy-based composites and coatings.
-
Vinyltrimethoxysilane (VTMS): The vinyl group is suitable for cross-linking with polymers that cure via free-radical polymerization, such as polyethylene and certain elastomers.[6]
Quantitative Comparison of Adhesion Strength
The ultimate measure of a silane's effectiveness is the strength of the bond it creates. This is typically quantified using a shear bond strength test, where force is applied parallel to the bonded interface until failure. The table below synthesizes data from multiple studies to provide a comparative overview.
It is critical to note that direct comparison between different studies can be challenging due to variations in surface pre-treatment, testing conditions, and the specific organic overlay used. This table is intended as a guide, not an absolute ranking.
| Silane Coupling Agent | Surface Pre-treatment | Overlay Material | Adhesion Strength (MPa ± SD) | Key Findings & Conditions | Reference |
| γ-MPTMS | None (flat Ti surface) | Sinfony™ veneering composite | 20.4 ± 12.2 | Air-dried at room temperature. | [4][7] |
| Alloy Primer (MDP-based) | 50 µm Al₂O₃ sandblasting | Quadrant Photoposterior composite | 25.4 ± 7.0 | Thermocycled (6000 cycles, 5-55 °C). | [8][9] |
| Clearfil Repair System (Silane mixture) | 50 µm Al₂O₃ sandblasting | Quadrant Photoposterior composite | 26.3 ± 5.0 | Thermocycled (6000 cycles, 5-55 °C). | [8][9] |
| ESPE-Sil (Silane) | 30 µm SiO₂ sandblasting (CoJet) | Quadrant Photoposterior composite | 22.6 ± 9.0 | Thermocycled (6000 cycles, 5-55 °C). | [8][9] |
| V-Primer | 50 µm Al₂O₃ sandblasting | Quadrant Photoposterior composite | 11.4 ± 3.0 | Thermocycled (6000 cycles, 5-55 °C). | [8][9] |
| MPTMS + Vinylsilane Mix | None (flat Ti surface) | Sinfony™ veneering composite | 11.3 ± 3.6 | Air-dried at room temperature. | [4][7] |
| KH-550 (APTES) | Anodized Ti | Epoxy Resin (for CFRP bonding) | ~12.8 | Shear strength was lower than anodized-only control, suggesting mechanical interlocking from anodization was dominant in this specific system. | [10] |
| KH-560 (GPTMS) | Anodized Ti | Epoxy Resin (for CFRP bonding) | ~11.5 | Shear strength was lower than anodized-only control. | [10] |
| Control (No Silane) | None (flat Ti surface) | Sinfony™ veneering composite | 4.8 ± 2.1 | Demonstrates the significant improvement provided by silanization. | [7] |
Insights from the Data:
-
Surface Pre-treatment is Paramount: Conditioning the titanium surface, for example by sandblasting with aluminum oxide (Al₂O₃) or silica (SiO₂), dramatically improves adhesion.[8][9] This not only cleans the surface but also increases its roughness and surface area for bonding.
-
Methacrylate-based Silanes Excel with Resins: MPTMS and commercial primers containing silanes and phosphate monomers (like MDP) show high bond strengths to resin composites, making them ideal for dental and prosthetic applications.[4][7][8]
-
Thermocycling Reveals Durability: The use of thermocycling in experimental setups simulates the temperature fluctuations in a biological environment and is a crucial test of the bond's long-term hydrolytic stability.[8][9][11] A significant drop in strength after thermocycling indicates a less durable bond.
Self-Validating Experimental Protocols
To achieve the adhesion strengths reported in the literature, meticulous attention to the experimental protocol is required. The following workflow represents a self-validating system, where each step is designed to ensure the success of the next.
Caption: A validated experimental workflow for achieving robust silane-mediated adhesion.
Protocol A: Titanium Surface Preparation
Rationale: To remove organic contaminants and create a reactive, hydroxyl-rich surface. The native titanium oxide layer must be clean and uniform for the silane to bond effectively.
-
Degreasing: Ultrasonically clean the titanium substrate in acetone for 10-15 minutes, followed by ethanol for 10-15 minutes to remove machining oils and organic residues.
-
Rinsing & Drying: Thoroughly rinse the substrate with deionized water and dry with a stream of high-purity nitrogen or in an oven.
-
Activation (Choose one):
-
Acid Etching (Aggressive): Immerse the substrate in a fresh Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-4 hours. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This process creates a high density of hydroxyl groups.[2]
-
Abrasive Blasting (Mechanical): Sandblast the surface with 50 µm aluminum oxide (Al₂O₃) particles.[8][9] This method increases surface area and provides mechanical interlocking in addition to chemical bonding.
-
Protocol B: Silanization and Curing
Rationale: To apply a uniform layer of hydrolyzed silane and then drive the condensation reaction to form stable covalent bonds.
-
Silane Solution Preparation: Prepare a 1-5% (v/v) solution of the chosen silane coupling agent in a 95:5 ethanol/water mixture. Stir the solution for at least 1 hour to allow for sufficient hydrolysis of the alkoxy groups.[4][12]
-
Application: Completely immerse the activated titanium substrate in the silane solution for 60-120 seconds.
-
Rinsing: Gently rinse with ethanol to remove excess, unbonded silane molecules.
-
Curing: Dry the coated substrate in an oven. A typical curing cycle is 60-120 minutes at 110°C.[2][4] This thermal energy is critical for driving the condensation reaction, removing water, and forming a stable, cross-linked Ti-O-Si and Si-O-Si network.[2]
Protocol C: Shear Bond Strength Testing (Example)
Rationale: To apply a standardized, measurable force to the bonded interface to quantitatively assess adhesion strength.
-
Sample Preparation: Bond a cylinder of the desired organic material (e.g., a resin composite) to the silanized titanium surface according to the material manufacturer's instructions.
-
Aging (Optional but Recommended): Store the bonded specimens in deionized water at 37°C for a set period (e.g., 24 hours to 6 months) or subject them to thermocycling (e.g., 5000-6000 cycles between 5°C and 55°C) to test hydrolytic stability.[8][9][12]
-
Testing: Mount the sample in a universal testing machine. Apply a shear load to the base of the organic cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure.[4][8][9]
-
Calculation: The shear bond strength (in Megapascals, MPa) is calculated by dividing the peak load at failure (in Newtons) by the bonded surface area (in mm²).
Conclusion
The selection of a silane coupling agent for titanium is not a one-size-fits-all decision. It requires a clear understanding of the organic material to be bonded and the environmental conditions the final product will face.
-
For applications involving methacrylate-based resins and composites , such as in dentistry or orthopedics, MPTMS is a proven and effective choice, often yielding bond strengths well over 20 MPa when combined with appropriate surface roughening.[4][7][8]
-
For bonding biopolymers or requiring a versatile reactive surface , APTES provides a functional amino group that can be further modified for specific applications.[1][2]
-
For epoxy-based systems , GPTMS is the logical selection due to the reactivity of its glycidyl group.[5]
Ultimately, the success of any silanization procedure rests on a foundation of meticulous surface preparation and controlled application and curing protocols. By following the validated workflows outlined in this guide, researchers can reliably enhance the adhesion of organic materials to titanium, unlocking new possibilities in drug delivery, medical implants, and advanced materials science.
References
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G. F. de Souza, et al. (2021). Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo. PMC - NIH. Available at: [Link]
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A. U. J. Yap, et al. (2006). Effect of silane coupling agents and alloy primers on adhesion to titanium. ResearchGate. Available at: [Link]
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A. U. J. Yap, et al. (2006). Effect of silane coupling agents and alloy primers on adhesion to titanium. PubMed. Available at: [Link]
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Y. Zhang, et al. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. MDPI. Available at: [Link]
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J. P. Matinlinna & L. V. Lassila. (2010). Experimental Novel Silane System in Adhesion Promotion Between Dental Resin and Pretreated Titanium. ResearchGate. Available at: [Link]
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Y. Wang, et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. MDPI. Available at: [Link]
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J. P. Matinlinna, et al. (2006). Evaluation of five silane coupling agents on resin-titanium adhesion. ResearchGate. Available at: [Link]
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M. A. H. T. El-Sayed, et al. (2024). Recent Innovations in the Design of Hydrophobic Coatings to Prevent Equipment Icing. SCIRP. Available at: [Link]
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H. J. Martin, et al. (2007). XPS Study on the Use of 3-Aminopropyltriethoxysilane to Bond Chitosan to a Titanium Surface. Langmuir. Available at: [Link]
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E. P. Plueddemann. (1991). 3-Methacryloxypropyltrimethoxysilane. ResearchGate. Available at: [Link]
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A. P. P. Fulgêncio, et al. (2020). Development of Robust Chitosan-Silica Class II Hybrid Coatings with Antimicrobial Properties for Titanium Implants. ResearchGate. Available at: [Link]
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A. M. D. de Sousa, et al. (2024). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. NIH. Available at: [Link]
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L. V. J. Lassila, et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. PubMed. Available at: [Link]
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A. M. D. de Sousa, et al. (2024). Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications. ResearchGate. Available at: [Link]
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S. Kumar, et al. (2023). 3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications. IJFMR. Available at: [Link]
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H. J. Martin, et al. (2007). XPS Study on the Use of 3-Aminopropyltriethoxysilane to Bond Chitosan to a Titanium Surface. ACS Publications. Available at: [Link]
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M. Textor, et al. (2009). Optimized monolayer grafting of 3-aminopropyltriethoxysilane onto amorphous, anatase and rutile TiO 2. ResearchGate. Available at: [Link]
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L. V. J. Lassila, et al. (2004). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyan. SciSpace. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Bis(dimethylamino)methylvinylsilane
As researchers and scientists, our work with reactive chemical intermediates like bis(dimethylamino)methylvinylsilane is foundational to innovation in materials science and drug development. This organoaminosilane is a valuable precursor, for instance, in specific polymerization reactions.[1][2] However, its utility is matched by its hazardous nature. A deep understanding of its chemical properties is not merely an academic exercise—it is the bedrock of a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of bis(dimethylamino)methylvinylsilane, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
The Core Principle: Understanding Hydrolytic Sensitivity
The disposal procedures for bis(dimethylamino)methylvinylsilane are fundamentally dictated by one critical property: its extreme sensitivity to moisture.[1][3] This compound reacts readily with water, including ambient moisture in the air, to liberate dimethylamine.[4] This reaction is central to its hazard profile for two reasons:
-
Corrosivity and Toxicity: Dimethylamine is a corrosive and irritating gas. Its liberation during improper handling or disposal poses a significant inhalation hazard.[4]
-
Flammability: The reaction can be exothermic, and the vapors may be flammable, adding to the overall fire risk associated with the primary compound.[4]
Therefore, every step in the handling and disposal process must be designed to minimize contact with moisture and incompatible materials.
Hazard Profile and Essential Safety Data
A thorough risk assessment begins with a clear understanding of the compound's hazards. Bis(dimethylamino)methylvinylsilane is classified as a highly flammable and corrosive liquid.[4][5] All personnel handling this chemical must be intimately familiar with its Safety Data Sheet (SDS).
| Hazard Classification & Data | Description | Source(s) |
| GHS Classification | Flammable Liquid, Category 2 (H225) | [4][5] |
| Skin Corrosion, Category 1B (H314) | [4][5] | |
| Serious Eye Damage, Category 1 (H318) | [4][5] | |
| CAS Number | 13368-45-1 | [1] |
| Molecular Formula | C₇H₁₈N₂Si | [4] |
| Flash Point | -4 °C (24.8 °F) | [1] |
| Boiling Point | 146-147 °C | [1] |
| Incompatible Materials | Water, Moisture, Acids, Alcohols, Oxidizing Agents, Metal Salts, Alkalis | [4][6] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the severe corrosive and flammable nature of bis(dimethylamino)methylvinylsilane, a stringent PPE protocol is mandatory. This is your primary line of defense.
-
Hand Protection: Use neoprene or nitrile rubber gloves.[4] Always check for leaks and tears before use.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4] Standard safety glasses are insufficient. Contact lenses should never be worn when handling this compound.[4]
-
Body Protection: A flame-retardant lab coat and suitable protective clothing are essential. Ensure legs and feet are fully covered.
-
Respiratory Protection: All handling of this chemical, including waste consolidation, must be performed in a certified chemical fume hood. If there is any risk of exceeding exposure limits or inadequate ventilation, a NIOSH-certified respirator with a combination organic vapor and amine gas (brown) cartridge is required.[4]
On-Site Waste Management: A Step-by-Step Protocol
Laboratory personnel are responsible for the safe collection and temporary storage of chemical waste in designated Satellite Accumulation Areas (SAAs).[7][8][9] The final disposal must be carried out by a licensed waste disposal facility.[4][6][10]
Step 1: Select a Compatible Waste Container
The choice of container is critical to prevent leaks and dangerous reactions.
-
Material: Use only containers made of compatible materials, such as the original container or a chemically resistant bottle provided by your institution's Environmental Health & Safety (EHS) department.[11]
-
Condition: The container must be in excellent condition, free from cracks or damage, with a secure, tightly-sealing cap.[9][11]
-
Inert Atmosphere: For larger quantities of waste or for prolonged accumulation, it is best practice to flush the waste container with an inert gas like nitrogen or argon before and after adding waste to minimize contact with atmospheric moisture.
Step 2: Proper Labeling
Regulatory compliance and safety demand meticulous labeling.
-
Attach a hazardous waste tag as soon as you designate a container for waste accumulation.[9]
-
The label must clearly state "Hazardous Waste".[9]
-
List all chemical constituents by their full name—no formulas or abbreviations—and their approximate percentages.[9]
Step 3: Waste Collection and Segregation
-
Location: Always perform waste transfers inside a chemical fume hood.[4]
-
Avoid Mixing: Never mix bis(dimethylamino)methylvinylsilane waste with incompatible materials.[12] This includes acidic waste, alcoholic solvents, or aqueous waste streams. Doing so can trigger a violent reaction.
-
Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[7]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[9] Never leave a funnel in the container opening.[9]
Step 4: Storage in the Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA at or near the point of generation.[8][9]
-
Segregation is Key: Use secondary containment (such as a plastic bin) to segregate the bis(dimethylamino)methylvinylsilane waste from all incompatible materials, particularly acids and flammables.[8][9]
Managing Spills and Contaminated Materials
Accidental spills create a hazardous situation that must be managed immediately and correctly. The resulting contaminated materials must be disposed of as hazardous waste.
-
Immediate Action: Alert personnel and evacuate the immediate area. Eliminate all ignition sources.[4]
-
Containment: If safe to do so, contain the spill using a neutral, non-combustible absorbent material like sand, clay absorbent, or diatomaceous earth.[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Use only non-sparking tools to collect the absorbed material.[4][5] Place the contaminated absorbent and any used cleaning materials into a designated, compatible, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All materials used for decontamination are also considered hazardous waste.
Final Disposal Pathway
The ultimate disposal of bis(dimethylamino)methylvinylsilane requires specialized facilities.
-
Professional Disposal: The collected waste must be handed over to your institution's EHS department for disposal by a licensed hazardous waste contractor.[4] This is typically achieved through high-temperature incineration with flue gas scrubbing to handle the decomposition products.[14]
-
Empty Containers: Empty containers that once held bis(dimethylamino)methylvinylsilane must also be treated as hazardous waste, as they retain flammable and corrosive residue.[6] They should be tightly capped, labeled as waste, and collected for professional disposal. Triple rinsing is not recommended due to the chemical's high reactivity with water.
Caption: Disposal workflow for Bis(dimethylamino)methylvinylsilane.
References
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Gelest, Inc. (2015). Safety Data Sheet: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]
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Gelest, Inc. Product Page: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE. [Link]
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Defense Technical Information Center (DTIC). (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. [Link]
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Fisher Scientific. A Review of Organosilanes in Organic Chemistry. [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
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Momentive. (2010). SAFE HANDLING OF SiH SILICONE PRODUCTS. [Link]
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The University of Texas at Austin Environmental Health & Safety (EHS). Chemical Waste. [Link]
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Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]
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The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]
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Personal protective equipment for handling Bis(dimethylamino)methylvinylsilane
A Researcher's Guide to Safely Handling Bis(dimethylamino)methylvinylsilane
As a Senior Application Scientist, I understand that groundbreaking research and drug development hinge on both innovative chemistry and an unwavering commitment to safety. Bis(dimethylamino)methylvinylsilane is a valuable reactive intermediate, but its handling demands a thorough understanding of its properties to ensure the well-being of laboratory personnel and the integrity of your work. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use.
Understanding the Risks: A Proactive Approach to Safety
Bis(dimethylamino)methylvinylsilane is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] A primary hazard is its reactivity with water and moisture in the air, which liberates flammable and irritating dimethylamine vapor.[1] This reactivity underscores the necessity of handling the compound under a dry, inert atmosphere.
The compound's flammability requires stringent control of ignition sources. All equipment must be properly grounded to prevent static discharge, and only non-sparking tools should be used.[1][3]
Given these properties, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical line of defense.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount when handling Bis(dimethylamino)methylvinylsilane. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | Provides a barrier against a substance that causes severe skin burns.[1][2] |
| Eye and Face Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[1] | Protects against splashes of a chemical that can cause serious eye damage.[1][2] A face shield offers a broader area of protection. |
| Body Protection | Flame-retardant lab coat and suitable protective clothing. | Protects skin from accidental contact and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[1] | Necessary due to the liberation of dimethylamine upon contact with moisture and to protect against inhalation of the compound's vapors, which can cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills and falling objects.[4][5] |
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection when working with Bis(dimethylamino)methylvinylsilane.
Caption: PPE Selection Workflow for Bis(dimethylamino)methylvinylsilane.
Operational and Disposal Plans
A seamless and safe workflow extends from preparation to disposal. Adherence to these procedural steps is crucial for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Ground all containers and receiving equipment before initiating any transfer.[1][3]
-
Have non-sparking tools available for all manipulations.[1][3]
-
Prepare an inert atmosphere (e.g., nitrogen or argon) for the reaction vessel.
-
-
Donning PPE:
-
Put on your lab coat and closed-toe shoes.
-
Fit your respirator and ensure a proper seal.
-
Don chemical goggles, followed by a face shield.
-
Finally, put on your neoprene or nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Chemical Handling:
-
Post-Handling:
Spill and Emergency Procedures
In the event of a spill, immediately evacuate unnecessary personnel.[1] Eliminate all ignition sources.[1] Clean up the spill using an absorbent, non-combustible material, and collect it in a suitable container for disposal, using only non-sparking tools.[1]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth but do NOT induce vomiting.[1] Seek immediate medical attention.
Disposal Plan
All waste containing Bis(dimethylamino)methylvinylsilane must be treated as hazardous.
-
Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials such as water, acids, and oxidizing agents.[1][6]
-
Disposal: Dispose of the chemical waste through a licensed waste disposal facility in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[3] Handle empty containers with care as they may contain flammable residual vapors.[1]
By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize Bis(dimethylamino)methylvinylsilane in your research endeavors, fostering a laboratory environment where both scientific advancement and personal safety are paramount.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
